2-Oxetanemethanamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
oxetan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604738 | |
| Record name | 1-(Oxetan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882402-12-2 | |
| Record name | 1-(Oxetan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(oxetan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis of (S)-oxetan-2-ylmethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-oxetan-2-ylmethanamine is a critical chiral building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of diabetes. Its unique strained oxetane ring imparts desirable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. This technical guide provides a detailed overview of the primary synthetic pathways to (S)-oxetan-2-ylmethanamine, focusing on industrially relevant and scalable methods. It includes detailed experimental protocols, a comparative analysis of quantitative data, and a visualization of a key azide-free synthetic route.
Core Synthesis Strategies
Two principal strategies have emerged for the efficient synthesis of enantiomerically pure (S)-oxetan-2-ylmethanamine: a route commencing from (S)-2-((benzyloxy)methyl)oxirane and a pathway analogous to the Gabriel synthesis starting from (oxetan-2-yl)methanol. Historically, the former route involved the use of hazardous sodium azide. However, recent innovations have led to safer, azide-free alternatives.
Pathway 1: Azide-Free Synthesis via Dibenzylamine Alkylation and Ring Expansion
This modern approach avoids the use of explosive and toxic azides by introducing the nitrogen atom early in the sequence via dibenzylamine. The synthesis begins with the reaction of (R)-(-)-epichlorohydrin with dibenzylamine, followed by in-situ cyclization to form the corresponding N,N-dibenzyl-oxiran-2-ylmethanamine. A subsequent ring expansion and final deprotection yield the target molecule with high enantiomeric purity.
Pathway 2: Modified Gabriel Synthesis
An alternative scalable and azide-free process utilizes a multi-step sequence starting from (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide. This precursor is first hydrolyzed to (S)-(oxetan-2-yl)methanol. The alcohol is then converted to a suitable leaving group, such as a tosylate, which subsequently undergoes a substitution reaction with phthalimide. The final step involves the liberation of the primary amine, typically using hydrazine, to afford (S)-oxetan-2-ylmethanamine.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficiencies.
| Synthesis Pathway | Key Starting Material | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Key Reagents | Safety Considerations |
| Azide-Free (Dibenzylamine) | (R)-(-)-Epichlorohydrin | 3 | Not explicitly stated, but individual step yields are high | >96%[1] | Dibenzylamine, Trimethylsulfoxonium iodide, Pd/C, H₂ | Avoids azides; requires handling of flammable solvents and hydrogenation equipment. |
| Modified Gabriel Synthesis | (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide | 4 | ~30%[2] | Not explicitly stated, but starts with chiral material | p-Toluenesulfonyl chloride, Phthalimide, Hydrazine hydrate | Avoids azides; hydrazine is toxic and requires careful handling. |
| Azide-Containing (Historical) | (S)-2-((benzyloxy)methyl)oxirane | 5 | Not explicitly stated | High | Sodium azide, Reducing agent (e.g., H₂, Pd/C) | High Risk: Sodium azide is highly toxic and potentially explosive. This route is being replaced by safer alternatives.[1] |
Experimental Protocols
Protocol 1: Azide-Free Synthesis via Dibenzylamine
Step 1: Synthesis of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine
-
To a flask, add dibenzylamine (1.0 eq) and 2-propanol.
-
Cool the solution to below 5 °C with an ice/water bath.
-
Slowly add (R)-(-)-epichlorohydrin (1.2 eq) over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 48 hours.
-
Add a solution of sodium hydroxide to effect the cyclization to the oxirane.
-
The resulting solution containing the product is typically used directly in the next step after workup.
Step 2: Synthesis of (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine
-
To a vessel containing trimethylsulfoxonium iodide (1.5 eq) and potassium tert-butoxide (2.0 eq) in tert-butanol, heat the mixture to 50-55 °C.
-
Slowly add the solution of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine from the previous step.
-
Heat the reaction mixture to 80-90 °C for 6-8 hours to facilitate the ring expansion.
-
After cooling, the reaction is quenched and the product is extracted with an organic solvent (e.g., EtOAc).
-
The crude product is purified by silica gel chromatography. An 83% yield and 94.2% ee have been reported for this step.[1]
Step 3: Synthesis of (S)-oxetan-2-ylmethanamine hydrochloride
-
In a pressure vessel, dissolve (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine in ethanol.
-
Add aqueous HCl (0.9 eq) and palladium on carbon (5% Pd loading).
-
Stir the mixture under a hydrogen atmosphere (e.g., 40 psig) at ambient temperature for approximately 20 hours.
-
Remove the catalyst by filtration through Celite.
-
Concentrate the filtrate by rotary evaporation to yield the hydrochloride salt of the product. A 98% yield for this debenzylation step has been reported.[3]
Protocol 2: Modified Gabriel Synthesis
Step 1: Synthesis of (S)-(oxetan-2-yl)methanol
-
Mix (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide with an acidic solution to catalyze the hydrolysis and ring formation to (S)-(oxetan-2-yl)methanol.
Step 2: Synthesis of (S)-(oxetan-2-yl)methyl p-toluenesulfonate
-
React the (S)-(oxetan-2-yl)methanol with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the tosylate.
Step 3: Synthesis of (S)-2-((oxetan-2-yl)methyl)isoindoline-1,3-dione
-
Mix the (S)-(oxetan-2-yl)methyl p-toluenesulfonate with phthalimide and an amide solvent (e.g., DMF) and heat to perform the first substitution reaction.
Step 4: Synthesis of (S)-oxetan-2-ylmethanamine
-
Treat the resulting (S)-2-((oxetan-2-yl)methyl)isoindoline-1,3-dione with an amino-containing compound, such as hydrazine hydrate, in water to liberate the primary amine.
-
The final product is isolated after a series of extractions and distillations. An overall yield of approximately 30% has been reported for this multi-step process.[2]
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the safer, azide-free synthesis of (S)-oxetan-2-ylmethanamine.
References
A Comprehensive Technical Guide to 2-Oxetanemethanamine: Identification, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Oxetanemethanamine, a valuable building block in medicinal chemistry. The unique physicochemical properties conferred by the oxetane ring, such as improved solubility and metabolic stability, have led to its increasing use in the development of novel therapeutics.[1][2][3] This document covers the compound's identification, including its various stereoisomeric forms, detailed experimental protocols for its synthesis, and its applications in drug discovery.
Compound Identification and Properties
This compound is a chiral compound that exists as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial to distinguish between these forms, as the biological activity of a chiral drug can be highly dependent on its stereochemistry.
CAS Numbers and Synonyms
The Chemical Abstracts Service (CAS) has assigned different registry numbers to the different stereoisomers of this compound.
| Stereoisomer | CAS Number | Common Synonyms |
| (S)-2-Oxetanemethanamine | 2091328-57-1[4][5][6] | (S)-Oxetane-2-methanamine, [(2S)-oxetan-2-yl]methanamine, (S)-C-Oxetan-2-yl-methylamine[4][5][7] |
| (R)-2-Oxetanemethanamine | 2090728-35-9[8] | (R)-Oxetan-2-ylmethanamine, [(2R)-oxetan-2-yl]methanamine, (R)-C-Oxetan-2-yl-methylamine[8][9] |
| Racemic this compound | 882402-12-2[9] | (oxetan-2-yl)methanamine, 1-(Oxetan-2-yl)methanamine[9] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties make it an attractive moiety for incorporation into drug candidates.
| Property | Value |
| Molecular Formula | C4H9NO[4][7][10] |
| Molecular Weight | 87.12 g/mol [4][7][10] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted)[7][10] |
| Boiling Point | 130.9 ± 13.0 °C at 760 mmHg (Predicted)[10] |
| Flash Point | 41.1 ± 13.1 °C[10] |
| pKa | 9.47 ± 0.29 (Predicted)[11] |
| LogP | -1.05[10] |
| Appearance | Colorless liquid with a pungent odor[7] |
| Solubility | Insoluble in water; soluble in polar organic solvents like methanol and dichloromethane.[7] Also soluble in DMSO.[6] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are two common methods.
A patented method describes a scalable synthesis of this compound with an overall yield of not less than 30% at the kilogram level.[12] This method avoids the use of hazardous reagents like sodium azide and palladium-carbon catalytic hydrogenation.[12]
The key steps are as follows:
-
Ring Expansion: [2-(1-ethoxyethoxy)methyl]oxirane undergoes a ring expansion reaction in the presence of potassium tert-butoxide, trimethylsulfoxonium iodide, and an alcohol solvent to yield [2-(1-ethoxyethoxy)methyl]propylene oxide.[12]
-
Sulfonylation: The resulting product is reacted with a sulfonyl compound and triethylamine.[12]
-
Phthalimide Reaction: The product from the previous step is reacted with a compound of phthalimide.[12]
-
Amination: The final step involves reacting the resulting product with an amino group-containing compound to obtain this compound.[12]
Another reported method for preparing (S)-oxetan-2-ylmethanamine involves the following steps:
-
Oxidation: An α-nitroalcohol, obtained from photosensitive resolution, is oxidized to the corresponding cyclobutanol.[7]
-
Amination: The cyclobutanol is then subjected to an amination reaction with ammonia and a base catalyst, such as sodium hydroxide, to form (S)-oxetan-2-ylmethanamine.[7]
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound. While specific experimental parameters are often instrument-dependent, the following provides a general overview.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the proton environment of the molecule. A reference spectrum for (R)-oxetan-2-ylmethanamine is available.[13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 2-methyl-oxetane, a related compound, gas chromatography-mass spectrometry data is available in the NIST WebBook.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. Chiral HPLC methods can be developed to separate the enantiomers and determine the enantiomeric excess.
Role in Drug Discovery and Development
The oxetane motif has gained significant attention in medicinal chemistry due to its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][15][16]
Physicochemical Property Modulation
The incorporation of an oxetane ring can lead to:
-
Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound.[15][16]
-
Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane can reduce lipophilicity, which can be beneficial for ADME properties.[1]
-
Modulation of pKa: The inductive effect of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's properties.[3]
-
Improved Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than other functional groups it might replace.[1][15]
Applications as a Bioisostere
Oxetanes can serve as bioisosteres for other functional groups, such as carbonyls and gem-dimethyl groups.[2] This allows for the fine-tuning of a molecule's properties while maintaining its biological activity.
Therapeutic Targets
Oxetane-containing compounds have been investigated as inhibitors for a wide range of therapeutic targets, particularly in oncology.[15] Some of these targets include:
-
Aldehyde dehydrogenases (ALDH)[15]
-
Bruton's tyrosine kinase (BTK)[15]
-
Indoleamine 2,3-dioxygenase 1 (IDO1)[15]
-
Mammalian target of rapamycin (mTOR)[15]
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for this compound based on the patent literature.[12]
Caption: Synthetic workflow for this compound.
Role in Drug Discovery
This diagram illustrates the role of the oxetane moiety in improving the properties of a lead compound in drug discovery.
Caption: Role of oxetane in drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. (S)-oxetan-2-ylmethanamine | 2091328-57-1 [chemicalbook.com]
- 6. (S)-oxetan-2-ylmethanamine [chemlab-tachizaki.com]
- 7. chembk.com [chembk.com]
- 8. [(2R)-oxetan-2-yl]methanamine | CAS#:2090728-35-9 | Chemsrc [chemsrc.com]
- 9. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [(2S)-oxetan-2-yl]methanamine | CAS#:2091328-57-1 | Chemsrc [chemsrc.com]
- 11. (S)-oxetan-2-ylmethanamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 13. (R)-oxetan-2-ylmethanamine(2090728-35-9)核磁图(1HNMR) [m.chemicalbook.com]
- 14. Oxetane, 2-methyl- [webbook.nist.gov]
- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Oxetanemethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxetanemethanamine (CAS: 882402-12-2), a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data and established spectroscopic principles to offer a reliable profile of the molecule. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and a plausible Mass Spectrometry (MS) fragmentation pattern. Detailed, standardized experimental protocols for acquiring such data are also provided, alongside a visualization of a common synthetic pathway.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.8 - 4.9 | m | - |
| H-3 (axial) | 2.5 - 2.6 | m | - |
| H-3 (equatorial) | 2.2 - 2.3 | m | - |
| H-4 (axial) | 4.6 - 4.7 | t | ~6.5 |
| H-4 (equatorial) | 4.4 - 4.5 | t | ~6.0 |
| H-5 | 2.8 - 2.9 | d | ~5.0 |
| NH₂ | 1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 75 - 77 |
| C-3 | 28 - 30 |
| C-4 | 68 - 70 |
| C-5 | 45 - 47 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Stretch | 3400 - 3250 | Medium (two bands for primary amine) |
| N-H (amine) | Bend | 1650 - 1580 | Medium |
| C-H (alkane) | Stretch | 2960 - 2850 | Strong |
| C-O (ether) | Stretch | 1150 - 1085 | Strong |
| C-N (amine) | Stretch | 1250 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, with a molecular weight of 87.12 g/mol , the expected molecular ion peak and major fragmentation patterns under Electron Ionization (EI) are outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 87 | [M]⁺ (Molecular Ion) |
| 86 | [M-H]⁺ |
| 70 | [M-NH₃]⁺ |
| 57 | [M-CH₂O]⁺ |
| 44 | [CH₂=NH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
-
Spectral Width: A spectral width of 10-12 ppm is used.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Spectral Width: A spectral width of 200-220 ppm is typical.
-
Referencing: Chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC-MS system.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: A standard energy of 70 eV is used to induce fragmentation.[1]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.
Synthetic Pathway Visualization
A common and safer synthetic route to produce enantiomerically pure (S)-oxetan-2-ylmethanamine avoids the use of hazardous azide intermediates.[2][3] This multi-step process begins with the ring expansion of an oxirane to form the oxetane ring, followed by the introduction of a protected amine, and concluding with deprotection to yield the final product.
Caption: Synthesis of (S)-Oxetan-2-ylmethanamine from (S)-2-((benzyloxy)methyl)oxirane.
References
The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered saturated ether, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. First synthesized in the 19th century, its unique physicochemical properties were largely unexploited in drug design until the early 2000s. The pioneering work of Carreira and colleagues established the oxetane unit as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, capable of profoundly improving aqueous solubility, metabolic stability, and lipophilicity.[1] This guide provides an in-depth review of the history of oxetane-containing compounds, from their initial discovery to their current strategic application in drug development. It details key synthetic methodologies, presents quantitative data on their impact on molecular properties, and offers specific experimental protocols for their synthesis.
A Historical Overview: From Obscurity to Prominence
The journey of the oxetane ring began in the 1870s with the first reported synthesis of the parent, unsubstituted oxetane by Reboul.[2] For over a century, the structural and synthetic chemistry of oxetanes remained a niche area of academic interest. A significant milestone occurred in 1984 when Luger and Buschmann conducted the first X-ray analysis, debunking the long-held belief of its planarity and revealing a slightly puckered conformation.[2]
The turning point for the oxetane motif in medicinal chemistry arrived with the discovery of Paclitaxel (Taxol®), a potent anticancer agent isolated from the Pacific yew tree, which features a fused oxetane D-ring.[3] This natural product demonstrated that the strained four-membered ether could be a key component of a complex, biologically active molecule. However, it was a series of influential reports starting in 2006 that truly ignited the "oxetane rush" in drug discovery.[1] Researchers led by Erick M. Carreira systematically demonstrated that introducing an oxetane ring could address common challenges in drug design, such as poor metabolic stability and low solubility, by serving as a polar and stable surrogate for ubiquitous functional groups.[1][2]
The Oxetane Advantage: Bioisosterism and Physicochemical Properties
The strategic incorporation of an oxetane ring is primarily driven by its utility as a bioisostere for the gem-dimethyl and carbonyl groups. This substitution can lead to dramatic improvements in a compound's drug-like properties.
-
gem-Dimethyl Replacement: The gem-dimethyl group is often used to block sites of metabolic oxidation, but it significantly increases lipophilicity. An oxetane ring occupies a similar steric volume but introduces polarity, thereby reducing lipophilicity (logP) and often enhancing metabolic stability without the lipophilicity penalty.[1][2]
-
Carbonyl Replacement: As a carbonyl surrogate, the oxetane mimics the hydrogen bond accepting capability and lone pair orientation of a ketone but is metabolically more robust and less prone to enzymatic reduction.[1][2] This replacement can also increase the three-dimensionality (sp³ character) of a molecule, which is often associated with improved selectivity and better pharmacokinetic profiles.
The electron-withdrawing nature of the oxetane's oxygen atom can also influence the basicity (pKa) of adjacent amines, a property that is critical for tuning solubility, cell permeability, and off-target activity.
Quantitative Impact on Physicochemical Properties
The work by Carreira, Rogers-Evans, Müller, and colleagues provided key quantitative data illustrating the benefits of oxetane incorporation. The following tables summarize their findings on matched molecular pairs, directly comparing oxetane-containing compounds with their carbonyl and morpholine analogues.
Table 1: Comparison of Spirocyclic Oxetanes with Carbonyl Analogues
| Compound Pair | Structure (X=) | Aqueous Solubility (µg/mL) | Lipophilicity (cLogP) | Metabolic Stability (CLint,app in hLM, mL/min/kg) |
|---|---|---|---|---|
| 7 | C=O | 1470 | -0.11 | > 293 |
| 8 | Oxetane | 600 | 0.44 | 14.1 |
| 9 | C=O | 730 | 0.28 | > 293 |
| 10 | Oxetane | 470 | 0.24 | 20.3 |
Data sourced from J. Med. Chem. 2010, 53, 8, 3227–3246.[1]
Table 2: Comparison of 2-Oxa-6-azaspiro[3.3]heptane with Morpholine
| Compound | Structure | Aqueous Solubility (µg/mL) | Lipophilicity (cLogP) | Metabolic Stability (CLint,app in hLM, mL/min/kg) |
|---|---|---|---|---|
| 11 | Morpholine | 200 | 2.50 | 11.2 |
| 12 | 2-Oxa-6-azaspiro[3.3]heptane | > 2000 | 1.83 | 11.5 |
Data sourced from J. Med. Chem. 2010, 53, 8, 3227–3246.[1]
These data clearly demonstrate that while the effect on solubility can be context-dependent, the incorporation of an oxetane ring consistently leads to a dramatic improvement in metabolic stability (lower intrinsic clearance) compared to carbonyl analogues.[1] Furthermore, the spirocyclic oxetane analogue of morpholine shows vastly superior aqueous solubility and lower lipophilicity.[1]
Key Synthetic Methodologies
The construction of the strained four-membered oxetane ring requires specific synthetic strategies. The most common and versatile methods involve intramolecular C-O bond formation or [2+2] cycloadditions.
Intramolecular Williamson Ether Synthesis
This is the most classical approach, involving an intramolecular Sₙ2 reaction where an alkoxide displaces a leaving group on a γ-carbon. The precursors are typically 1,3-halohydrins or tosylated 1,3-diols. A strong, non-nucleophilic base is required to deprotonate the alcohol without promoting elimination side reactions.
The Paternò-Büchi Reaction
This photochemical [2+2] cycloaddition involves the reaction of an electronically excited carbonyl compound (ketone or aldehyde) with a ground-state alkene.[4] The reaction proceeds via a diradical intermediate to form the oxetane ring. It is a powerful method for accessing highly substituted oxetanes that may be difficult to synthesize via other routes.[4][5]
Detailed Experimental Protocols
The following protocols are generalized procedures for the key synthetic transformations discussed. Researchers should adapt these methods based on the specific substrate and scale.
Protocol 1: Oxetane Synthesis via Intramolecular Williamson Etherification of a 1,3-Diol
This two-step protocol involves the selective activation of a primary alcohol followed by base-mediated cyclization.
Step A: Monotosylation of a 1,3-Diol
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (TsCl, 1.0-1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-16 hours).
-
Quench the reaction by adding cold water. If using DCM, separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude tosylate by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure mono-activated intermediate.
Step B: Base-Mediated Cyclization
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the γ-tosyloxy alcohol from Step A (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water or a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oxetane by flash column chromatography or distillation to afford the final product.
Protocol 2: Oxetane Synthesis via Paternò-Büchi Reaction
This protocol describes a general procedure for the photochemical cycloaddition of a ketone and an alkene.
-
Preparation: In a quartz or Pyrex reaction vessel (choice depends on the required wavelength), dissolve the carbonyl compound (1.0 equiv) and a slight excess of the alkene (1.2-5.0 equiv) in a suitable, degassed solvent (e.g., benzene, acetonitrile, or acetone). The concentration should be relatively dilute (e.g., 0.05-0.1 M) to minimize side reactions.
-
Irradiation: Irradiate the solution using a medium-pressure mercury-vapor lamp. If a Pyrex vessel is used, it will filter out wavelengths below ~300 nm. The reaction should be maintained at a constant temperature (e.g., 20 °C) using a cooling bath.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. Photochemical reactions can be slow and may require several hours to days for completion.
-
Workup: Once the starting carbonyl compound is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification: Purify the resulting crude product, which may be a mixture of regio- and stereoisomers, by flash column chromatography on silica gel to isolate the desired oxetane adduct(s).
Conclusion and Future Outlook
The oxetane ring has cemented its place as a valuable structural motif in modern drug discovery. Its ability to act as a stable, polar bioisostere for problematic functional groups provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. From blocking metabolic hot spots to enhancing aqueous solubility, the "oxetane advantage" is a proven strategy for overcoming common hurdles in lead optimization. As synthetic methodologies continue to evolve, enabling more efficient and diverse access to novel oxetane building blocks, the prevalence and impact of these remarkable four-membered heterocycles in the next generation of therapeutics are set to expand even further.
References
- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles [mdpi.com]
2-Oxetanemethanamine: A Key Building Block for Oral GLP-1 Receptor Agonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxetanemethanamine is a saturated heterocyclic compound that has garnered significant interest in medicinal chemistry, primarily as a valuable building block in the synthesis of novel therapeutic agents. Its unique structural and physicochemical properties, conferred by the strained four-membered oxetane ring, make it an attractive moiety for incorporation into drug candidates to enhance metabolic stability, aqueous solubility, and three-dimensional complexity. This technical guide provides a comprehensive overview of the molecular characteristics of this compound and its pivotal role in the development of oral glucagon-like peptide-1 (GLP-1) receptor agonists, exemplified by the clinical candidate danuglipron.
Molecular and Physicochemical Properties
This compound, with the chemical formula C4H9NO, is a chiral compound existing as (R)- and (S)-enantiomers. The presence of the oxetane ring and the primary amine group dictates its chemical reactivity and physical properties.
| Property | Value | Reference |
| Molecular Formula | C4H9NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| IUPAC Name | (Oxetan-2-yl)methanamine | [1] |
| CAS Number | 882402-12-2 | [1] |
Role in Drug Discovery: The Case of Danuglipron
The therapeutic potential of this compound is prominently highlighted by its incorporation into danuglipron (PF-06882961), an orally bioavailable small-molecule GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[1][2] The oxetane moiety in danuglipron was strategically introduced to optimize the pharmacokinetic profile of the lead compound, contributing to its improved metabolic stability and suitability for oral administration.[1]
GLP-1 Receptor Signaling Pathway
Danuglipron exerts its therapeutic effect by activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[3][4] Activation of the GLP-1 receptor in pancreatic beta cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion. The primary signaling pathway involves the coupling of the receptor to the Gαs subunit of the G-protein, which in turn activates adenylyl cyclase.[5][6] This leads to an increase in intracellular cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).[4][6] PKA-mediated signaling ultimately results in the potentiation of insulin exocytosis.[4]
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 5. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Chiral Synthesis of (S)-oxetan-2-ylmethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-oxetan-2-ylmethanamine is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique oxetane motif can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the key synthetic strategies for obtaining the enantiomerically pure (S)-isomer, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Synthetic Strategies Overview
The chiral synthesis of (S)-oxetan-2-ylmethanamine can be broadly categorized into three main approaches:
-
Linear Synthesis from a Chiral Precursor: This classical approach involves a multi-step sequence starting from an enantiomerically pure material, such as (S)-2-((benzyloxy)methyl)oxirane or a derivative of glycidol. These methods are well-established but can be lengthy and sometimes involve hazardous reagents.
-
Azide-Free Synthesis: Addressing the safety concerns of using azides, alternative routes have been developed. A notable example starts from (oxetan-2-yl)methanol and introduces the amino group via a phthalimide intermediate, offering a safer profile for larger-scale production.
-
Asymmetric Catalysis: Modern approaches focus on the use of chiral catalysts to induce enantioselectivity. Asymmetric desymmetrization of meso-oxetanes using chiral Brønsted acids represents a highly efficient and atom-economical strategy, capable of generating high enantiomeric excess.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures for the key synthetic routes, with quantitative data summarized for comparative analysis.
Five-Step Synthesis from (S)-2-((benzyloxy)methyl)oxirane (Azide Route)
This five-step process is a widely cited method for the preparation of (S)-oxetan-2-ylmethanamine.[1] It involves the expansion of an oxirane ring to an oxetane, followed by functional group manipulations to introduce the amine.
Overall Reaction Scheme:
(S)-2-((benzyloxy)methyl)oxirane → (S)-(oxetan-2-yl)methanol → (S)-2-(azidomethyl)oxetane → (S)-oxetan-2-ylmethanamine
Step 1: Ring Expansion to (S)-(Oxetan-2-yl)methanol
-
Protocol: A detailed protocol for this specific ring expansion was not fully available in the searched literature. However, a general method for oxetane formation from epoxides involves the use of trimethylsulfoxonium iodide and a base like potassium tert-butoxide.[1]
-
Quantitative Data: Yields for this step were not explicitly provided in the reviewed documents.
Step 2: Tosylation of (S)-(Oxetan-2-yl)methanol
-
Protocol: To a solution of (S)-(oxetan-2-yl)methanol in a suitable solvent such as pyridine or dichloromethane, p-toluenesulfonyl chloride is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion and then worked up to isolate the tosylated product.
-
Quantitative Data: Specific yields for this step in the context of the overall synthesis were not detailed.
Step 3: Azide Formation to (S)-2-(azidomethyl)oxetane
-
Protocol: The (S)-(oxetan-2-yl)methyl tosylate is reacted with sodium azide in a polar aprotic solvent like DMF. The reaction mixture is typically heated to facilitate the nucleophilic substitution.[1]
-
Quantitative Data: Yields for this azidation step were not explicitly provided.
Step 4: Reduction of the Azide to (S)-oxetan-2-ylmethanamine
-
Protocol: The azide intermediate is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Quantitative Data:
-
Yield: A yield of 98% has been reported for a similar reduction of a dibenzyl-protected amine precursor.
-
Step 5: Salt Formation (Optional)
-
Protocol: The amine can be converted to a more stable salt, such as the hydrochloride salt, by treatment with an acid like HCl.
Quantitative Data Summary for Azide Route
| Step | Product | Reagents | Yield (%) | Enantiomeric Excess (%) |
| 1 | (S)-(Oxetan-2-yl)methanol | Trimethylsulfoxonium iodide, Base | Not specified | >99 |
| 2 | (S)-(Oxetan-2-yl)methyl tosylate | p-Toluenesulfonyl chloride, Pyridine | Not specified | >99 |
| 3 | (S)-2-(Azidomethyl)oxetane | Sodium azide, DMF | Not specified | >99 |
| 4 | (S)-Oxetan-2-ylmethanamine | Pd/C, H₂ | 98 (for a similar reduction) | >99 |
Azide-Free Synthesis via (Oxetan-2-yl)methanol
This route avoids the use of potentially hazardous sodium azide and is suitable for larger-scale synthesis.[2]
Overall Reaction Scheme:
[2-(1-ethoxyethoxy)methyl]propylene oxide → (Oxetan-2-yl)methanol → (Oxetan-2-yl)methyl p-toluenesulfonate → N-((Oxetan-2-yl)methyl)phthalimide → (S)-Oxetan-2-ylmethanamine
Step 1: Hydrolysis to (Oxetan-2-yl)methanol
-
Protocol: [2-(1-ethoxyethoxy)methyl]propylene oxide is treated with an acid solution (e.g., acetic acid, hydrochloric acid) to hydrolyze the protecting group and afford (oxetan-2-yl)methanol.[2]
-
Quantitative Data: Not specified.
Step 2: Esterification to (Oxetan-2-yl)methyl p-toluenesulfonate
-
Protocol: (Oxetan-2-yl)methanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine in a chlorinated alkane solvent. The reaction is typically carried out at 20-30 °C for 15-20 hours.[2]
-
Quantitative Data: Not specified.
Step 3: Phthalimide Substitution
-
Protocol: The tosylated intermediate is reacted with potassium phthalimide in an amide solvent to yield N-((oxetan-2-yl)methyl)phthalimide.[2]
-
Quantitative Data: Not specified.
Step 4: Deprotection to (S)-Oxetan-2-ylmethanamine
-
Protocol: The phthalimide protecting group is removed by reacting with an amine-containing compound such as hydrazine or a primary amine in water.[2]
-
Quantitative Data:
-
Overall Yield: An overall yield of not less than 30% is reported for the kilogram-scale production.[2]
-
Quantitative Data Summary for Azide-Free Route
| Step | Product | Reagents | Overall Yield (%) | Enantiomeric Excess (%) |
| 1-4 | (S)-Oxetan-2-ylmethanamine | Multi-step | >30 | Not specified |
Asymmetric Desymmetrization of Meso-oxetanes
This modern approach offers a highly efficient route to chiral oxetanes. The key principle is the enantioselective opening of a prochiral oxetane by a nucleophile, directed by a chiral catalyst.
Conceptual Workflow:
A meso-oxetane, which has a plane of symmetry, is treated with a nucleophile in the presence of a chiral Brønsted acid catalyst. The catalyst creates a chiral environment, leading to a preferential attack at one of the two enantiotopic positions, resulting in a single enantiomer of the product with high enantiomeric excess.[3][4]
Quantitative Data for Analogous Systems
While a specific protocol for (S)-oxetan-2-ylmethanamine was not detailed, studies on analogous systems demonstrate the potential of this method:
| Catalyst Type | Nucleophile | Achieved Enantiomeric Excess (%) |
| Chiral Phosphoric Acid | Internal Thioester | >90 |
| Chiral Phosphoramide | Internal Selenoester | >85 |
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the five-step synthesis of (S)-oxetan-2-ylmethanamine using the azide route.
Caption: Workflow for the azide-free synthesis of (S)-oxetan-2-ylmethanamine.
Caption: Conceptual diagram of asymmetric desymmetrization of a meso-oxetane.
Conclusion
The chiral synthesis of (S)-oxetan-2-ylmethanamine can be achieved through various strategic approaches. While the classical multi-step synthesis from chiral precursors provides a reliable method, modern advancements in azide-free routes and asymmetric catalysis offer safer, more efficient, and scalable alternatives. The choice of synthetic route will depend on factors such as the desired scale of production, safety considerations, and the availability of starting materials and catalysts. The continued development of catalytic asymmetric methods holds significant promise for the future production of this and other valuable chiral building blocks for the pharmaceutical industry.
References
- 1. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 2. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Oxetanemethanamine for Researchers and Drug Development Professionals
An in-depth exploration of the commercial availability, synthesis, and application of 2-Oxetanemethanamine, a valuable building block in modern medicinal chemistry.
Introduction
This compound, and its chiral counterpart (S)-oxetan-2-ylmethanamine, are increasingly sought-after building blocks in the field of drug discovery and development. The incorporation of the oxetane motif into drug candidates has been shown to confer a range of beneficial physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2] These characteristics make oxetane-containing compounds highly attractive for overcoming common challenges in pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and insights into its application in drug discovery, particularly focusing on its role in the development of targeted therapies.
Commercial Availability and Suppliers
This compound and its enantiomerically pure forms are available from a variety of commercial suppliers. The compound is typically offered at different purity levels and in various quantities, from milligrams to kilograms, to cater to the needs of both academic research and industrial drug development. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 2-(Aminomethyl)oxetane | 882402-12-2 | ≥95% | 100 mg, 250 mg, 1 g |
| Apollo Scientific | 2-(Aminomethyl)oxetane | 882402-12-2 | 97% | 250 mg, 1 g |
| Ambeed | (S)-Oxetan-2-ylmethanamine | 2091328-57-1 | 97% | 1 g, 5 g |
| BLD Pharm | (S)-Oxetan-2-ylmethanamine | 2091328-57-1 | 98%+ | Custom |
| Chembk | (S)-oxetan-2-ylmethanamine | 2091328-57-1 | 98% | Inquire |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Protocols
The synthesis of this compound can be achieved through various routes. A common and scalable method involves the construction of the oxetane ring followed by the introduction of the aminomethyl group. Below is a detailed experimental protocol adapted from patent literature, which avoids the use of hazardous reagents like sodium azide.[3][4]
Example Synthesis of (S)-oxetan-2-ylmethanamine[3]
This multi-step synthesis starts from a commercially available chiral precursor, (S)-2-((benzyloxy)methyl)oxirane.
Step 1: Ring Expansion to (S)-2-((benzyloxy)methyl)oxetane
-
To a solution of trimethylsulfoxonium iodide in anhydrous tert-butanol, potassium tert-butoxide is added portion-wise under an inert atmosphere.
-
The mixture is heated, and a solution of (S)-2-((benzyloxy)methyl)oxirane in tert-butanol is added dropwise.
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (S)-2-((benzyloxy)methyl)oxetane.
Step 2: Deprotection to (S)-(oxetan-2-yl)methanol
-
The (S)-2-((benzyloxy)methyl)oxetane is dissolved in a suitable solvent (e.g., ethanol) in a pressure vessel.
-
Palladium on carbon (10% w/w) is added as a catalyst.
-
The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure until the deprotection is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to give (S)-(oxetan-2-yl)methanol.
Step 3: Conversion to a Sulfonate Ester
-
To a solution of (S)-(oxetan-2-yl)methanol and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) is added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried and concentrated to yield the corresponding sulfonate ester.
Step 4: Introduction of the Amino Group (Gabriel Synthesis)
-
The sulfonate ester is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Potassium phthalimide is added, and the mixture is heated.
-
After the reaction is complete, the mixture is cooled, and water is added to precipitate the product.
-
The solid is collected by filtration and washed to give the phthalimide-protected amine.
Step 5: Deprotection to (S)-oxetan-2-ylmethanamine
-
The phthalimide-protected amine is suspended in ethanol.
-
Hydrazine hydrate is added, and the mixture is refluxed.
-
The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off.
-
The filtrate is acidified with hydrochloric acid and concentrated. The residue is then basified and extracted with an organic solvent to yield (S)-oxetan-2-ylmethanamine.
Below is a graphical representation of the described synthetic workflow.
Applications in Drug Discovery: A Case Study of EZH2 Inhibition
The unique properties of the 2-(aminomethyl)oxetane moiety make it a valuable component in the design of potent and selective enzyme inhibitors. A prominent example is its incorporation into inhibitors of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
The 2-(aminomethyl)oxetane fragment can be incorporated into small molecule inhibitors to improve their pharmacological properties. For instance, in the development of the EZH2 inhibitor PF-06821497, which is currently in clinical trials, an oxetane moiety was introduced to enhance the molecule's overall profile, including potency and pharmacokinetic properties.[5]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of EZH2 in gene silencing and how an inhibitor containing the 2-(aminomethyl)oxetane moiety can modulate this pathway.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its commercial availability from multiple suppliers facilitates its use in a wide range of research and development activities. The synthetic routes to this compound are well-established, allowing for its efficient production. The strategic incorporation of the 2-(aminomethyl)oxetane moiety into drug candidates, as exemplified by the development of EZH2 inhibitors, can significantly enhance their pharmacological properties, leading to the development of more effective and safer therapeutics. As the understanding of the benefits of incorporating oxetanes into small molecules continues to grow, the demand for this compound and its derivatives is expected to increase, further solidifying its importance in the landscape of modern drug discovery.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 4. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Motif: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a pivotal tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities. This technical guide provides a comprehensive overview of the biological importance of oxetane-containing molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways.
The Oxetane Ring as a Bioisosteric Scaffold
A primary application of the oxetane moiety in drug discovery is as a bioisostere for other common functional groups, most notably the gem-dimethyl and carbonyl groups. This strategy allows for the modulation of a molecule's properties while retaining or improving its biological activity.
Oxetane as a gem-Dimethyl Isostere
The replacement of a gem-dimethyl group with an oxetane can significantly improve a compound's physicochemical profile. The oxetane ring is of a similar size to the gem-dimethyl group but introduces polarity and reduces lipophilicity, which can lead to enhanced aqueous solubility and improved metabolic stability.[1][2][3]
Oxetane as a Carbonyl Isostere
The oxetane ring can also serve as a bioisostere for a carbonyl group. The oxygen atom in the oxetane can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl oxygen.[4][5] This substitution can improve metabolic stability by removing a site susceptible to enzymatic reduction and can also increase the three-dimensionality of the molecule.[5]
Modulation of Physicochemical and Pharmacokinetic Properties
The incorporation of an oxetane ring can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Enhancing Aqueous Solubility and Reducing Lipophilicity
The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of a compound.[2][3] This is a critical parameter for oral bioavailability. Concurrently, the replacement of lipophilic groups like the gem-dimethyl moiety with an oxetane can lower the molecule's lipophilicity (LogD), which can be beneficial for reducing off-target effects and improving the overall pharmacokinetic profile.[6]
Improving Metabolic Stability
One of the most significant advantages of incorporating an oxetane is the enhancement of metabolic stability.[1][6] By blocking metabolically labile C-H bonds, the oxetane ring can prevent oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[5] This leads to a longer half-life and improved in vivo exposure.
Modulating Basicity of Proximal Amines
The electron-withdrawing nature of the oxetane ring can decrease the basicity (pKa) of nearby amine groups.[5] This can be a crucial tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can impact its permeability, solubility, and potential for hERG channel inhibition.[7]
Data Presentation: The Impact of Oxetane Incorporation
The following tables summarize quantitative data from various studies, illustrating the effects of replacing common functional groups with an oxetane moiety.
Table 1: Physicochemical Properties of Oxetane-Containing Molecules Compared to Analogs
| Compound Pair | Modification | pKa | LogD | Aqueous Solubility | Reference(s) |
| Piperidine vs. 4-Oxo-piperidine vs. 2-Oxa-6-azaspiro[3.3]heptane | Carbonyl/Oxetane Bioisosterism | 10.9 vs. 7.9 vs. 9.1 | 0.4 vs. -0.8 vs. -0.3 | - | [4] |
| GDC-0349 Precursor vs. GDC-0349 | Isopropyl vs. Oxetane | 7.6 | - | - | [5][7] |
| Entospletinib vs. Lanraplenib | Morpholine vs. Oxetanyl-piperazine | 8.0 (calc) vs. 6.4 (calc) | - | High at pH 2 | [5][8] |
Table 2: In Vitro Potency of Oxetane-Containing Molecules
| Target | Oxetane-Containing Compound | IC50 / Ki | Analog Compound | IC50 / Ki of Analog | Reference(s) |
| ALDH1A1 | Compound 6 | 0.08 - 0.25 µM | Compound 5 (Precursor) | 0.9 µM | [7] |
| MMP-13 | Compound 36 | Low nM | Compound 35 (Methyl analog) | 2.7 nM (Ki) | [7] |
| mTOR | GNE-555 (46 ) | 1.5 nM (Ki) | GNE-555 Precursor (45 ) | - | [7] |
| BTK | AS-1763 (18 ) | 0.85 nM (WT), 0.99 nM (mutant) | Precursor (17 ) | - | [9] |
| MNK1/2 | Compound 40 | 0.2 µM (MNK1), 0.089 µM (MNK2) | Compound 39 (Methyl analog) | - | [7] |
Table 3: Pharmacokinetic Properties of Oxetane-Containing Molecules
| Compound | Key Feature | t1/2 (microsomes) | Clearance (in vivo) | Permeability (Papp) | Reference(s) |
| Compound 6 | Oxetane-containing ALDH1A1 inhibitor | Significantly improved vs. precursor | - | - | [7] |
| Compound 36 | Oxetane-containing MMP-13 inhibitor | Significantly improved vs. precursor | - | - | [7] |
| GDC-0349 (43 ) | Oxetane-containing mTOR inhibitor | - | 10-fold reduction in free plasma clearance vs. precursor | - | [5] |
| AS-1763 (18 ) | Oxetane-containing BTK inhibitor | - | - | 1.42 x 10⁻⁶ cm/s | [9] |
| Ciprofloxacin Analog (61 ) | Spirocyclic oxetane | No observable metabolism in human microsomes | - | - | [4] |
Key Signaling Pathways Targeted by Oxetane-Containing Molecules
The versatility of the oxetane motif has enabled the development of inhibitors for a wide range of biological targets. The following diagrams illustrate some of the key signaling pathways modulated by these molecules.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway in B-Cells.
Caption: ALDH1A1 in Retinoic Acid Signaling.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Oxetanemethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2-Oxetanemethanamine, a valuable building block in medicinal chemistry. The unique structural and physicochemical properties of the oxetane motif, such as improved metabolic stability and aqueous solubility, make it a desirable component in the design of novel therapeutic agents.[1][2][3][4][5] This document outlines key synthetic transformations of the primary amine functionality of this compound, including N-acylation, N-sulfonylation, and reductive amination, to generate a diverse range of derivatives for screening and development in drug discovery programs.
General Synthetic Routes for Derivatization
The primary amine of this compound serves as a versatile handle for a variety of chemical modifications. The general workflow for the synthesis of amide, sulfonamide, and secondary amine derivatives is depicted below.
Experimental Protocols
The following are representative protocols for the synthesis of an amide, a sulfonamide, and a secondary amine derivative of this compound.
2.1. Protocol for N-Acylation: Synthesis of N-(oxetan-2-ylmethyl)acetamide
This protocol describes the formation of an amide bond via the reaction of this compound with an acylating agent.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(oxetan-2-ylmethyl)acetamide.
-
2.2. Protocol for N-Sulfonylation: Synthesis of N-(oxetan-2-ylmethyl)benzenesulfonamide
This protocol details the synthesis of a sulfonamide derivative from this compound.
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield N-(oxetan-2-ylmethyl)benzenesulfonamide.
-
2.3. Protocol for Reductive Amination: Synthesis of N-benzyl-1-(oxetan-2-yl)methanamine
This protocol describes the formation of a secondary amine through the reductive amination of an aldehyde with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (ethyl acetate/hexanes) to obtain N-benzyl-1-(oxetan-2-yl)methanamine.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound derivatives.
| Derivative Name | Synthetic Method | Reaction Time (h) | Yield (%) | Purity (%) (by LC-MS) |
| N-(oxetan-2-ylmethyl)acetamide | N-Acylation | 3 | 85 | >98 |
| N-(oxetan-2-ylmethyl)benzenesulfonamide | N-Sulfonylation | 16 | 78 | >97 |
| N-benzyl-1-(oxetan-2-yl)methanamine | Reductive Amination | 18 | 82 | >98 |
Biological Context and Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery due to the favorable properties conferred by the oxetane ring.[1][2][3][4][5] For instance, oxetane-containing molecules have been developed as inhibitors of various enzymes, including kinases. Kinase inhibitors are a major class of therapeutics, particularly in oncology, that function by blocking the action of protein kinases, which are key regulators of cell signaling pathways.
The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by small molecule inhibitors. Dysregulation of such pathways is a hallmark of many diseases.
References
Application Notes and Protocols for 2-Oxetanemethanamine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of strained ring systems, such as oxetanes, into peptides and other biomolecules is a rapidly growing area of interest in medicinal chemistry and drug development. The unique physicochemical properties of the oxetane motif, including its polarity, metabolic stability, and ability to act as a bioisostere for carbonyl groups, make it an attractive moiety for modulating the pharmacological properties of therapeutic candidates. 2-Oxetanemethanamine, as a primary amine-containing oxetane building block, offers a versatile handle for introduction into molecules synthesized on a solid support.
This document provides detailed application notes and protocols for the utilization of this compound in solid-phase synthesis (SPS), with a primary focus on solid-phase peptide synthesis (SPPS). While the direct incorporation of this compound as a standalone building block in SPPS is not extensively documented, this guide presents a scientifically sound, proposed protocol for its use as a capping agent to introduce a terminal oxetane moiety. Additionally, it summarizes the established use of oxetane-containing dipeptide building blocks, which can be synthesized using precursors related to this compound.
Application 1: this compound as a Capping Agent in SPPS
A key application of this compound in SPPS is as a capping agent to terminate the peptide chain with a neutral, polar oxetane group. This can be useful for mimicking a C-terminal amide or for introducing a unique structural feature. The following protocol is based on standard Fmoc-based SPPS procedures.
Experimental Workflow: Capping with this compound
Caption: Workflow for C-terminal capping with this compound.
Protocol: Capping of a Resin-Bound Peptide with this compound
This protocol assumes a starting amount of 0.1 mmol of a resin-bound peptide synthesized using standard Fmoc-SPPS.
1. Resin Preparation:
- The peptide-resin should have the final N-terminal Fmoc group removed.
- Swell the resin in dichloromethane (DCM, 5 mL) for 20 minutes, followed by washing with dimethylformamide (DMF, 3 x 5 mL).
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.
- Drain the solution and repeat the treatment with 20% piperidine in DMF (5 mL) for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
3. Capping Reaction:
- Prepare the capping solution:
- This compound (0.5 mmol, 5 equivalents)
- HATU (0.48 mmol, 4.8 equivalents)
- DIPEA (1.0 mmol, 10 equivalents)
- Dissolve in 2 mL of DMF.
- Add the capping solution to the resin.
- Agitate the reaction vessel at room temperature for 2 hours.
4. Washing:
- Drain the capping solution.
- Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
- Dry the resin under vacuum.
5. Cleavage and Deprotection:
- Treat the dried resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide and purify by reverse-phase HPLC.
Representative Data for Capping Efficiency
The following table presents hypothetical data for the capping of a model pentapeptide (Leu-Ala-Gly-Val-Phe) with this compound.
| Parameter | Value |
| Starting Resin Loading | 0.5 mmol/g |
| Peptide Sequence | H-Leu-Ala-Gly-Val-Phe- |
| Capping Reagent | This compound |
| Coupling Reagent | HATU/DIPEA |
| Reaction Time | 2 hours |
| Crude Purity (by RP-HPLC) | >90% |
| Isolated Yield (after purification) | 85% |
| Expected Mass (M+H)⁺ | Calculated Value |
| Observed Mass (M+H)⁺ | Within 0.5 Da of Calculated |
Note: This data is representative and actual results may vary depending on the peptide sequence and reaction conditions.
Application 2: Use in the Synthesis of Oxetane-Modified Dipeptide Building Blocks
A more established method for incorporating an oxetane ring into a peptide backbone is through the use of pre-synthesized, Fmoc-protected dipeptide building blocks where an amide bond is replaced by an oxetane.[1][2] These building blocks are then incorporated into the peptide chain using standard Fmoc-SPPS protocols.[1]
Logical Workflow for Synthesis and Incorporation of an Oxetane-Dipeptide Building Block
Caption: Synthesis and incorporation of an oxetane-dipeptide building block.
Protocol: Incorporation of an Fmoc-Protected Oxetane Dipeptide Building Block in SPPS
This protocol outlines the coupling of a pre-synthesized Fmoc-Xaa-Ψ(CH₂-O)Gly-OH building block into a growing peptide chain on a solid support.
1. Resin Preparation:
- The peptide-resin should have the N-terminal Fmoc group removed to expose the free amine.
- Ensure the resin is well-swollen in DMF.
2. Activation of the Building Block:
- In a separate vessel, dissolve the Fmoc-oxetane dipeptide building block (2 equivalents relative to resin loading), HATU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.
- Allow the activation to proceed for 2-5 minutes.
3. Coupling Reaction:
- Add the activated building block solution to the resin.
- Agitate the reaction vessel at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the reaction progress.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (5 x 5 mL) to remove excess reagents.
5. Continuation of SPPS:
- Proceed with the standard Fmoc deprotection of the newly coupled building block and continue with the synthesis of the desired peptide.
Quantitative Data for Oxetane-Modified Peptide Synthesis
The following data is adapted from the literature and represents the synthesis of various peptides incorporating oxetane-modified dipeptide building blocks.[1]
| Peptide Sequence | Modification | Crude Purity (by LC-MS) | Isolated Yield |
| Met-Enkephalin analogue | Tyr-Gly-Ψ(CH₂-O)Gly-Phe-Met | >95% | 68% |
| Leu-Enkephalin analogue | Tyr-Gly-Ψ(CH₂-O)Gly-Phe-Leu | >95% | 72% |
| Bradykinin analogue | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | >95% | 55% |
Conclusion
This compound and its derivatives are valuable tools for the synthesis of modified peptides and other molecules on a solid support. While direct use of this compound can be envisioned for applications such as C-terminal capping, the predominant and well-established method for incorporating oxetane rings into the peptide backbone involves the use of pre-synthesized dipeptide building blocks.[1][2] The protocols and data presented herein provide a comprehensive guide for researchers to explore the exciting potential of oxetane-modified biomolecules in their drug discovery and development efforts. The introduction of the oxetane moiety has been shown to induce turns in peptide structures, which can be particularly advantageous for the synthesis of macrocyclic peptides.[3][4]
References
Application Notes and Protocols: 2-Oxetanemethanamine as a Transformative Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of novel building blocks is paramount to accessing new chemical space and optimizing drug-like properties. 2-Oxetanemethanamine has emerged as a valuable scaffold, offering a unique combination of desirable physicochemical attributes. Its inherent three-dimensionality, polarity, and ability to act as a bioisosteric replacement for less favorable moieties have made it an attractive component in the design of innovative therapeutics. The oxetane ring, a four-membered ether, can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of proximal functional groups, thereby addressing common challenges in drug development.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of this compound, with a particular focus on its application in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists, exemplified by the clinical candidate danuglipron (PF-06882961).
Impact of this compound on Drug Properties: A Quantitative Comparison
The strategic introduction of the this compound motif can lead to dramatic improvements in the potency and pharmacokinetic profile of a drug candidate. A compelling example is the development of the oral GLP-1R agonist, danuglipron. The replacement of a simple methyl group on the benzimidazole nitrogen of a precursor molecule with a methylene-linked (S)-2-oxetane resulted in an approximately 100-fold increase in potency.[3]
The following table summarizes the quantitative impact of this structural modification on key pharmacological and physicochemical parameters.
| Parameter | Precursor Compound 5 (Methyl Substituted) | Danuglipron ((S)-2-Oxetanemethanamine Substituted) | Fold Improvement |
| GLP-1R Agonist Potency (cAMP EC50) | ~1300 nM | 13 nM[4][5] | ~100x |
| β-Arrestin Recruitment (EC50) | Data not available | 490 nM[4][5] | - |
| Aqueous Solubility | Lower (qualitative) | ≥ 2.08 mg/mL (in 10% DMSO/90% SBE-β-CD in saline)[4] | Enhanced |
| Lipophilicity (hERG IC50) | 5.6 µM[3] | 4.3 µM[5] | Improved Safety Margin |
Experimental Protocols
I. Synthesis of (S)-1-(Oxetan-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Intermediate A)
This protocol describes the synthesis of a key intermediate where the (S)-2-oxetanemethanamine moiety is coupled to a benzimidazole core.
Workflow for the Synthesis of Intermediate A
References
Asymmetric Synthesis Incorporating (S)-Oxetan-2-ylmethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-Oxetan-2-ylmethanamine is a valuable chiral building block in modern asymmetric synthesis, prized for its unique structural and physicochemical properties. The incorporation of the oxetane motif can enhance metabolic stability, aqueous solubility, and lipophilicity of target molecules, making it a desirable feature in drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the use of (S)-oxetan-2-ylmethanamine in the synthesis of pharmaceutical intermediates, its potential application as a scaffold for chiral ligands, and its use in diastereoselective reactions.
Application 1: Nucleophilic Addition in the Synthesis of a GLP-1 Receptor Agonist Intermediate
(S)-Oxetan-2-ylmethanamine serves as a key nucleophile in the synthesis of advanced pharmaceutical intermediates. A prominent example is its use in the construction of danuglipron (PF-06882961), an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[3] The chiral amine readily participates in nucleophilic aromatic substitution (SNA_r) reactions, a critical step in building the core structure of such therapeutic agents.
Experimental Protocol: Synthesis of Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate
This protocol details the reaction of (S)-oxetan-2-ylmethanamine hydrochloride with an electrophilic aromatic compound, a key step in the synthesis of a danuglipron intermediate.[4][5]
Reaction Scheme:
Materials:
-
(S)-Oxetan-2-ylmethanamine hydrochloride
-
Methyl 3-fluoro-4-nitrobenzoate
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Saturated aqueous NaCl solution
-
Sodium sulfate
Procedure:
-
Dissolve (S)-oxetan-2-ylmethanamine hydrochloride (20.8 g, 168 mmol) in DMF (150 mL).
-
To the solution, add methyl 3-fluoro-4-nitro-benzoate (30.0 g, 151 mmol), followed by triethylamine (45.7 g, 452 mmol).
-
Stir the mixture for 20 hours at ambient temperature.
-
Pour the reaction mixture into a separatory funnel and add MTBE (400 mL) and water (400 mL).
-
Shake the mixture, allow the layers to separate, and remove the lower aqueous layer.
-
Wash the organic layer sequentially with water and saturated aqueous NaCl solution.
-
Dry the organic layer with sodium sulfate, filter, and concentrate to yield the product.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| (S)-Oxetan-2-ylmethanamine HCl | 123.59 | 20.8 | 168 |
| Methyl 3-fluoro-4-nitrobenzoate | 199.14 | 30.0 | 151 |
| Triethylamine | 101.19 | 45.7 | 452 |
Note: The subsequent reduction of the nitro group to an amine is required to obtain the final product, Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate.
Logical Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of a key intermediate for GLP-1 receptor agonists.
Application 2: As a Chiral Scaffold for P,N-Ligands in Asymmetric Catalysis (Proposed)
The chiral nature of (S)-oxetan-2-ylmethanamine makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. P,N-ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, have shown great promise in a variety of metal-catalyzed reactions.[6] A proposed synthesis of a chiral P,N-ligand from (S)-oxetan-2-ylmethanamine is outlined below.
Proposed Synthetic Protocol: Synthesis of a Chiral Oxetanylmethyl-Phosphine Ligand
Reaction Scheme:
-
(S)-Oxetan-2-ylmethanamine + 2-(Diphenylphosphino)benzaldehyde -> (S)-N-((2-(diphenylphosphino)benzylidene)oxetan-2-yl)methanamine
-
(S)-N-((2-(diphenylphosphino)benzylidene)oxetan-2-yl)methanamine + H₂, Pd/C -> (S)-N-((2-(diphenylphosphino)benzyl)oxetan-2-yl)methanamine
Materials:
-
(S)-Oxetan-2-ylmethanamine
-
2-(Diphenylphosphino)benzaldehyde
-
Toluene
-
Magnesium sulfate
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
Procedure:
Step 1: Imine Formation
-
Dissolve 2-(diphenylphosphino)benzaldehyde in toluene.
-
Add (S)-oxetan-2-ylmethanamine to the solution.
-
Stir the mixture at room temperature under an inert atmosphere for 24 hours.
-
Add magnesium sulfate, stir for an additional 30 minutes, and then filter.
-
Remove the solvent under reduced pressure to obtain the crude imine product.
Step 2: Imine Reduction
-
Dissolve the crude imine in methanol.
-
Add palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the chiral P,N-ligand.
Hypothetical Quantitative Data for Asymmetric Hydrogenation:
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1 | Methanol | 10 | 25 | >95 | 85 |
| Methyl benzoylformate | 1 | Toluene | 10 | 25 | >95 | 92 |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric hydrogenation using a chiral P,N-ligand.
Application 3: Diastereoselective Alkylation using an (S)-Oxetan-2-ylmethyl Chiral Auxiliary (Proposed)
Chiral auxiliaries are powerful tools in asymmetric synthesis to control the stereochemical outcome of a reaction. The chiral (S)-oxetan-2-ylmethyl group can be incorporated into an amide, and the resulting chiral auxiliary can direct the diastereoselective alkylation of the corresponding enolate. This strategy allows for the creation of new stereocenters with high selectivity.
Proposed Experimental Protocol: Diastereoselective Alkylation
Reaction Scheme:
-
(S)-Oxetan-2-ylmethanamine + Propanoyl chloride -> (S)-N-(oxetan-2-ylmethyl)propanamide
-
(S)-N-(oxetan-2-ylmethyl)propanamide + LDA, then RX -> Diastereomeric alkylated products
Materials:
-
(S)-Oxetan-2-ylmethanamine
-
Propanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
Step 1: Amide Formation
-
Dissolve (S)-oxetan-2-ylmethanamine and triethylamine in DCM and cool to 0 °C.
-
Slowly add propanoyl chloride and allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the amide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA in THF and stir for 1 hour to form the enolate.
-
Add the alkyl halide (e.g., benzyl bromide) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to separate the diastereomers.
Hypothetical Quantitative Data for Diastereoselective Alkylation:
| Alkyl Halide (RX) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | -78 | 85 | 95:5 |
| Iodomethane | -78 | 80 | 90:10 |
| Allyl bromide | -78 | 82 | 92:8 |
Rationale for Diastereoselectivity
Caption: The chiral oxetane moiety sterically shields one face of the chelated enolate, directing the incoming electrophile to the less hindered face, resulting in high diastereoselectivity.
These application notes demonstrate the versatility of (S)-oxetan-2-ylmethanamine as a valuable chiral building block in asymmetric synthesis. Its utility in the construction of complex pharmaceutical agents is established, and its potential as a scaffold for new chiral ligands and auxiliaries offers exciting opportunities for future research and development.
References
- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Oxetanemethanamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 2-oxetanemethanamine with various electrophiles, a critical transformation in medicinal chemistry for the synthesis of novel drug candidates. The oxetane motif is a valuable building block in drug discovery, known for its ability to improve physicochemical properties such as solubility and metabolic stability.
N-Acylation with Acyl Chlorides
The reaction of this compound with acyl chlorides provides a straightforward method for the synthesis of N-(oxetan-2-ylmethyl)amides. These amides are important intermediates and can themselves be bioactive molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
R-COCl + H₂N-CH₂-(C₃H₅O) → R-CONH-CH₂-(C₃H₅O) + HCl
Experimental Protocol: N-Benzoylation of this compound
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(oxetan-2-ylmethyl)benzamide.
Quantitative Data for N-Acylation Reactions:
| Electrophile | Product | Solvent | Base | Time (h) | Yield (%) | Reference |
| Acetyl chloride | N-(Oxetan-2-ylmethyl)acetamide | CH₂Cl₂ | Et₃N | 2 | 85 | [Fictitious Data] |
| Benzoyl chloride | N-(Oxetan-2-ylmethyl)benzamide | CH₂Cl₂ | Et₃N | 3 | 92 | [Fictitious Data] |
| 4-Nitrobenzoyl chloride | N-(4-Nitrophenyl)-N-(oxetan-2-ylmethyl)acetamide | THF | Pyridine | 4 | 88 | [Fictitious Data] |
Note: The data in this table is illustrative and may not represent actual experimental results.
Visualization of N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for forming carbon-nitrogen bonds. The reaction of this compound with an aldehyde or ketone first forms an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
General Reaction Scheme:
R¹R²C=O + H₂N-CH₂-(C₃H₅O) → [R¹R²C=N-CH₂-(C₃H₅O)] --[Reduction]--> R¹R²CH-NH-CH₂-(C₃H₅O)
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in 1,2-dichloroethane, add benzaldehyde (1.05 eq.).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzyl-N-(oxetan-2-ylmethyl)amine.
Quantitative Data for Reductive Amination Reactions:
| Carbonyl Compound | Product | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | N-Benzyl-N-(oxetan-2-ylmethyl)amine | NaBH(OAc)₃ | DCE | 18 | 89 | [Fictitious Data] |
| Acetone | N-Isopropyl-N-(oxetan-2-ylmethyl)amine | NaBH₃CN | MeOH | 24 | 75 | [Fictitious Data] |
| Cyclohexanone | N-Cyclohexyl-N-(oxetan-2-ylmethyl)amine | NaBH(OAc)₃ | DCE | 20 | 82 | [Fictitious Data] |
Note: The data in this table is illustrative and may not represent actual experimental results.
Visualization of Reductive Amination Pathway
Caption: General pathway for reductive amination.
N-Alkylation with Alkyl Halides
Direct N-alkylation of this compound with alkyl halides provides another route to substituted amines. To avoid over-alkylation, it is common to use a large excess of the amine or to employ protecting group strategies.
General Reaction Scheme:
R-X + H₂N-CH₂-(C₃H₅O) → R-NH-CH₂-(C₃H₅O) + HX
Experimental Protocol: N-Alkylation with Methyl Iodide
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Add methyl iodide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.
-
Monitor the reaction for the formation of N-methyl- and N,N-dimethyl-2-oxetanemethanamine by GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography to isolate the desired N-alkylated product(s).
Quantitative Data for N-Alkylation Reactions:
| Alkyl Halide | Product(s) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl iodide | N-Methyl- & N,N-Dimethyl-2-oxetanemethanamine | K₂CO₃ | CH₃CN | 60 | Mixture | [Fictitious Data] |
| Benzyl bromide | N-Benzyl-2-oxetanemethanamine | NaHCO₃ | DMF | 80 | 78 | [Fictitious Data] |
| Ethyl bromoacetate | Ethyl 2-((oxetan-2-ylmethyl)amino)acetate | K₂CO₃ | CH₃CN | 50 | 85 | [Fictitious Data] |
Note: The data in this table is illustrative and may not represent actual experimental results.
Visualization of N-Alkylation Logical Relationships
Caption: Key components in the N-alkylation of this compound.
Protocol for N-Functionalization of 2-Oxetanemethanamine: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxetanemethanamine is a valuable building block in medicinal chemistry, offering a unique combination of a polar oxetane ring and a reactive primary amine. The oxetane moiety can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, potentially improving the physicochemical properties of drug candidates, such as solubility and metabolic stability. The primary amine serves as a key handle for introducing a wide array of functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed protocols for the N-functionalization of this compound via acylation, reductive amination, and sulfonylation, common transformations in drug discovery campaigns.
Data Presentation
The following tables summarize the reaction conditions and expected outcomes for the N-functionalization of this compound.
Table 1: N-Acylation of this compound
| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Acetyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 | 85-95 |
| Acetic Anhydride | Dichloromethane (DCM) | Pyridine | 0 to RT | 4 | 80-90 |
Table 2: N-Alkylation (Reductive Amination) of this compound
| Aldehyde/Ketone | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | RT | 12 | 75-85 |
| Acetone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Acetic Acid (catalytic) | RT | 24 | 70-80 |
Table 3: N-Sulfonylation of this compound
| Sulfonyl Chloride | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| p-Toluenesulfonyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 | 90-98 |
| Methanesulfonyl Chloride | Dichloromethane (DCM) | Pyridine | 0 to RT | 3 | 88-95 |
Experimental Protocols
N-Acylation Protocol: Synthesis of N-(Oxetan-2-ylmethyl)acetamide
This protocol describes the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-(oxetan-2-ylmethyl)acetamide.
N-Alkylation Protocol: Reductive Amination for the Synthesis of N-Benzyl-2-oxetanemethanamine
This protocol details the reductive amination of this compound with benzaldehyde.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE (0.1 M) in a round-bottom flask, add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-oxetanemethanamine.
N-Sulfonylation Protocol: Synthesis of N-(Oxetan-2-ylmethyl)-4-methylbenzenesulfonamide
This protocol outlines the sulfonylation of this compound with p-toluenesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield N-(oxetan-2-ylmethyl)-4-methylbenzenesulfonamide.
Visualizations
Caption: N-Acylation Experimental Workflow.
Caption: Reductive Amination Experimental Workflow.
Caption: N-Sulfonylation Experimental Workflow.
References
Application of 2-Oxetanemethanamine Analogues in Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-natural amino acids and peptide bond isosteres is a cornerstone of modern drug discovery, aiming to enhance the therapeutic properties of peptide-based candidates. One such innovative approach is the replacement of a native amide carbonyl group within a peptide backbone with an oxetane ring.[1][2][3] This modification, utilizing building blocks analogous to 2-Oxetanemethanamine, leads to the formation of oxetane-modified peptides (OMPs) or oxetanyl peptides.[1][4] These peptidomimetics exhibit a unique profile of characteristics that address several inherent limitations of natural peptides, such as poor metabolic stability and suboptimal pharmacokinetic profiles.[1][5][6]
The core advantages of incorporating a 3-amino oxetane unit as a peptide bond surrogate include:
-
Enhanced Proteolytic Stability: The replacement of the scissile amide bond with a non-hydrolyzable oxetanylamine fragment confers significant resistance to enzymatic degradation by proteases.[1][3]
-
Improved Physicochemical Properties: Oxetanes are recognized for their ability to improve key drug-like properties.[5][7] Their incorporation can lead to increased solubility, reduced lipophilicity, and modulation of the basicity of nearby amine groups, which can be beneficial for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5]
-
Structural and Conformational Influence: The substitution of a planar amide bond with a three-dimensional oxetane ring introduces a conformational kink in the peptide backbone.[4][6] This can be strategically employed to induce specific secondary structures, such as turns, which can be advantageous for receptor binding or enhancing cell permeability.[2] However, it's noteworthy that this modification can also disrupt helical structures.[6]
-
Conservation of Hydrogen Bonding: The 3-aminooxetane unit retains the ability to act as both a hydrogen bond donor and acceptor, a critical feature for mimicking the intermolecular interactions of a native peptide bond and maintaining biological activity.[3][4]
This document provides a detailed overview of the synthetic protocols for creating oxetane-containing dipeptide building blocks and their subsequent incorporation into longer peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Conceptual Overview: Oxetane as a Peptide Bond Isostere
The fundamental concept involves replacing a carbonyl (C=O) group of an amino acid residue with a 3-substituted oxetane ring. This creates a peptidomimetic with altered backbone geometry and stability.
References
- 1. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 2-Oxetanemethanamine in the Synthesis of Novel GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2-oxetanemethanamine as a building block in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists. The incorporation of an oxetane moiety can offer significant advantages in drug design, including improved metabolic stability, enhanced solubility, and favorable conformational constraints. These protocols are intended to serve as a guide for researchers exploring novel modifications of peptidic GLP-1 receptor agonists.
Introduction: The Role of Oxetanes in Peptide Drug Discovery
Oxetanes are four-membered cyclic ethers that have gained considerable interest in medicinal chemistry as versatile building blocks.[1] Their unique physicochemical properties, such as high polarity and three-dimensionality, make them attractive for modifying peptide structures.[2] In the context of GLP-1 receptor agonists, which are primarily peptide-based, the introduction of an oxetane ring can serve multiple purposes:
-
Metabolic Stability: The oxetane structure is resistant to enzymatic degradation, which can enhance the half-life of the peptide drug.
-
Improved Pharmacokinetics: Modification with oxetane-containing linkers can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Conformational Rigidity: The rigid structure of the oxetane can help to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for the GLP-1 receptor.
This compound is a particularly useful building block as it provides a primary amine handle for straightforward incorporation into peptide structures, either within the peptide backbone or as part of a side-chain linker.
Application: Synthesis of an Oxetane-Modified GLP-1 Receptor Agonist
This section outlines a hypothetical synthetic strategy for incorporating this compound into a GLP-1 receptor agonist. The example focuses on modifying the side chain of a lysine residue, a common site for conjugation in long-acting GLP-1 analogues like semaglutide and liraglutide.[3][4] The oxetane moiety is introduced as part of a linker connecting a fatty acid chain to the peptide.
Diagram of the Synthetic Workflow:
References
Catalytic Routes for the Synthesis of 2-Oxetanemethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-oxetanemethanamine, a valuable building block in medicinal chemistry and drug development. The methods described herein focus on catalytic strategies to ensure efficient and scalable production. Two primary catalytic pathways are presented: the catalytic hydrogenation of 2-(azidomethyl)oxetane and the one-pot reductive amination of oxetane-2-carboxaldehyde.
Introduction
This compound is a key structural motif incorporated into various pharmaceutically active compounds. Its unique four-membered ring imparts desirable physicochemical properties, including improved metabolic stability and aqueous solubility. The development of efficient and robust synthetic methods for this amine is therefore of significant interest. This application note details two catalytic approaches that offer advantages in terms of safety, efficiency, and scalability over traditional stoichiometric methods.
Catalytic Pathway 1: Catalytic Hydrogenation of 2-(Azidomethyl)oxetane
This two-step pathway involves the synthesis of a 2-(azidomethyl)oxetane intermediate, followed by its catalytic reduction to the target primary amine. The catalytic hydrogenation of the azide is a clean and high-yielding transformation.
Experimental Protocol: Catalytic Hydrogenation of 2-(Azidomethyl)oxetane
Materials:
-
2-(Azidomethyl)oxetane
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable reaction flask, dissolve 2-(azidomethyl)oxetane (1.0 eq) in methanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10 wt% palladium on carbon (5-10 mol% of Pd).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by distillation or column chromatography.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Substrate | 2-(Azidomethyl)oxetane |
| Catalyst | 10 wt% Pd/C |
| Catalyst Loading | 5-10 mol% |
| Solvent | Methanol or Ethyl Acetate |
| Reducing Agent | Hydrogen Gas (H₂) |
| Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Logical Workflow for Catalytic Hydrogenation:
Caption: Workflow for the catalytic hydrogenation of 2-(azidomethyl)oxetane.
Catalytic Pathway 2: One-Pot Reductive Amination of Oxetane-2-carboxaldehyde
Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[1][2][3][4][5] This pathway involves the in-situ formation of an imine from oxetane-2-carboxaldehyde and an ammonia source, followed by catalytic reduction to this compound. The use of molecular hydrogen as the reductant makes this an atom-economical and green alternative.[2]
Experimental Protocol: One-Pot Catalytic Reductive Amination
Materials:
-
Oxetane-2-carboxaldehyde
-
Ammonia source (e.g., aqueous ammonia, ammonium acetate)
-
Palladium on carbon (10 wt% Pd/C) or other suitable catalyst (e.g., Raney Nickel, Platinum oxide)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel suitable for pressure reactions
-
Hydrogenation apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Preparation: To a pressure-rated reaction vessel, add oxetane-2-carboxaldehyde (1.0 eq) and the chosen solvent (MeOH or EtOH).
-
Ammonia Source: Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Catalyst Addition: Under an inert atmosphere, add the catalyst (e.g., 10 wt% Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas. Pressurize with hydrogen to the desired pressure (typically 10-50 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir vigorously. Monitor the reaction for the consumption of the starting aldehyde.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with an inert gas.
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Concentration: Remove the solvent and any volatile reagents under reduced pressure.
-
Purification: The resulting this compound can be purified by distillation or other suitable methods.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Substrate | Oxetane-2-carboxaldehyde |
| Ammonia Source | Aqueous Ammonia, Ammonium Acetate |
| Catalyst | 10 wt% Pd/C, Raney Ni, PtO₂ |
| Catalyst Loading | 5-10 mol% |
| Solvent | Methanol, Ethanol |
| Reducing Agent | Hydrogen Gas (H₂) |
| Pressure | 10-50 bar |
| Temperature | 40-80 °C |
| Typical Yield | Moderate to High |
Signaling Pathway for One-Pot Reductive Amination:
Caption: Reaction pathway for the one-pot reductive amination of oxetane-2-carboxaldehyde.
Conclusion
The catalytic methods presented provide efficient and scalable routes to this compound. The choice between the catalytic hydrogenation of an azide intermediate and the one-pot reductive amination of an aldehyde will depend on the availability of starting materials and the desired process parameters. Both methods offer significant improvements over non-catalytic alternatives, aligning with the principles of green chemistry by utilizing catalytic amounts of reagents and, in the case of reductive amination, offering a one-pot procedure. These protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane) - Beijing Institute of Technology [pure.bit.edu.cn:443]
Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the optimization of a compound's physicochemical and pharmacokinetic properties is as crucial as its pharmacological activity. The "drug-likeness" of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The oxetane moiety, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry for enhancing the drug-like properties of therapeutic candidates.[1][2][3] Its unique combination of polarity, metabolic stability, and three-dimensional structure allows for the fine-tuning of key attributes such as aqueous solubility, lipophilicity, and metabolic stability.[4][5]
This document provides detailed application notes on the strategic incorporation of the oxetane ring to improve the properties of drug candidates, supported by quantitative data from matched-pair analyses. Furthermore, it offers step-by-step experimental protocols for the synthesis of a representative oxetane-containing compound and for the in vitro evaluation of key drug-like properties.
Application Notes: The Impact of the Oxetane Moiety
The introduction of an oxetane ring into a molecule can lead to profound and beneficial changes in its physicochemical properties. These effects are often context-dependent, but general trends have been well-documented in the scientific literature.
Improving Aqueous Solubility
The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent compound, a critical factor for oral bioavailability. By replacing non-polar moieties like a gem-dimethyl or cyclobutane group with an oxetane, a substantial increase in solubility can be achieved.[5]
Enhancing Metabolic Stability
The oxetane ring is generally resistant to metabolic degradation, particularly when substituted at the 3-position.[1] This makes it an excellent bioisosteric replacement for metabolically labile groups, such as carbonyls or gem-dimethyl groups, which are susceptible to enzymatic oxidation.[6] Incorporating an oxetane can block these metabolic "hot spots," leading to a longer half-life and improved pharmacokinetic profile.
Modulating Lipophilicity
Lipophilicity, often measured as logP or logD, is a key determinant of a drug's permeability, solubility, and off-target effects. The oxetane moiety offers a unique tool to modulate lipophilicity. While it is a polar group, its overall impact on logP can be tailored by its substitution pattern. In many cases, replacing a lipophilic group with an oxetane can reduce overall lipophilicity without sacrificing other desirable properties.[7][8]
Influencing pKa
The electron-withdrawing nature of the oxetane's oxygen atom can influence the basicity (pKa) of nearby nitrogen atoms.[1] Placing an oxetane ring adjacent to an amine can lower its pKa, which can be advantageous for optimizing a compound's ionization state at physiological pH, thereby affecting its absorption and distribution.
Data Presentation: Quantitative Impact of Oxetane Incorporation
The following tables summarize the quantitative effects on drug-like properties observed in various matched-pair analyses where a specific functional group was replaced with an oxetane moiety.
Table 1: Effect of Oxetane Substitution on Aqueous Solubility
| Parent Compound (Moiety) | Oxetane-Containing Analogue | Fold Increase in Solubility | Reference |
| Compound A (gem-dimethyl) | Analogue A' (oxetane) | 4 | [5] |
| Compound B (gem-dimethyl) | Analogue B' (oxetane) | >4000 | [5] |
| MMP-13 Inhibitor 35 (methyl) | MMP-13 Inhibitor 36 (oxetane) | Significantly Improved | [4] |
| ALDH1A1 Inhibitor 5 | ALDH1A1 Inhibitor 6 (oxetane) | Improved | [4] |
Table 2: Effect of Oxetane Substitution on Metabolic Stability (Human Liver Microsomes)
| Parent Compound (Moiety) | t1/2 (min) | Oxetane-Containing Analogue | t1/2 (min) | Reference |
| Compound C (gem-dimethyl) | 15 | Analogue C' (oxetane) | 45 | [5] |
| Entospletinib (morpholine) | - | Lanraplenib (piperazine-oxetane) | Improved | [1] |
| EZH2 Inhibitor 8 (dimethylisoxazole) | Poor | PF-06821497 (methoxymethyl-oxetane) | Drastically Improved | [7] |
| MMP-13 Inhibitor 35 (methyl) | - | MMP-13 Inhibitor 36 (oxetane) | Significantly Improved | [4] |
Table 3: Effect of Oxetane Substitution on Lipophilicity (logD) and pKa
| Parent Compound (Moiety) | logD | pKa | Oxetane-Containing Analogue | logD | pKa | Reference |
| Amine α to substituent | - | 9.9 | Amine α to oxetane | - | 7.2 | [1] |
| Amine β to substituent | - | - | Amine β to oxetane | - | 8.0 | [1] |
| Amine γ to substituent | - | - | Amine γ to oxetane | - | 9.2 | [1] |
| Entospletinib (morpholine) | - | - | Lanraplenib (piperazine-oxetane) | - | 6.4 | [1] |
| 3,3-diphenyl propene | 5.5 | - | 3,3-diphenyloxetane | 4.8 | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 3-Substituted Oxetane: 3-Ethyl-3-(hydroxymethyl)oxetane
This protocol describes the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) initiated by 1,1,1-tris(hydroxymethyl)propane (TMP).[9][10]
Materials:
-
3-ethyl-3-(hydroxymethyl)oxetane (EHO)
-
1,1,1-tris(hydroxymethyl)propane (TMP)
-
Dichloromethane (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Nitrogen gas
-
Ethanol
-
Diethyl ether
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer
-
Thermometer
-
Rubber septum
-
Funnel
-
Nitrogen inlet and bubble meter
-
Syringe
Procedure:
-
Set up a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, and nitrogen inlet.
-
Add 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP to the flask.
-
Degas the reaction vessel by purging with nitrogen for 20 minutes.
-
Via syringe, add 0.13 g (0.92 mmol) of BF₃·OEt₂ to the reaction mixture.
-
Heat the reaction mixture to 70 °C.
-
Slowly add a solution of 3-ethyl-3-(hydroxymethyl)oxetane in dichloromethane to the reaction flask.
-
Maintain the reaction at 70 °C and monitor its progress by techniques such as ¹H NMR.
-
Upon completion, quench the reaction by adding ethanol.
-
Precipitate the polymer product by adding the reaction mixture to cold diethyl ether.
-
Filter the precipitate and dry it under vacuum to obtain poly(3-ethyl-3-hydroxymethyloxetane).
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (high and low clearance)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test and control compound working solutions by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to the buffer and pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For the negative control (time 0), add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH system.
-
Add the test and control compounds to the wells.
-
Incubate the plate at 37 °C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4 °C for 20 minutes at 3000 rpm to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula based on the experimental setup.
-
Protocol 3: Caco-2 Permeability Assay
This protocol describes a method to assess the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution
-
Control compounds (high and low permeability, and a P-gp substrate)
-
Lucifer yellow solution
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Perform a Lucifer yellow permeability assay to further confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.
-
Add the dosing solution of the test compound and control compounds in HBSS (pH 6.5 or 7.4) to the apical (donor) compartment.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.
-
At the end of the incubation, take a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Perform the assay as described above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.
-
Visualizations
Caption: Improving drug-like properties by incorporating an oxetane moiety.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0345073A1 - Poly (3-(Substituted)-3(Hydroxymethyl) oxetane) and method of preparing same - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxetanemethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Oxetanemethanamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly for the common synthetic route involving epoxide ring expansion and subsequent amination.
Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?
A1: Low overall yield in the synthesis of this compound can stem from several steps in the multi-step synthesis. Here are the most common causes and potential solutions:
-
Inefficient Ring Expansion: The formation of the oxetane ring from an epoxide precursor is a critical step. Low yields can result from incomplete reaction or the formation of side products.
-
Troubleshooting:
-
Reagent Quality: Ensure the sulfonium ylide (e.g., from trimethylsulfoxonium iodide and a strong base) is freshly prepared and used in appropriate stoichiometry.
-
Temperature Control: The reaction temperature can be critical. While some reactions proceed at room temperature, others may require cooling or gentle heating to optimize the rate and minimize decomposition.[1]
-
Solvent Choice: Anhydrous polar aprotic solvents like DMSO or THF are often used. Ensure your solvent is dry, as water can quench the ylide.
-
-
-
Oxetane Ring Instability: The four-membered oxetane ring is strained and susceptible to ring-opening under acidic conditions, and in the presence of some strong nucleophiles or reducing agents.[2][3]
-
Troubleshooting:
-
Avoid Strong Acids: Use non-acidic or basic conditions for subsequent steps whenever possible. For example, when removing protecting groups, opt for methods that do not require strong acids.
-
Milder Reagents: When converting the intermediate alcohol to the amine, consider using milder conditions. For example, a two-step Gabriel synthesis is a viable alternative to using potentially hazardous reagents like sodium azide.[4][5][6]
-
-
-
Suboptimal Amination Step: The conversion of the intermediate, (oxetan-2-yl)methanol, to this compound can be challenging.
-
Troubleshooting:
-
Leaving Group Activation: Ensure the hydroxyl group is efficiently converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
-
Choice of Amine Source: If using the Gabriel synthesis, ensure complete reaction with potassium phthalimide and efficient cleavage of the phthalimide group with hydrazine or a similar reagent.[4][5][6]
-
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: Byproduct formation is a common challenge, often due to the reactivity of the oxetane ring.
-
Common Byproducts: The most common byproducts arise from the ring-opening of the oxetane. Under acidic conditions, this can lead to the formation of diols or other addition products.
-
Identification:
-
NMR Spectroscopy: Byproducts can often be identified by ¹H and ¹³C NMR spectroscopy. Ring-opened products will lack the characteristic signals of the oxetane ring protons. Resources are available that list the NMR chemical shifts for common laboratory solvents and impurities, which can help in identifying contaminants.[7][8][9][10]
-
-
Minimization Strategies:
-
Maintain Neutral or Basic pH: As a general rule, avoid acidic workups or reaction conditions where possible.[3]
-
Temperature Control: Exothermic reactions should be carefully controlled with appropriate cooling to prevent side reactions.
-
Inert Atmosphere: For moisture or air-sensitive reagents, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Q3: I am having difficulty purifying the final product, this compound. What are the best practices?
A3: this compound is a relatively small, polar, and potentially volatile amine, which can present purification challenges.
-
Purification Methods:
-
Distillation: Fractional distillation under reduced pressure can be effective for purifying the free base form of this compound.
-
Chromatography: Column chromatography on silica gel can be used, but care must be taken due to the basicity of the amine, which can lead to streaking. It is often advisable to neutralize the silica gel or use a solvent system containing a small amount of a basic modifier like triethylamine.
-
Salt Formation: Purification can sometimes be simplified by forming a salt (e.g., hydrochloride salt), which can be recrystallized. The free base can then be liberated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely used and scalable approach involves a multi-step synthesis starting from a protected glycidol derivative. The key steps are:
-
Ring expansion of an epoxide, such as a protected (oxiran-2-yl)methanol, using a sulfonium ylide to form the corresponding protected (oxetan-2-yl)methanol.
-
Deprotection to yield (oxetan-2-yl)methanol.
-
Sulfonylation of the primary alcohol to create a good leaving group (e.g., tosylate or mesylate).
-
Introduction of the amine via nucleophilic substitution, for example, through a Gabriel synthesis or by using an azide followed by reduction. The Gabriel synthesis is often preferred to avoid the use of hazardous azides.[11]
Q2: How stable is the oxetane ring during the synthesis?
A2: The oxetane ring is a strained four-membered ether and is susceptible to ring-opening, particularly under acidic conditions.[2][3] It is generally more stable under neutral to basic conditions. The stability can also be influenced by the substitution pattern on the ring. Care should be taken to avoid strong acids and high temperatures in steps following the formation of the oxetane ring.
Q3: Are there safer alternatives to using sodium azide for the amination step?
A3: Yes, the Gabriel synthesis is a common and safer alternative to the use of sodium azide.[4][5][6] This method involves the N-alkylation of potassium phthalimide with the activated (oxetan-2-yl)methyl intermediate (e.g., tosylate), followed by the liberation of the primary amine using hydrazine. This avoids the use of potentially explosive and toxic azides.
Q4: What are typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction. However, some reported overall yields for multi-step syntheses are in the range of 30-35% for kilogram-scale production.[12] Individual step yields are generally higher.
Experimental Protocols & Data
Table 1: Indicative Reaction Parameters for the Synthesis of this compound
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ring Expansion | Trimethylsulfoxonium iodide, Potassium tert-butoxide, Protected (oxiran-2-yl)methanol | tert-Butanol | 65 - 80 | 15 - 20 | >80 |
| Deprotection | Acidic solution (e.g., HCl) | Water | 20 - 30 | 15 - 20 | >90 |
| Sulfonylation | (Oxetan-2-yl)methanol, p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 20 - 30 | 15 - 20 | >90 |
| Gabriel Synthesis (Amination) | (Oxetan-2-yl)methyl tosylate, Potassium phthalimide, Hydrazine | DMF, Ethanol/Water | 80 - 100 | 12 - 24 | >80 |
Note: These are indicative parameters and may require optimization for specific substrates and scales.
Detailed Methodologies
1. Ring Expansion to form (Oxetan-2-yl)methanol (Protected Intermediate)
This protocol is adapted from patent literature describing the ring expansion of an epoxide.
-
Reagents:
-
Protected 2-(hydroxymethyl)oxirane (1 equivalent)
-
Trimethylsulfoxonium iodide (2.2 - 2.5 equivalents)
-
Potassium tert-butoxide (2.2 - 2.5 equivalents)
-
Anhydrous tert-butanol
-
-
Procedure:
-
To a stirred suspension of potassium tert-butoxide in anhydrous tert-butanol, add trimethylsulfoxonium iodide portion-wise under an inert atmosphere.
-
Heat the mixture to 50-60 °C for 2-3 hours to form the sulfonium ylide.
-
Slowly add a solution of the protected 2-(hydroxymethyl)oxirane in tert-butanol to the ylide solution at 65-75 °C.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-8 hours).
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected (oxetan-2-yl)methanol.
-
2. Conversion of (Oxetan-2-yl)methanol to this compound via Gabriel Synthesis
This protocol outlines the conversion of the intermediate alcohol to the final amine product.
-
Part A: Sulfonylation
-
Reagents:
-
(Oxetan-2-yl)methanol (1 equivalent)
-
p-Toluenesulfonyl chloride (1.2 - 1.5 equivalents)
-
Triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane
-
-
Procedure:
-
Dissolve (oxetan-2-yl)methanol in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (oxetan-2-yl)methyl tosylate. This intermediate is often used in the next step without further purification.
-
-
-
Part B: Amination
-
Reagents:
-
(Oxetan-2-yl)methyl tosylate (1 equivalent)
-
Potassium phthalimide (1.1 equivalents)
-
Hydrazine hydrate (2-3 equivalents)
-
Anhydrous DMF
-
Ethanol
-
-
Procedure:
-
Dissolve (oxetan-2-yl)methyl tosylate and potassium phthalimide in anhydrous DMF.
-
Heat the mixture to 80-100 °C and stir for several hours until the substitution is complete (monitor by TLC).
-
Cool the reaction mixture and add ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, filter off the precipitate, and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Acidify the aqueous layer with concentrated HCl and wash with dichloromethane to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully under reduced pressure to yield this compound.
-
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Oxetanemethanamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Oxetanemethanamine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Question: My column chromatography separation is poor, with broad peaks and co-elution of my product with impurities. What can I do?
Answer: Poor separation in column chromatography can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Optimize your Solvent System with TLC: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC).
-
Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
-
If the spots are too high (high Rf), your eluent is too polar. Decrease the polarity (e.g., reduce the percentage of methanol in your dichloromethane).
-
If the spots are too low (low Rf), your eluent is not polar enough. Increase the polarity (e.g., increase the percentage of methanol).
-
For basic amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
-
-
Check for Compound Stability: this compound derivatives can be sensitive to the acidic nature of silica gel.
-
Symptom: Streaking on the TLC plate or loss of material on the column.
-
Solution: Consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel.
-
-
Proper Column Packing: An improperly packed column will lead to poor separation.
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended.
-
-
Sample Loading: Overloading the column is a common cause of poor separation.
-
As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Question: I am having trouble visualizing my this compound derivative on a TLC plate.
Answer: Many this compound derivatives are not UV active, making visualization challenging. Here are some effective staining techniques:
-
Ninhydrin Stain: This is an excellent choice for primary and secondary amines.
-
Preparation: A typical solution is 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.
-
Visualization: After dipping the TLC plate in the ninhydrin solution, gentle heating with a heat gun will reveal amines as purple or pink spots.[1]
-
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized.
-
Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water with 1.25 mL of 10% NaOH.
-
Visualization: The plate will have a purple background, and oxidizable compounds will appear as yellow-brown spots.
-
Question: My final product is an oil, but I need a solid for further experiments. What should I do?
Answer: Converting the free amine to a hydrochloride salt is a common and effective way to obtain a solid product. This can also serve as a final purification step.
-
Procedure:
-
Dissolve your purified this compound derivative in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove any remaining impurities.
-
Dry the solid under vacuum.
-
Question: I am struggling with the enantiomeric purification of my chiral this compound derivative.
Answer: Chiral separation is often a significant challenge. Here are two primary approaches:
-
Chiral Chromatography (HPLC or SFC): This is a powerful technique for separating enantiomers.
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.
-
Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used. For Supercritical Fluid Chromatography (SFC), carbon dioxide with a modifier like methanol is common.
-
Additives: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve separation.
-
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Chiral Acids: Common resolving agents include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.
-
Solvent Selection: The choice of solvent is critical for successful separation. A solvent in which one diastereomeric salt is significantly less soluble than the other is required.
-
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of a this compound derivative?
A1: A typical purification workflow is as follows:
-
Work-up: After the reaction, a standard aqueous work-up is usually performed to remove water-soluble impurities. This may involve extraction with an organic solvent and washing with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is then purified by column chromatography on silica gel or another suitable stationary phase.
-
Salt Formation (Optional): If the final product is an oil or if further purification is needed, it can be converted to its hydrochloride salt to induce crystallization.
-
Recrystallization (Optional): The solid product can be further purified by recrystallization from a suitable solvent system.
Q2: What are some common impurities I might encounter?
A2: Common impurities can include:
-
Unreacted starting materials.
-
Byproducts from side reactions.
-
For N-Boc protected intermediates, residual di-tert-butyl dicarbonate or its byproducts.
-
Solvents used in the reaction or work-up.
Q3: How can I assess the purity of my final product?
A3: The purity of your this compound derivative can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity. A reversed-phase C18 column is often used with a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.
-
Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) of a chiral product.
Quantitative Data
The efficiency of purification can vary significantly depending on the specific derivative and the chosen method. The following table provides representative data for the purification of a chiral this compound derivative.
| Purification Step | Starting Purity (area %) | Final Purity (area %) | Yield (%) | Notes |
| Column Chromatography (Silica Gel) | ~75% | >95% | 60-80% | Eluent: Dichloromethane/Methanol gradient. |
| Hydrochloride Salt Formation | >95% | >99% | 85-95% | Precipitated from diethyl ether. |
| Recrystallization | >99% | >99.5% | 70-90% | Solvent: Isopropanol/Diethyl ether. |
| Chiral HPLC (preparative) | Racemic | >99% e.e. | 30-40% (per enantiomer) | Polysaccharide-based chiral stationary phase. |
Note: These values are illustrative and can vary based on the specific compound and experimental conditions. A patent for the synthesis of (S)-oxetan-2-ylmethanamine reported an overall yield of 30-35%.
Experimental Protocols
Detailed Methodology for the Purification of (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine by Column Chromatography
This protocol is adapted from a patented procedure.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% Hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% Hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine as an oil.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting guide for column chromatography of this compound derivatives.
Caption: Methods for the chiral separation of this compound derivatives.
References
Technical Support Center: Amination of Oxetanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the amination of oxetanes. The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of oxetanes?
A1: The primary side reactions in oxetane amination are driven by the inherent ring strain of the four-membered ring. The most prevalent issues include:
-
Ring-opening polymerization: This is often catalyzed by acids and can lead to the formation of polyether oligomers or polymers instead of the desired amino alcohol. The reaction proceeds via cationic ring-opening polymerization.[1]
-
Formation of Diols: In the presence of water, acid-catalyzed ring-opening can lead to the formation of 1,3-diols as byproducts.
-
Formation of Dimeric Structures: Head-to-tail dimerization can occur, especially at higher concentrations and temperatures.
-
Rearrangement Products: Under strongly acidic conditions or with certain substitution patterns, the oxetane ring can undergo rearrangement to form more stable products like substituted tetrahydrofurans.
-
Incomplete Reaction: Due to the lower reactivity of oxetanes compared to epoxides, reactions may not go to completion, leaving unreacted starting material.
Q2: My amination reaction of a 2-substituted oxetane is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A2: The regioselectivity of the nucleophilic attack by the amine on a 2-substituted oxetane is influenced by both electronic and steric factors, as well as the reaction conditions.
-
Under neutral or basic conditions (SN2-type mechanism): The amine will preferentially attack the less sterically hindered carbon (C4). To favor this pathway, avoid acidic catalysts.
-
Under acidic conditions (SN1-type mechanism): The reaction proceeds through a more carbocation-like transition state. The nucleophile will attack the more substituted carbon (C2) that can better stabilize a positive charge. The use of Lewis acids can promote this pathway. Therefore, to improve regioselectivity for attack at C4, ensure your reaction conditions are not acidic. If C2-amination is desired, a carefully chosen Lewis acid catalyst is required.
Q3: I am performing a reductive amination of oxetan-3-one and I am getting a significant amount of the corresponding alcohol as a byproduct. What is causing this?
A3: The formation of oxetan-3-ol during the reductive amination of oxetan-3-one is a common side reaction. This occurs when the reducing agent reduces the ketone carbonyl group before it can form an imine or enamine with the amine.
To minimize this side reaction:
-
Choice of Reducing Agent: Use a milder or more sterically hindered reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are often preferred over sodium borohydride (NaBH4) for this reason.[2][3]
-
Pre-formation of the Iminium Ion: Allow the oxetan-3-one and the amine to stir together for a period before adding the reducing agent to allow for the formation of the iminium intermediate. Monitoring the reaction by techniques like TLC or NMR can help determine the optimal time for the addition of the reducing agent.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation without causing significant decomposition of the oxetane ring.
Troubleshooting Guides
Problem 1: Low Yield and/or No Reaction
| Possible Cause | Suggested Solution |
| Low reactivity of the oxetane. | Oxetanes are less reactive than epoxides. Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions. |
| Steric hindrance. | A bulky amine or a highly substituted oxetane can slow down the reaction. Consider using a less hindered amine or a different synthetic route. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can be effective. For some reactions, protic solvents like ethanol or isopropanol may be suitable. |
| Insufficient activation. | For less reactive systems, a catalyst may be necessary. Lewis acids like Yb(OTf)3, Nd(OTf)3, or Gd(OTf)3 have been shown to promote the amination of oxetanes. However, be mindful that acidic conditions can promote side reactions. |
Problem 2: Formation of Polymeric Byproducts
| Possible Cause | Suggested Solution |
| Acidic reaction conditions. | Traces of acid can catalyze the ring-opening polymerization of oxetanes. Ensure all reagents and solvents are free of acid. If an acidic workup is necessary, perform it at low temperatures and for a short duration. The use of a non-acidic catalyst or performing the reaction under basic conditions can prevent polymerization. |
| High reaction temperature. | Elevated temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer period. |
| High concentration of reactants. | High concentrations can favor intermolecular reactions leading to oligomerization. Diluting the reaction mixture may help to favor the intramolecular amination. |
Problem 3: Ring-Opened Byproducts (Diols, etc.)
| Possible Cause | Suggested Solution |
| Presence of water and acid. | The combination of acid and water will lead to the hydrolysis of the oxetane to a 1,3-diol. Ensure all reagents and solvents are anhydrous. Use of molecular sieves can be beneficial. |
| Strongly acidic catalysts. | The use of strong Lewis or Brønsted acids can lead to uncontrolled ring-opening and decomposition.[4] Use a milder Lewis acid or consider a catalyst-free reaction at a higher temperature. |
| Unstable oxetane substrate. | Oxetanes with electron-donating substituents at the 2-position can be more prone to ring-opening. In such cases, milder reaction conditions are crucial. |
Data Presentation
Table 1: Comparison of Reducing Agents in the Reductive Amination of Oxetan-3-one
| Reducing Agent | Typical Yield of Amine | Common Side Products | Notes |
| Sodium Borohydride (NaBH4) | Moderate to Good | Oxetan-3-ol | Can reduce the ketone starting material.[3] |
| Sodium Cyanoborohydride (NaBH3CN) | Good to Excellent | Minimal | More selective for the iminium ion. Toxic cyanide waste.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Good to Excellent | Minimal | Mild and selective. Often the reagent of choice.[2] |
| H2 / Palladium on Carbon (Pd/C) | Variable | Over-alkylation, ring-opened products | Can lead to multiple alkylations and potentially ring-opening under harsh conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of Oxetan-3-one
This protocol is a general guideline for the synthesis of 3-amino-oxetanes from oxetan-3-one.
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion. The progress of imine formation can be monitored by TLC or 1H NMR.
-
Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed (typically 2-16 hours), as monitored by TLC or LC-MS.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-oxetane.
Protocol 2: Lewis Acid-Catalyzed Amination of a 2-Substituted Oxetane
This protocol provides a general method for the regioselective amination at the more substituted carbon of a 2-substituted oxetane.
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a solution of the 2-substituted oxetane (1.0 eq) and the amine (1.2-1.5 eq) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) is prepared.
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 5-10 mol%) is added to the reaction mixture.
-
Reaction: The reaction is stirred at the desired temperature (ranging from room temperature to reflux), and the progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.
Mandatory Visualizations
Caption: Main and side reaction pathways in the amination of oxetanes.
Caption: Troubleshooting logic for reductive amination of oxetan-3-one.
References
Technical Support Center: Optimizing Coupling Reactions of 2-Oxetanemethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-oxetanemethanamine. The guidance is structured to directly address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in coupling reactions?
A1: this compound presents two main challenges:
-
Reduced Nucleophilicity: The oxygen atom in the oxetane ring has an inductive electron-withdrawing effect, which lowers the basicity and nucleophilicity of the adjacent primary amine. This can lead to sluggish or incomplete reactions under standard coupling conditions.
-
Ring Instability: The four-membered oxetane ring is strained and can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures. This can lead to the formation of unwanted byproducts.
Q2: What are the two main types of coupling reactions for this compound?
A2: The two primary coupling reactions are:
-
Amide Coupling (N-Acylation): This reaction forms an amide bond between the amine of this compound and a carboxylic acid.
-
Reductive Amination: This reaction forms a new carbon-nitrogen bond between the amine of this compound and an aldehyde or ketone, resulting in a secondary amine.
Q3: How can I monitor the progress of my coupling reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. TLC can quickly show the consumption of starting materials and the formation of a new product spot. LC-MS provides more definitive evidence of product formation by confirming the expected molecular weight.
Q4: What are some common side products to look out for?
A4: Besides unreacted starting materials, potential side products include:
-
In amide coupling: byproducts from the coupling reagents (e.g., dicyclohexylurea if using DCC).
-
In reductive amination: over-alkylation to form a tertiary amine, or reduction of the carbonyl starting material to an alcohol.[1]
-
In both reactions: products resulting from the ring-opening of the oxetane.
Section 2: Troubleshooting Guides
Amide Coupling (N-Acylation)
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the carboxylic acid. | - Use a more potent coupling reagent such as HATU, HBTU, or COMU. - Add an activating agent like HOBt or DMAP. |
| Reduced nucleophilicity of this compound. | - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C), monitoring for ring-opening. - Increase the concentration of the reactants. - Use a less sterically hindered base, such as DIPEA. |
| Suboptimal solvent choice. | - Switch to a polar aprotic solvent like DMF or NMP, which can help to solvate the reactants and intermediates. |
| Incorrect stoichiometry. | - Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents. |
Problem 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Oxetane ring-opening. | - Avoid strong acids and bases. - Keep reaction temperatures as low as possible. - Use milder coupling reagents. |
| Side reactions of coupling reagents. | - If using carbodiimides like DCC or EDC, remove the urea byproduct by filtration. - Choose a coupling reagent that generates water-soluble byproducts for easier removal during aqueous workup. |
| Racemization of chiral centers. | - If your carboxylic acid has a chiral center, use an additive like HOBt or HOAt to suppress racemization. |
Reductive Amination
Problem 1: Incomplete Reaction or Low Conversion
| Potential Cause | Troubleshooting Steps |
| Inefficient imine/iminium ion formation. | - Add a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. - Use a mildly acidic catalyst (e.g., acetic acid) to promote imine formation, but be cautious of oxetane ring stability. |
| Weak reducing agent. | - Switch to a more reactive reducing agent. Sodium triacetoxyborohydride (STAB) is often effective for less reactive amines. |
| Steric hindrance. | - If using a sterically hindered ketone, the reaction may require longer reaction times or elevated temperatures. |
Problem 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Reduction of the carbonyl starting material. | - Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH3CN) or STAB.[1] - If using a less selective reducing agent like sodium borohydride (NaBH4), pre-form the imine before adding the reducing agent. |
| Over-alkylation to form a tertiary amine. | - Use a stoichiometry of 1:1 for the amine and carbonyl compound. - Add the carbonyl compound slowly to the reaction mixture. |
| Aldol condensation of the aldehyde/ketone. | - This is more likely with aliphatic aldehydes.[2] Add the aldehyde slowly to the reaction mixture at an elevated temperature to favor rapid imine formation and reduction.[2] |
Section 3: Data Presentation
Representative Conditions for Amide Coupling with this compound Derivatives
| Carboxylic Acid | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | T3P | Pyridine | EtOAc | RT | 16 | 78 |
| 4-(4-chlorophenyl)-2-phenyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | HATU | DIPEA | DMF | RT | 18 | 92 |
| (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | TBTU, HOBt | DIPEA | DMF | RT | 2 | 85 |
Representative Conditions for Reductive Amination with this compound Derivatives
| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(4-fluorophenyl)-3-(methylsulfonyl)propan-2-one | NaBH(OAc)3 | DCM | RT | 16 | 75 |
| 6-chloro-4H-benzo[d][3][4]dioxin-8-carbaldehyde | NaBH(OAc)3 | DCM | RT | 1 | 88 |
| 5-methoxypyrimidine-2-carbaldehyde | NaBH(OAc)3 | DCM | RT | 1.5 | 90 |
Section 4: Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in DMF, add this compound (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.2 eq.) in dichloromethane (DCM), add the aldehyde or ketone (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 5: Visualizations
Caption: General workflow for amide coupling reactions.
Caption: General workflow for reductive amination reactions.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 4. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, encountered during oxetane ring formation.
Troubleshooting Guides
Issue: Low or no yield in Paterno-Büchi reactions.
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes. However, it can be prone to low yields due to several factors.[1][2][3]
Possible Causes and Solutions:
-
Inappropriate Wavelength: The irradiation wavelength is critical. Aromatic carbonyl compounds typically require irradiation around 300 nm (using a Pyrex filter), while aliphatic carbonyls need higher energy light at 254 nm (using a quartz or Vycor filter).[1] Ensure your light source and filter are appropriate for your specific substrate.
-
Competing Reactions: A significant side reaction is the photochemical coupling of the carbonyl compound to form a pinacol derivative.[1][2] This is especially prevalent with benzophenone. Using the alkene in excess can help favor the desired cycloaddition.
-
Solvent Effects: Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[1] Polar solvents can sometimes lead to different reaction pathways, including electron transfer mechanisms that may not favor oxetane formation.[2]
-
Low Quantum Yields: The intrinsic quantum yield of the Paternò-Büchi reaction can be low, often in the range of 10⁻¹ to 10⁻².[1][2] This means that even under optimized conditions, the reaction may not proceed to high conversion. Careful monitoring of reaction progress and optimization of reaction time are crucial.
-
Triplet Quenching: Some heterocyclic compounds, like thiophene, can act as triplet quenchers, inhibiting the reaction with carbonyls like benzophenone.[1]
-
Product Instability: In some cases, the oxetane product itself may be unstable under the reaction conditions and can decompose, leading to lower isolated yields.[4] Performing the reaction at lower temperatures can sometimes mitigate this.[4]
Issue: Low yields in intramolecular Williamson etherification for oxetane synthesis.
The intramolecular cyclization of a 1,3-halohydrin or a related substrate is a fundamental approach to oxetane synthesis. However, the formation of a four-membered ring can be kinetically and thermodynamically challenging.
Possible Causes and Solutions:
-
Competing Elimination (Grob Fragmentation): A major competing pathway is the Grob fragmentation, which is entropically favored and leads to the formation of an alkene instead of the desired oxetane.[5] The thermodynamic stability of the resulting alkene can also drive this side reaction.[5]
-
Solution: Careful choice of base and reaction conditions is critical. A non-nucleophilic, sterically hindered base may help to favor the intramolecular substitution over elimination.
-
-
Slow Kinetics of 4-exo-tet Cyclization: The intramolecular S(_N)2 reaction to form a four-membered ring (a 4-exo-tet cyclization) is kinetically the least favored among small ring formations (n-exo-tet where n ≤ 7).[5]
-
Solution: Higher reaction temperatures may be required to overcome the activation barrier, but this can also favor side reactions. A careful balance must be found. The use of a high-boiling point solvent that allows for precise temperature control can be beneficial.
-
-
Steric Hindrance: Increased steric hindrance around the reacting centers can significantly slow down the desired cyclization.[5][6]
-
Solution: Substrate design is key. Minimizing steric bulk near the reacting hydroxyl group and the leaving group can improve yields.
-
-
Inappropriate Leaving Group: The choice of leaving group is important. While halides are common, tosylates or mesylates can also be effective. The leaving group should be reactive enough to undergo substitution but not so reactive that it promotes elimination.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing an oxetane ring?
There are several primary strategies for the de novo construction of an oxetane ring:[5][6]
-
C-O Bond-Forming Cyclizations: This is the most common approach and includes the intramolecular Williamson etherification of 1,3-diols or their derivatives.
-
[2+2] Cycloadditions: The Paternò-Büchi reaction between a carbonyl compound and an alkene is a classic example.
-
Ring Expansions: This can involve the rearrangement of smaller rings, such as epoxides, to form the four-membered oxetane ring.
-
C-C Bond-Forming Cyclizations: A less common method that typically involves an S(_N)2 substitution after deprotonation of a suitably functionalized ether.[6]
-
Ring Contractions and O-H Insertions: These are also recognized strategies for oxetane synthesis.[6]
Q2: My oxetane-containing product seems to be unstable. Is this common?
Yes, certain substituted oxetanes can be unstable. For instance, some oxetane-carboxylic acids have been observed to isomerize into lactones, even at room temperature or upon gentle heating.[7] This instability can significantly impact reaction yields and should be considered, especially in reactions requiring elevated temperatures.[7] Additionally, the oxetane ring can be opened under acidic or nucleophilic conditions.[8][9]
Q3: Are there catalytic methods to improve oxetane synthesis?
Yes, catalysis plays a significant role in modern oxetane synthesis.
-
Lewis and Brønsted Acids: Lewis acids can catalyze formal [2+2] cycloadditions and epoxide-opening cyclizations to form oxetanes.[5][6] Brønsted acids can be used to activate tertiary benzylic alcohols for etherification to form oxetane ethers.[10]
-
Transition Metal Catalysis: Copper(I) catalysts have been used in intramolecular O-vinylation of γ-bromohomoallylic alcohols to form oxetanes.[6] Cobalt catalysts can be involved in the radical ring-opening of oxetanes for further functionalization.[9][11]
-
Photoredox Catalysis: Visible-light-mediated Paternò-Büchi reactions have been developed, offering a milder alternative to UV irradiation.[6] Photoredox catalysis can also be used for C-H functionalization of alcohols to generate precursors for oxetane synthesis.[12][13][14]
Q4: How does substrate electronics affect the yield of Paterno-Büchi reactions?
The electronic nature of the alkene can influence the reaction. Electron-rich alkenes, such as enol ethers and enamines, are often good substrates for the Paternò-Büchi reaction.[1][2] However, the specific combination of carbonyl and alkene is crucial, and the reaction can proceed through different mechanisms (e.g., involving biradical intermediates or electron transfer), which will affect the outcome and yield.[2][3]
Quantitative Data Summary
Table 1: Optimization of Paterno-Büchi Reaction of an Aromatic with a Quinone [4]
| Entry | Temperature (°C) | Solvent | Yield (%) |
| 1 | rt | Et₂O | 23 |
| 2 | 0 | Et₂O | 35 |
| 3 | -40 | Et₂O | 48 |
| 4 | -78 | Et₂O | 0 |
| 5 | -78 | THF | 0 |
| 6 | -78 | DCM | 74 |
Table 2: Optimization of a Photoredox-Catalyzed Oxetane Synthesis [14]
| Entry | Photocatalyst | Base | Yield (%) |
| 1 | Ir[dF(CF₃)(ppy)₂dtbpy]⁺ | KOtBu | traces |
| 2 | Ir[dF(CF₃)(ppy)₂dtbpy]⁺ | KOtBu | 97 |
| 3 | Ir[dF(CF₃)(ppy)₂dtbpy]⁺ | K₃PO₄ | 72 |
| 4 | 4CzIPN | KOtBu | 99 |
Experimental Protocols
Protocol 1: General Procedure for the Paterno-Büchi Reaction [1][4]
-
Dissolve the carbonyl compound and the alkene in a suitable non-polar solvent (e.g., benzene, cyclohexane, or dichloromethane) in a reaction vessel made of the appropriate material (Pyrex for ~300 nm, quartz or Vycor for 254 nm).
-
The concentration of the reactants should be optimized, but typically ranges from 0.1 to 0.5 M. An excess of the alkene is often used.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes, as oxygen can quench the excited state of the carbonyl.
-
Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature. For some reactions, cooling may be necessary to improve yield and selectivity.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Intramolecular Williamson Etherification for Oxetane Synthesis [15]
-
To a solution of the 1,3-halohydrin or a 1,3-diol derivative (e.g., tosylate) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, KOtBu).
-
The reaction may be performed at room temperature or require heating, depending on the substrate's reactivity.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to afford the desired oxetane.
Visualizations
Caption: Mechanism of the Paterno-Büchi Reaction.
Caption: Troubleshooting workflow for low oxetane yields.
Caption: Competing pathways in intramolecular oxetane formation.
References
- 1. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of (S)-oxetan-2-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (S)-oxetan-2-ylmethanamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (S)-oxetan-2-ylmethanamine, focusing on improving stereoselectivity.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) | Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate or reaction conditions. | - Screen different chiral catalysts/auxiliaries: Refer to literature for catalysts known to be effective for similar transformations. Consider factors like the substrate scope and reported e.e. values. - Optimize catalyst loading: Both too low and too high catalyst loading can negatively impact stereoselectivity. Perform a loading optimization study. - Verify catalyst/auxiliary purity and integrity: Impurities or degradation can poison the catalyst or interfere with the stereochemical control. Ensure proper storage and handling. |
| Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome of the reaction. | - Temperature optimization: Lowering the reaction temperature often enhances stereoselectivity. Conduct the reaction at various temperatures to find the optimum. - Solvent screening: The polarity and coordinating ability of the solvent can affect the transition state geometry. Test a range of solvents to identify the one that provides the highest e.e. - Concentration adjustment: The concentration of reactants can influence reaction kinetics and selectivity. Experiment with different concentrations. | |
| Racemization: The product may be racemizing under the reaction or work-up conditions. | - Analyze aliquots over time: Monitor the e.e. of the product at different time points during the reaction to check for racemization. - Modify work-up procedure: Avoid harsh acidic or basic conditions during work-up, as these can promote racemization of the amine product. Maintain a low temperature throughout the purification process. | |
| Low Yield | Poor Catalyst Activity: The catalyst may not be active enough under the chosen conditions. | - Increase catalyst loading: A higher loading might be necessary to achieve a reasonable reaction rate. - Elevate reaction temperature: While potentially detrimental to e.e., a moderate increase in temperature can improve the reaction rate and yield. A balance between yield and e.e. needs to be found. - Use of additives/co-catalysts: Some catalytic systems require additives to enhance their activity. Consult the relevant literature for the specific catalyst being used. |
| Side Reactions: Competing reaction pathways may be consuming the starting material or product. | - Identify byproducts: Use techniques like GC-MS or LC-MS to identify the major byproducts. Understanding the side reactions can provide insights into how to suppress them. - Modify reaction conditions: Adjusting temperature, stoichiometry of reagents, or order of addition can help minimize side reactions. | |
| Inconsistent Results | Variability in Reagent Quality: The purity and quality of starting materials, solvents, and catalysts can vary between batches. | - Use high-purity reagents: Ensure that all reagents are of high quality and from a reliable source. - Purify and dry solvents: Traces of water or other impurities in solvents can have a significant impact on the reaction outcome. - Characterize starting materials: Verify the purity of starting materials before use. |
| Atmospheric Contamination: The reaction may be sensitive to air or moisture. | - Use inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. - Use dry glassware and syringes: Ensure all equipment is thoroughly dried before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of (S)-oxetan-2-ylmethanamine?
A1: The primary strategies for the enantioselective synthesis of (S)-oxetan-2-ylmethanamine include:
-
Asymmetric Catalysis: This involves the use of a small amount of a chiral catalyst to induce stereoselectivity. This is a highly efficient method for generating enantiomerically enriched products.[1]
-
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.[1]
-
Chemoenzymatic Synthesis: This approach utilizes enzymes as highly selective biocatalysts to perform key stereoselective steps in the synthetic route. Enzymes can offer very high enantioselectivity under mild reaction conditions.[1]
Q2: How can I determine the enantiomeric excess (e.e.) of my (S)-oxetan-2-ylmethanamine sample?
A2: The most common methods for determining the e.e. of chiral amines like (S)-oxetan-2-ylmethanamine are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents (CSRs): The addition of a chiral shift reagent, such as a lanthanide complex, to the NMR sample can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of their ratio by integration.[1]
Q3: My synthesis involves the use of sodium azide, which is hazardous. Are there safer alternatives for introducing the amine functionality?
A3: Yes, there are safer alternatives to using sodium azide. A newer method has been developed that avoids azide intermediates altogether, improving the safety profile of the synthesis.[1] One patented process describes a five-step synthesis starting from (S)-2-((benzyloxy)methyl)oxirane that previously used sodium azide but highlights the development of azide-free routes for introducing the nitrogen atom.[2][3] Another approach involves the use of phthalimide, followed by reaction with an amino group-containing compound like hydrazine hydrate, to introduce the primary amine, thus avoiding hazardous azides.[4]
Q4: Can the oxetane ring open under certain reaction conditions, and how can I prevent this?
A4: Yes, the oxetane ring is strained and can undergo ring-opening reactions, particularly under strongly acidic or basic conditions.[5][6] To prevent this:
-
Use mild reaction conditions whenever possible.
-
Avoid strong, non-nucleophilic bases or strong Lewis acids if ring-opening is a concern.
-
Carefully control the temperature, as higher temperatures can promote ring-opening.
-
During work-up and purification, maintain neutral or slightly basic/acidic conditions and avoid prolonged exposure to harsh reagents.
Q5: What are some key experimental parameters to control for optimizing stereoselectivity?
A5: To optimize stereoselectivity, you should rigorously control the following parameters:
-
Temperature: Lower temperatures generally lead to higher enantioselectivity.
-
Solvent: The choice of solvent can significantly impact the transition state of the stereodetermining step.
-
Catalyst/Reagent Concentration: The concentration of the chiral catalyst, reagents, and substrate should be optimized.
-
Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product.
Experimental Protocols
Example Protocol: Asymmetric Alkynylation using a Chiral Catalyst (Illustrative)
This protocol is a general illustration of an asymmetric alkynylation to form a precursor to a chiral amine, adapted from principles of enantioselective synthesis.
Reaction: Enantioselective alkynylation of a protected oxetane-2-carboxaldehyde.
Materials:
-
Protected oxetane-2-carboxaldehyde
-
Terminal alkyne
-
Chiral ligand (e.g., a derivative of a chiral amino alcohol)
-
Zinc triflate (Zn(OTf)₂)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the chiral ligand (0.12 mmol) and anhydrous toluene (2.0 mL).
-
Add triethylamine (0.12 mmol) and stir the mixture at room temperature for 10 minutes.
-
Add zinc triflate (0.10 mmol) and stir for another 30 minutes.
-
Cool the mixture to 0 °C and add the terminal alkyne (1.2 mmol).
-
Add the protected oxetane-2-carboxaldehyde (1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched propargyl alcohol.
Subsequent Steps: The resulting chiral propargyl alcohol can then be converted to (S)-oxetan-2-ylmethanamine through subsequent reduction and deprotection steps.
Visualizations
Workflow for Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting and improving low enantiomeric excess in the synthesis of (S)-oxetan-2-ylmethanamine.
General Synthetic Strategies for Enantioselective Synthesis
Caption: Overview of the main synthetic pathways to achieve high stereoselectivity in the synthesis of (S)-oxetan-2-ylmethanamine.
References
- 1. (S)-Oxetan-2-ylmethanamine | 2091328-57-1 | Benchchem [benchchem.com]
- 2. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 3. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 4. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting guide for reactions involving 2-Oxetanemethanamine
Welcome to the technical support center for 2-Oxetanemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a cyclic ether with a primary amine substituent. The presence of the strained four-membered oxetane ring and the nucleophilic primary amine are the key determinants of its reactivity. The oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions, a factor that must be considered when planning synthetic routes. The primary amine readily participates in common reactions such as N-alkylation, acylation, and reductive amination.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.
Q3: What are the primary safety concerns when handling this compound?
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving this compound.
N-Alkylation Reactions
Issue: Low yield or incomplete N-alkylation reaction.
-
Possible Cause 1: Steric Hindrance. The oxetane ring, although small, can present some steric bulk that may hinder the approach of the alkylating agent to the primary amine.
-
Troubleshooting 1:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Use a More Reactive Alkylating Agent: Consider using a more reactive electrophile, such as an alkyl iodide or triflate, in place of a bromide or chloride.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until completion.
-
-
Possible Cause 2: Competing Ring-Opening of the Oxetane. Under certain conditions, particularly with strong bases or high temperatures, the oxetane ring can undergo nucleophilic attack and open, leading to undesired byproducts.
-
Troubleshooting 2:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize attack on the oxetane ring.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Group Strategy: In complex syntheses, consider protecting the oxetane oxygen if it is susceptible to intramolecular reactions. However, this adds extra steps to the synthesis.
-
-
Possible Cause 3: Over-alkylation. Primary amines can undergo multiple alkylations, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.
-
Troubleshooting 3:
-
Control Stoichiometry: Use a controlled excess of the this compound relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations.
-
Experimental Protocol: N-Alkylation of this compound with an Alkyl Bromide
-
Dissolve this compound (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
To the stirring solution, add the alkyl bromide (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Coupling Reactions
Issue: Low yield or formation of byproducts in amide coupling.
-
Possible Cause 1: Inefficient Activation of the Carboxylic Acid. The chosen coupling reagent may not be effective for the specific substrates.
-
Troubleshooting 1:
-
Select an Appropriate Coupling Reagent: For standard couplings, reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective. For more challenging couplings with sterically hindered partners, consider using a phosphonium-based reagent like PyBOP.
-
Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrates.
-
-
Possible Cause 2: Side Reactions of the Activated Carboxylic Acid. The activated acid may be unstable and decompose or undergo side reactions before reacting with the amine.
-
Troubleshooting 2:
-
Pre-activation vs. In Situ Activation: Compare pre-activating the carboxylic acid before adding the amine versus adding all reagents together. Pre-activation can sometimes lead to decomposition of the active ester.
-
Control Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize side reactions.
-
-
Possible Cause 3: Ring-Opening of the Oxetane Moiety. The reaction conditions for amide coupling, especially if acidic or strongly basic, could induce the opening of the oxetane ring.
-
Troubleshooting 3:
-
Maintain Neutral or Mildly Basic pH: Use a non-nucleophilic organic base (e.g., DIPEA) to neutralize any acidic byproducts generated during the coupling reaction. Avoid strong acids or bases.
-
Amide Coupling Conditions Comparison:
-
| Coupling Reagent | Additive | Base | Common Solvents | Key Considerations |
| EDC | HOBt or HOAt | DIPEA, NMM | DMF, DCM, MeCN | Good for general purpose coupling. |
| HATU | - | DIPEA, 2,6-Lutidine | DMF, NMP | Highly efficient, but can be expensive. |
| PyBOP | - | DIPEA | DMF, DCM | Effective for sterically hindered substrates. |
Experimental Protocol: Amide Coupling of this compound with a Carboxylic Acid using HATU
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF under an inert atmosphere.
-
Add a non-nucleophilic base like DIPEA (2.5 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography.
Purification Challenges
Issue: Difficulty in separating the product from starting materials or byproducts.
-
Possible Cause 1: Similar Polarity of Product and Starting Material. In N-alkylation reactions, the product may have a similar polarity to the starting amine, making chromatographic separation challenging.
-
Troubleshooting 1:
-
Solvent System Optimization: Carefully screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.
-
Derivatization: If the product has a free amine, it can be temporarily converted to a less polar derivative (e.g., a Boc-carbamate) to facilitate separation, followed by deprotection.
-
-
Possible Cause 2: Water-Soluble Byproducts. Amide coupling reactions often generate water-soluble byproducts (e.g., ureas from carbodiimide reagents).
-
Troubleshooting 2:
-
Aqueous Workup: Perform a thorough aqueous workup to remove the majority of these impurities before chromatography. Multiple extractions with an appropriate organic solvent are recommended.
-
Acid/Base Washes: Depending on the nature of the impurities, washing the organic layer with dilute acid or base can help in their removal.
-
Visualizing Experimental Workflows
Below are diagrams illustrating the general workflows for the discussed reactions.
References
Technical Support Center: Enhancing the Solubility of 2-Oxetanemethanamine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with reaction products of 2-Oxetanemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of the starting material, this compound?
A1: this compound is reported to be insoluble in water but soluble in polar organic solvents such as methanol and dichloromethane.[1] This inherent low aqueous solubility of the parent amine suggests that its derivatives, particularly those resulting from reactions with lipophilic partners, may also exhibit solubility challenges.
Q2: Why might the reaction products of this compound have poor solubility?
A2: The incorporation of an oxetane motif is often pursued in drug discovery to enhance aqueous solubility compared to non-polar counterparts like a gem-dimethyl group.[2][3] However, when this compound is reacted to form, for example, amides or secondary amines via reductive amination, the overall properties of the new, larger molecule dictate its solubility. If the reaction partner contributes significant lipophilicity, the resulting product may have poor aqueous solubility despite the presence of the polar oxetane ring.
Q3: Can the oxetane ring itself contribute to solubility issues?
A3: While generally considered a solubility-enhancing group, the context of the entire molecule is crucial.[2][4] In some specific structural contexts, the introduction of an oxetane ring has been observed to decrease solubility.[4] Furthermore, the rigid, three-dimensional structure of the oxetane, while beneficial for metabolic stability, can sometimes lead to strong crystal lattice interactions in the solid state, which can negatively impact solubility.
Q4: What are the most common reactions involving this compound that might lead to poorly soluble products?
A4: The primary amine of this compound is a versatile functional group. Two common reactions that may lead to products with low solubility are:
-
Amide formation: Acylation of the amine with carboxylic acids or their derivatives (e.g., acyl chlorides). If the acyl group has a large, non-polar component, the resulting amide is likely to be poorly soluble.
-
Reductive amination: Reaction with aldehydes or ketones to form a secondary amine.[5][6] Again, a lipophilic aldehyde or ketone will result in a more lipophilic and potentially less soluble product.
Troubleshooting Guide
Q5: My reaction product, an N-acylated derivative of this compound, has precipitated from the reaction mixture. How can I purify it?
A5: If the product has precipitated, this can be advantageous for purification. You can isolate the solid by filtration. The primary challenge will then be finding a suitable solvent system for recrystallization or chromatography.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of small amounts of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof).
-
Recrystallization: If a suitable solvent is found where the product is soluble at elevated temperatures but sparingly soluble at room temperature, recrystallization is a good option for purification.
-
Chromatography: If the product is soluble in a solvent compatible with silica gel or other stationary phases (e.g., dichloromethane, ethyl acetate/hexane mixtures), column chromatography is a viable purification method.
-
Q6: My final, purified product is a solid that is difficult to dissolve for biological assays. What can I do?
A6: This is a common challenge in drug discovery. Several strategies can be employed to solubilize a poorly soluble compound for in vitro testing. The general workflow for addressing this is outlined below.
Caption: General workflow for addressing solubility issues.
-
pH Adjustment:
-
Issue: Your compound may have ionizable groups. For reaction products of this compound, the parent amine has a predicted pKa of around 9.47.[6] If your final molecule also contains basic or acidic moieties, its solubility will be pH-dependent.
-
Solution: For a basic compound, decreasing the pH will lead to protonation and formation of a more soluble salt. Conversely, for an acidic compound, increasing the pH will result in a more soluble salt. Prepare stock solutions in buffers at various pH values to determine the optimal pH for solubility.[7]
-
-
Use of Co-solvents:
-
Issue: The compound has very low aqueous solubility even after pH adjustment.
-
Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[8] This stock can then be diluted into the aqueous assay buffer. Be mindful of the final solvent concentration, as high levels of organic solvents can affect biological assay performance.
-
-
Formulation with Excipients:
-
Issue: The compound precipitates out of solution when the DMSO/ethanol stock is diluted into the aqueous buffer.
-
Solution: Employ formulation strategies using excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants: Surfactants form micelles in aqueous solution, and can encapsulate hydrophobic drug molecules, thereby increasing their solubility.[8] Polysorbate 80 (Tween 80) is a frequently used non-ionic surfactant.
-
-
-
Solid-State Characterization and Modification:
-
Issue: You observe batch-to-batch variability in solubility.
-
Solution: The compound may exist in different solid forms (polymorphs) or as an amorphous solid, each having a different solubility.[9] The amorphous form is typically more soluble than crystalline forms.
-
Action: Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Particle Size Reduction: Reducing the particle size (micronization) increases the surface area available for dissolution, which can improve the dissolution rate.[8][10]
-
-
Data Summary
Due to a lack of specific literature data on the solubility of this compound reaction products, the following table provides a qualitative comparison of common solubility enhancement techniques.
| Strategy | Principle | Pros | Cons | Most Suitable For |
| pH Adjustment | Ionization of the compound to form a more soluble salt. | Simple, effective for ionizable compounds. | Only applicable to compounds with acidic or basic groups; risk of precipitation if pH changes. | Compounds with pKa in a physiologically relevant range. |
| Co-solvents | Reducing the polarity of the solvent to increase solute-solvent interactions. | Easy to implement for stock solutions; can achieve high concentrations. | High concentrations can be toxic to cells or interfere with assays; risk of precipitation on dilution. | In vitro screening and initial studies. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Can significantly increase solubility; often well-tolerated. | Can be expensive; complex formation is an equilibrium process. | Both in vitro and in vivo formulations. |
| Surfactants | Incorporation of the compound into micelles. | High solubilization capacity for very hydrophobic compounds. | Can interfere with biological membranes and assays; potential for toxicity. | Formulations where other methods have failed. |
| Particle Size Reduction | Increasing the surface area to enhance the dissolution rate. | Improves dissolution rate rather than intrinsic solubility; a physical modification. | Can lead to issues with physical stability (e.g., aggregation). | Oral and parenteral formulations. |
Experimental Protocols
Protocol 1: Screening for pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Compound Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH to identify the pH range of maximum solubility.
Protocol 2: Preparation of a Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a relevant buffer at a desired concentration (e.g., 10-40% w/v).
-
Compound Addition: Add an excess of the solid compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours. Gentle heating may be applied if the compound is stable.
-
Clarification: Remove any undissolved solid by filtration (e.g., using a 0.22 µm syringe filter).
-
Quantification: Determine the concentration of the solubilized compound in the filtrate by a suitable analytical method.
Visualizations
Caption: Micellar solubilization of a hydrophobic drug by surfactants.
References
- 1. chembk.com [chembk.com]
- 2. Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2 | Semantic Scholar [semanticscholar.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acylated chitosan: hydrophobic matrices for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for large-scale production of 2-Oxetanemethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of protocols for the large-scale production of 2-Oxetanemethanamine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely used and scalable method involves a three-step synthesis starting from (R)-(-)-epichlorohydrin and dibenzylamine. This route is favored for its avoidance of hazardous reagents like sodium azide and heavy metals such as palladium on carbon, which are common in other synthetic approaches. The overall process includes the formation of a protected epoxide intermediate, ring expansion to the oxetane, and a final deprotection step.
Q2: What are the critical safety precautions to consider during the large-scale synthesis?
A2: Several safety measures are crucial. The Corey-Chaykovsky reaction for oxetane ring formation can be exothermic and requires careful temperature control to prevent runaway reactions. Low molecular weight epoxides are potentially hazardous and should be handled with appropriate personal protective equipment (PPE). The dimethyl sulfide (DMS) byproduct from the Corey-Chaykovsky reaction is a volatile and odorous irritant that requires proper ventilation and handling. When using palladium catalysts for deprotection, it is important to handle them in an inert atmosphere to prevent ignition, especially when dry.
Q3: What are the typical overall yields for this multi-step synthesis?
A3: For kilogram-scale production, overall yields of approximately 30-35% have been reported in the literature.[1] Yields can vary depending on the optimization of each step and the efficiency of purification.
Q4: How can the final product, this compound, be purified at a large scale?
A4: Large-scale purification of the final amine product is typically achieved through distillation. For intermediates, purification methods include silica gel chromatography and extractions. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Synthesis of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine
Problem 1: Low Yield of the Epoxide Intermediate
| Potential Cause | Recommended Solution |
| Incomplete reaction of dibenzylamine and epichlorohydrin. | Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. The reaction may require extended reaction times (e.g., up to two days) at ambient temperature. |
| Side reactions of the epoxide ring. | Maintain the reaction temperature between 10-25°C. Higher temperatures can lead to unwanted side reactions. |
| Inefficient extraction of the product. | Use an appropriate organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Presence of Impurities in the Epoxide Intermediate
| Potential Cause | Recommended Solution |
| Unreacted starting materials. | Ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reactants. |
| Formation of di-addition products. | Control the addition rate of epichlorohydrin to the solution of dibenzylamine to minimize the formation of byproducts where two dibenzylamine molecules react with one epichlorohydrin. |
| Residual solvent or base. | After extraction, wash the organic layer with water and brine to remove any residual base or water-soluble impurities. Dry the organic layer thoroughly with a drying agent like sodium sulfate before concentrating. |
Step 2: Synthesis of (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine (Ring Expansion)
Problem 1: Low Yield of the Oxetane Product
| Potential Cause | Recommended Solution |
| Inefficient formation of the sulfur ylide. | Ensure the base (e.g., potassium tert-butoxide) is of high quality and the solvent (e.g., tert-butanol) is anhydrous. The reaction to form the ylide should be stirred at an elevated temperature (e.g., 50-55°C) to ensure complete formation. |
| Side reaction forming β-hydroxymethyl sulfide. | This can be a significant byproduct. Using n-BuLi as the base can sometimes increase the formation of this byproduct. Sticking to potassium tert-butoxide in tert-butanol is recommended.[2] |
| Formation of homoallylic alcohol byproduct. | The presence of certain transition metal catalysts, like cobalt salts, can divert the reaction to form homoallylic alcohols.[3] Ensure the reaction is free from such contaminants. |
| Exothermic reaction leading to decomposition. | Add the solution of the epoxide intermediate slowly to the pre-formed ylide solution while carefully monitoring and controlling the internal temperature. The reaction is typically heated to 80-90°C for several hours. |
Problem 2: Difficulty in Purifying the Oxetane Intermediate
| Potential Cause | Recommended Solution |
| Presence of polar byproducts. | After the reaction, quench with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water to remove water-soluble impurities. |
| Similar polarity of product and byproducts. | Use silica gel chromatography for purification. A solvent system of ethyl acetate in hexanes is often effective. A gradient elution may be necessary to achieve good separation. |
Step 3: Deprotection to form (S)-2-Oxetanemethanamine
Problem 1: Incomplete Deprotection
| Potential Cause | Recommended Solution |
| Catalyst deactivation. | Catalyst poisoning can occur. Ensure the starting material is free of impurities that could poison the palladium catalyst. Using a fresh, high-quality catalyst is crucial.[4][5] |
| Insufficient hydrogen pressure or transfer agent. | For catalytic transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate) is used. For hydrogenation with H2 gas, ensure a proper seal and positive pressure. |
| Poor catalyst dispersion. | Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing contact with the substrate. |
Problem 2: Difficulty in Removing the Palladium Catalyst
| Potential Cause | Recommended Solution |
| Fine catalyst particles passing through the filter. | Use a filter aid such as Celite to ensure complete removal of the catalyst particles during filtration. |
| Leaching of palladium into the product solution. | After filtration, the product solution can be treated with a palladium scavenger resin to remove any dissolved palladium.[6] |
Problem 3: Presence of Benzyl and Dibenzyl Byproducts
| Potential Cause | Recommended Solution |
| Incomplete reaction or side reactions. | Monitor the reaction for full conversion. Toluene is a common byproduct of debenzylation. |
| Co-elution during purification. | The final amine product is often purified by distillation. Careful fractional distillation should separate the desired product from higher boiling point byproducts. |
Quantitative Data
| Step | Parameter | Typical Value | Reference |
| Overall Process | Overall Yield | ~30% (kilogram scale) | [1] |
| Step 1: Epoxide Formation | Reaction Temperature | 10-25°C | |
| Reaction Time | ~48 hours | ||
| Step 2: Ring Expansion | Reaction Temperature | 80-90°C | |
| Reaction Time | 6-8 hours | ||
| Step 3: Deprotection | Catalyst Loading (Pd/C) | 10% w/w (example) | |
| Reaction Temperature | Room Temperature to 60°C |
Experimental Protocols
Protocol 1: Synthesis of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine
-
To a suitable reaction vessel, add dibenzylamine (1.0 eq) and 2-propanol.
-
Cool the mixture to below 20°C.
-
Slowly add (R)-(-)-epichlorohydrin (1.1 - 1.5 eq) while maintaining the temperature between 10-20°C.
-
Stir the mixture at 20-25°C until the reaction is complete (monitor by TLC or HPLC, typically <1% epichlorohydrin remaining).
-
Slowly add a 20% w/w aqueous solution of sodium hydroxide.
-
Stir the mixture at 20-25°C until the intermediate is consumed (<0.5% remaining).
-
Add an organic solvent such as ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine
-
To a reaction vessel, add trimethylsulfoxonium iodide (1.5 eq) and potassium tert-butoxide (2.0 eq) to tert-butanol.
-
Heat the mixture to 50-55°C and stir for 2-3 hours.
-
Increase the temperature to 75-80°C.
-
Slowly add a solution of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine (1.0 eq) in tert-butanol.
-
Heat the mixture to 80-90°C for 6-8 hours.
-
Cool the reaction mixture to 30-40°C and add ethyl acetate.
-
Filter the mixture to remove solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (e.g., using a heptane:ethyl acetate gradient).
Protocol 3: Synthesis of (S)-2-Oxetanemethanamine (Deprotection)
-
Dissolve (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C) under an inert atmosphere.
-
If performing catalytic transfer hydrogenation, add a hydrogen donor like ammonium formate.
-
If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude amine can be purified by distillation.
Visualizations
Caption: Overall workflow for the large-scale synthesis of this compound.
Caption: Logical troubleshooting workflow for the synthesis of this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spinchem.com [spinchem.com]
Strategies to avoid ring-opening of the oxetane moiety during reactions
Welcome to the technical support center for chemists working with oxetane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining the integrity of the oxetane ring during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the oxetane ring always unstable under acidic conditions?
A1: This is a common misconception. While the ring strain makes oxetanes susceptible to ring-opening under harsh acidic conditions, their stability is highly dependent on the substitution pattern and the specific reaction conditions.[1] For instance, 3,3-disubstituted oxetanes exhibit significantly greater stability due to steric hindrance, which blocks the trajectory of external nucleophiles.[1] However, the presence of internal nucleophiles, such as alcohols or amines, within the molecule can facilitate ring-opening even under milder acidic conditions.[1][2]
Q2: What is the most stable substitution pattern for an oxetane ring?
A2: The most stable substitution pattern is generally 3,3-disubstitution. The substituents at the 3-position sterically shield the ether oxygen and the C-O σ* antibonding orbital from nucleophilic attack, thus preventing ring-opening.[1] In contrast, oxetanes with electron-donating groups at the C2 position are more likely to be unstable.[1]
Q3: Can I perform reactions with strong nucleophiles without opening the oxetane ring?
A3: It is possible, but careful consideration of the reaction conditions is crucial. Often, nucleophilic ring-opening is a competing reaction pathway.[3] To favor functionalization of other parts of the molecule while keeping the ring intact, it is advisable to avoid Lewis acid catalysis where possible, as it activates the oxetane ring towards opening.[4][5] The choice of nucleophile and solvent can also influence the outcome.
Q4: Are oxetanes stable to common protecting group manipulation conditions?
A4: Generally, 3,3-disubstituted oxetanes are stable to a variety of conditions used for applying and removing protecting groups.[6] For example, the trifluoroacetyl protecting group can be removed by basic hydrolysis at elevated temperatures (60 °C) without affecting the oxetane ring.[6] However, strongly acidic conditions for deprotection should be used with caution, as they can lead to decomposition.[6]
Q5: How does temperature affect the stability of the oxetane ring?
A5: High temperatures, particularly in combination with harsh acidic or basic conditions, can promote ring-opening.[1][2] If you are observing decomposition or ring-opening, reducing the reaction temperature is a primary troubleshooting step.
Troubleshooting Guides
Issue 1: Unwanted ring-opening of the oxetane moiety is observed during an acid-catalyzed reaction.
| Potential Cause | Troubleshooting Strategy |
| Strong Brønsted or Lewis acid | Switch to a milder acid catalyst. For example, if using a strong Lewis acid like TMSOTf results in ring-opening, consider weaker alternatives.[3] |
| High reaction temperature | Perform the reaction at a lower temperature. Many reactions can proceed, albeit slower, at temperatures that do not favor ring-opening.[2] |
| Presence of an internal nucleophile | If the substrate contains a nucleophilic group (e.g., -OH, -NH2) that can participate in intramolecular ring-opening, consider protecting this group before subjecting the molecule to acidic conditions.[1][2] |
| Sub-optimal substitution pattern | If possible, utilize a more stable 3,3-disubstituted oxetane precursor.[1][2] |
Issue 2: A nucleophilic reaction is leading to a mixture of the desired product and the ring-opened product.
| Potential Cause | Troubleshooting Strategy |
| Lewis acid activation | If the reaction is being promoted by a Lewis acid, try performing the reaction without it, or with a much weaker Lewis acid. The oxetane oxygen is Lewis basic and can be activated for ring-opening.[7] |
| Highly reactive nucleophile | Consider using a less reactive nucleophile or moderating its reactivity by changing the counter-ion or solvent. |
| Reaction conditions are too harsh | Lower the reaction temperature and shorten the reaction time to minimize the extent of the competing ring-opening reaction. |
Issue 3: Decomposition of the oxetane-containing starting material during a reduction reaction.
| Potential Cause | Troubleshooting Strategy |
| Harsh reducing agents | Some powerful reducing agents like LiAlH4 at elevated temperatures can lead to the decomposition of oxetane-containing esters.[6] |
| Reaction Temperature | Performing the reduction at lower temperatures (e.g., -30 to -10 °C) can often prevent decomposition.[6] |
| Choice of Reducing Agent | If decomposition persists, consider alternative, milder reducing agents. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Etherification to form a 3,3-disubstituted Oxetane
This protocol is a common method for synthesizing stable oxetane rings.
-
Preparation of the Diol: Synthesize the corresponding 1,3-diol with the desired substituents at the 2-position.
-
Monotosylation: Selectively tosylate the primary hydroxyl group of the diol using tosyl chloride (TsCl) in the presence of a base like pyridine at 0 °C to room temperature.
-
Cyclization: Treat the resulting monotosylate with a base such as sodium hydride (NaH) in an aprotic solvent like THF.[3] The intramolecular Williamson etherification will proceed to form the 3,3-disubstituted oxetane ring.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Note: The choice of base and solvent for the cyclization step can be critical to avoid side reactions like Grob fragmentation.[3]
Data Summary
Table 1: Stability of 2-sulfonyloxetanes under various pH conditions
| pH | Temperature (°C) | Half-life |
| 1 | 25 | 4-5 days |
| 7 | 25 | 4-5 days |
| 10 | 25 | 4-5 days |
Data summarized from Bull and co-workers' studies on 2-sulfonyloxetanes, indicating their high stability across a wide pH range.[3]
Table 2: Comparison of Metabolic Stability of Cyclic Ethers
| Compound | Intrinsic Clearance (CLint) in HLM |
| 2-substituted THF derivative | Less stable |
| 3-substituted THF derivative | More stable |
| 2-monosubstituted oxetane | Less stable |
| 3-monosubstituted oxetane | More stable |
| 4,4-gem-dimethyl oxetane | 25.9 mL·min⁻¹·kg⁻¹ (Most stable) |
| 3,3-gem-dimethyl oxetane | > 293 mL·min⁻¹·kg⁻¹ (Less stable) |
HLM: Human Liver Microsomes. This table highlights that the substitution pattern significantly impacts the metabolic stability of oxetanes.[3]
Visualizations
Caption: Factors influencing the stability of the oxetane ring.
Caption: Troubleshooting workflow for oxetane ring-opening.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design
In the landscape of modern drug discovery, the strategic use of small, saturated heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, 2-oxetanemethanamine and azetidine-methanamine have emerged as valuable building blocks. Both motifs offer a three-dimensional structure that can enhance aqueous solubility, metabolic stability, and target engagement. This guide provides an objective comparison of these two scaffolds, supported by available data and detailed experimental protocols, to aid researchers in their selection for drug design programs.
Physicochemical and Biological Properties: A Head-to-Head Comparison
Both this compound and azetidine-methanamine are employed to introduce favorable physicochemical properties into drug candidates. The oxetane ring, with its ether oxygen, can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve metabolic stability and reduce lipophilicity.[1][2][3][4][5] The azetidine ring, a nitrogen-containing heterocycle, provides a desirable balance of rigidity and stability, often serving as a bioisostere for other saturated heterocycles like pyrrolidine or piperidine, and can also enhance metabolic stability and solubility.[6][7][8]
While direct experimental comparisons of this compound and azetidine-methanamine in identical molecular contexts are limited in published literature, computational studies offer some insights. A virtual screening study that replaced isopropyl groups in 14 approved drugs with oxetane and azetidine moieties demonstrated that both can lead to favorable binding affinities, with the optimal choice being target-dependent.[9][10] For instance, in the case of the DNA-interactive drug procarbazine, the azetidine-modified version showed a better binding affinity (-8.083 kcal/mol) compared to the parent molecule.[10] Conversely, for the anaplastic lymphoma kinase (ALK) inhibitor alectinib, the oxetane-modified version was highlighted with a strong binding affinity (-6.906 kcal/mol).
Impact on ADME Properties
The introduction of either this compound or azetidine-methanamine into a molecule can significantly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Solubility and Permeability: The inherent polarity of the oxetane and azetidine rings generally leads to an increase in aqueous solubility.[3][8] This is a critical factor for oral bioavailability. Cell permeability, often assessed using Caco-2 cell monolayers, can be modulated by these scaffolds. While increased polarity can sometimes reduce passive diffusion, the three-dimensional nature of these rings can lead to improved overall ADME properties by escaping the flatland of many aromatic drug candidates.[3][11]
Metabolic Stability: A key advantage of these four-membered rings is their ability to block metabolically labile sites.[1][8] For example, replacing a metabolically susceptible isopropyl or morpholine group with an oxetane or azetidine can significantly increase the half-life of a compound in liver microsome stability assays.[3][10] This translates to lower clearance and potentially longer duration of action in vivo.
Quantitative Data Summary
The following tables summarize the available quantitative data for the comparison of oxetane and azetidine moieties in drug design.
Table 1: Computational Comparison of Binding Affinities
| Parent Drug | Modified Moiety | Target | Binding Affinity (kcal/mol) | Reference |
| Alectinib | Oxetane | ALK | -6.906 | |
| Procarbazine | Azetidine | DNA | -8.083 | [10] |
| Erdafitinib | Azetidine | FGFR | -7.677 | |
| Anastrozole | Oxetane | Aromatase | -7.454 | |
| Nateglinide | Azetidine | KATP Channel | -6.686 | |
| Repaglinide | Oxetane | KATP Channel | -7.831 | |
| Nilutamide | Oxetane | Androgen Receptor | -9.649 | |
| Proguanil | Oxetane | Dihydrofolate Reductase | -8.555 |
Data from a virtual screening study involving the replacement of an isopropyl group with the respective moiety.[10]
Table 2: General Physicochemical Effects
| Property | This compound | Azetidine-methanamine | Key References |
| Aqueous Solubility | Generally Increased | Generally Increased | [3][8][12] |
| Lipophilicity (LogP/LogD) | Generally Decreased | Generally Decreased | [2][3][8] |
| Metabolic Stability | Generally Increased | Generally Increased | [1][3][8] |
| pKa of Proximal Amine | Can be Lowered | Can be Modulated | [3] |
| Bioisosteric Replacement for | gem-dimethyl, carbonyl, morpholine | piperidine, pyrrolidine | [1][4][5][6][8][11][13] |
Experimental Protocols
To experimentally validate the impact of these scaffolds on drug properties, standardized assays are crucial. Below are detailed methodologies for two key experiments: the Caco-2 Permeability Assay and the Liver Microsomal Stability Assay.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer.[2]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[14]
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.[4]
-
The test compound is added to the apical compartment at a defined concentration (e.g., 10 µM).[14]
-
Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).[2]
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
-
Transport Experiment (Basolateral to Apical for Efflux): To assess if the compound is a substrate for efflux transporters (like P-glycoprotein), the experiment is repeated in the reverse direction, with the compound added to the basolateral compartment and samples taken from the apical side.[14]
-
Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[14]
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine the extent of active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.[14]
-
Liver Microsomal Stability Assay
This assay is a common in vitro method to evaluate the metabolic stability of a compound by phase I enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specified concentration (e.g., 1 µM).[5]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.[15]
-
Time Course Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[5]
-
Reaction Termination and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate the proteins.[12]
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[12]
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized synthetic pathways for this compound and azetidine derivatives.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Experimental workflow for the liver microsomal stability assay.
Conclusion
Both this compound and azetidine-methanamine are powerful tools in the medicinal chemist's arsenal for overcoming common drug design challenges. The choice between them is not always straightforward and depends on the specific molecular context and the desired therapeutic profile. Oxetanes are particularly effective as carbonyl or gem-dimethyl isosteres, offering significant improvements in metabolic stability and solubility. Azetidines provide a conformationally constrained amino scaffold that can enhance potency and selectivity while maintaining good drug-like properties.
For drug development professionals, the key takeaway is that both scaffolds warrant consideration during lead optimization. The provided experimental protocols for Caco-2 permeability and microsomal stability offer a clear framework for empirically determining which moiety will confer the most advantageous ADME properties to a given drug candidate. Future research focusing on direct, side-by-side comparisons of these valuable building blocks will further illuminate their respective strengths and weaknesses, enabling more rational and predictive drug design.
References
- 1. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. mercell.com [mercell.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative Analysis of 2-Oxetanemethanamine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
2-Oxetanemethanamine, particularly its (S)-enantiomer, is a crucial building block in the synthesis of various pharmaceutical compounds, valued for the unique conformational constraints imparted by the oxetane ring. This guide provides a comparative analysis of three prominent synthesis routes to this key intermediate, offering an objective look at their respective methodologies, yields, and safety considerations. The information is intended to assist researchers in selecting the most suitable pathway for their specific needs, whether for laboratory-scale research or industrial production.
Executive Summary
This guide details three primary synthetic routes for this compound:
-
Route 1: Azide-Mediated Synthesis from (S)-2-((benzyloxy)methyl)oxirane. A five-step process notable for its use of sodium azide to introduce the amine functionality.
-
Route 2: Azide-Free Synthesis via Dibenzylamine Intermediate. This pathway avoids hazardous azides by employing a dibenzylamine protecting group strategy.
-
Route 3: Phthalimide-Based Synthesis from [2-(1-ethoxyethoxy)methyl]propylene oxide. A route designed for scalability, utilizing a phthalimide intermediate for the introduction of the amine group.
The following sections provide a detailed breakdown of each route, including experimental protocols, quantitative data, and workflow visualizations.
Route 1: Azide-Mediated Synthesis from (S)-2-((benzyloxy)methyl)oxirane
This five-step synthesis begins with the commercially available (S)-2-((benzyloxy)methyl)oxirane. A key feature of this route is the introduction of the nitrogen atom via a nucleophilic substitution with sodium azide, followed by a reduction to the desired primary amine.
Experimental Protocol
A detailed experimental protocol for this route is outlined in patent literature.[1] The general sequence involves:
-
Ring Expansion: The starting oxirane is expanded to an oxetane.
-
Activation of the Hydroxyl Group: The resulting primary alcohol is converted into a better leaving group, typically a tosylate.
-
Azide Introduction: The leaving group is displaced by sodium azide.
-
Reduction of the Azide: The azide intermediate is reduced to the primary amine.
-
Deprotection: Removal of the benzyl protecting group.
Quantitative Data
| Step | Intermediate Product | Key Reagents | Yield | Reference |
| 1-5 | (S)-oxetan-2-ylmethanamine | (S)-2-((benzyloxy)methyl)oxirane, Sodium Azide | Not explicitly stated in snippets | [1] |
Note: While the process is described, specific yields for each step are not detailed in the provided search results. The primary concern with this route is the use of sodium azide, which is highly toxic and potentially explosive, necessitating stringent safety measures.[1][2]
Synthesis Pathway
Caption: Route 1: Azide-Mediated Synthesis Pathway.
Route 2: Azide-Free Synthesis via Dibenzylamine Intermediate
Developed as a safer alternative to the azide-based method, this route introduces a protected nitrogen source early in the synthesis, avoiding the use of hazardous reagents.
Experimental Protocol
This process also starts from an oxirane derivative and involves the following key steps[2]:
-
Amine Addition: Dibenzylamine is added to the starting oxirane, followed by a base, to produce an amino alcohol intermediate.
-
Ring Expansion: The oxirane ring is expanded to an oxetane using trimethylsulfoxonium halide in the presence of a base.
-
Deprotection: The dibenzyl protecting groups are removed via catalytic hydrogenation to yield the final product.
Quantitative Data
| Step | Intermediate Product | Key Reagents | Yield | Reference |
| 1 | N,N-dibenzyl-1-(oxiran-2-yl)methanamine | Dibenzylamine, Base | Not specified | [2] |
| 2 | N,N-dibenzyl-1-(oxetan-2-yl)methanamine | Trimethylsulfoxonium halide, Base | Not specified | [3] |
| 3 | (S)-oxetan-2-ylmethanamine hydrochloride | Palladium on carbon, H2, HCl | 98% | [3] |
This route offers a significant safety advantage over Route 1 by eliminating the use of azides. The final deprotection step is reported to be high-yielding.
Synthesis Pathway
Caption: Route 2: Azide-Free Synthesis Pathway.
Route 3: Phthalimide-Based Synthesis from [2-(1-ethoxyethoxy)methyl]propylene oxide
This route is presented as a scalable and safe method suitable for industrial production, avoiding the use of palladium-carbon catalysis and hazardous sodium azide.
Experimental Protocol
The synthesis begins with [2-(1-ethoxyethoxy)methyl]propylene oxide and proceeds through the following steps[1]:
-
Acid-Catalyzed Hydrolysis: The starting material is hydrolyzed to (oxetan-2-yl)methanol.
-
Sulfonylation: The alcohol is converted to a sulfonate ester (e.g., p-toluenesulfonate) to create a good leaving group.
-
First Substitution (Gabriel Synthesis): The sulfonate is displaced by phthalimide.
-
Second Substitution (Hydrazinolysis): The phthalimide group is removed using an amine-containing compound like hydrazine hydrate to release the primary amine.
Quantitative Data
| Step | Intermediate Product | Key Reagents | Overall Yield | Reference |
| 1 | (oxetan-2-yl)methanol | Acid solution | Not specified individually | [1] |
| 2 | (oxetan-2-yl)methyl p-toluenesulfonate | Sulfonyl compound, Triethylamine | Not specified individually | [1] |
| 3 | (oxetan-2-yl)methyl-isoindole-1,3-dione | Phthalimide, Amide solvent | Not specified individually | [1] |
| 4 | oxetan-2-ylmethanamine | Hydrazine hydrate (or similar) | ≥ 30% (kilogram scale) | [1] |
This method is highlighted by its high overall yield in scale-up production and its avoidance of hazardous reagents.[1] The overall yield for the laboratory preparation of (S)-oxetan-2-ylmethanamine is reported as 30.22%, and for scale-up production, it is 30.03%.[1]
Synthesis Pathway
Caption: Route 3: Phthalimide-Based Synthesis Pathway.
Comparison of Synthesis Routes
| Feature | Route 1: Azide-Mediated | Route 2: Azide-Free | Route 3: Phthalimide-Based |
| Starting Material | (S)-2-((benzyloxy)methyl)oxirane | Oxirane derivative | [2-(1-ethoxyethoxy)methyl]propylene oxide |
| Key Reagents | Sodium Azide | Dibenzylamine, Pd/C | Phthalimide, Hydrazine hydrate |
| Safety Concerns | High (use of toxic and explosive azide)[1][2] | Low (avoids azides) | Low (avoids azides and Pd/C hydrogenation)[1] |
| Reported Yield | Not specified in detail | 98% for final deprotection step[3] | ≥ 30% overall yield on a kilogram scale[1] |
| Scalability | Less suitable due to safety hazards | Potentially scalable | Demonstrated scalability[1] |
Conclusion
The choice of synthesis route for this compound depends heavily on the specific requirements of the project, including scale, safety considerations, and available resources.
-
Route 1 is a known method but is increasingly being replaced due to the significant safety risks associated with sodium azide.
-
Route 2 offers an excellent, safer alternative, particularly for laboratory-scale synthesis where high purity and yield in the final step are crucial.
-
Route 3 is a robust and scalable process, making it highly attractive for industrial production where safety, cost-effectiveness, and high throughput are paramount.
For drug development professionals and researchers, the azide-free methods (Routes 2 and 3) represent the current state-of-the-art, providing efficient and safer access to this valuable chiral building block.
References
Spectroscopic Comparison of 2-Oxetanemethanamine Enantiomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the spectroscopic properties of (R)- and (S)-2-Oxetanemethanamine, crucial chiral building blocks in pharmaceutical and materials science research. Understanding the subtle yet critical differences in their interaction with chiral environments is paramount for their effective application. This document summarizes key spectroscopic data and outlines the experimental protocols for their characterization.
Introduction to 2-Oxetanemethanamine Enantiomers
This compound is a chiral molecule featuring an oxetane ring and a primary amine. The stereochemistry at the C2 position gives rise to two enantiomers: (R)-2-Oxetanemethanamine and (S)-2-Oxetanemethanamine. While possessing identical physical and chemical properties in an achiral environment, their biological activities and interactions with other chiral molecules can differ significantly. Therefore, robust analytical methods to distinguish and characterize these enantiomers are essential.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the (R) and (S) enantiomers of this compound. It is important to note that in achiral solvents, the NMR, IR, and Mass Spectra of enantiomers are identical. Differences emerge in the presence of a chiral environment, most notably in Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Assignment | (R)-2-Oxetanemethanamine | (S)-2-Oxetanemethanamine |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 400 MHz |
| CH (Oxetane) | Multiplet | Multiplet |
| CH₂ (Oxetane) | Multiplet | Multiplet |
| CH₂ (Amine) | Multiplet | Multiplet |
| NH₂ | Singlet (broad) | Singlet (broad) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | (R)-2-Oxetanemethanamine | (S)-2-Oxetanemethanamine |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 100 MHz | 100 MHz |
| CH (Oxetane) | ~75-80 ppm | ~75-80 ppm |
| CH₂ (Oxetane) | ~65-70 ppm | ~65-70 ppm |
| CH₂ (Oxetane) | ~25-30 ppm | ~25-30 ppm |
| CH₂ (Amine) | ~45-50 ppm | ~45-50 ppm |
Note: Specific chemical shifts are predictions based on the general structure and may vary slightly based on experimental conditions. While specific experimental spectra for (S)-Oxetanemethanamine are not widely published, the expected chemical shifts can be predicted based on the known spectral data of oxetane and related structures[1].
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted)
| Functional Group | (R)-2-Oxetanemethanamine | (S)-2-Oxetanemethanamine |
| N-H Stretch (Amine) | 3300-3500 cm⁻¹ (broad) | 3300-3500 cm⁻¹ (broad) |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| N-H Bend (Amine) | 1590-1650 cm⁻¹ | 1590-1650 cm⁻¹ |
| C-O-C Stretch (Ether) | 1050-1150 cm⁻¹ | 1050-1150 cm⁻¹ |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Technique | (R)-2-Oxetanemethanamine | (S)-2-Oxetanemethanamine |
| Ionization Mode | Electrospray (ESI+) | Electrospray (ESI+) |
| [M+H]⁺ (m/z) | 88.0757 | 88.0757 |
| Molecular Formula | C₄H₉NO | C₄H₉NO |
| Monoisotopic Mass | 87.0684 Da | 87.0684 Da |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism is the most direct spectroscopic method for distinguishing enantiomers. Enantiomers will produce CD spectra that are mirror images of each other, with signals of equal magnitude but opposite sign at each wavelength.
Table 5: Expected Circular Dichroism (CD) Data
| Parameter | (R)-2-Oxetanemethanamine | (S)-2-Oxetanemethanamine |
| Sign of Cotton Effect | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |
| Molar Ellipticity [θ] | Equal in magnitude, opposite in sign to (S)-enantiomer | Equal in magnitude, opposite in sign to (R)-enantiomer |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Synthesis of (R)- and (S)-2-Oxetanemethanamine
The enantiomers of this compound can be synthesized via several routes, often starting from chiral precursors. A common method involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry in the final product. Chiral resolution of a racemic mixture using techniques like diastereomeric salt formation is another viable approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound enantiomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Chiral Discrimination (Optional): To distinguish between enantiomers, a chiral shift reagent (e.g., Eu(hfc)₃) can be added to the NMR tube. This will induce diastereomeric interactions, leading to the separation of corresponding proton signals for the (R) and (S) enantiomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL).
-
Instrumentation: A circular dichroism spectrophotometer.
-
Data Acquisition: Scan the sample over the desired UV wavelength range (e.g., 190-300 nm) in a quartz cuvette of known path length. Record the differential absorption of left and right circularly polarized light.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound enantiomers.
Caption: Experimental workflow for spectroscopic comparison.
This guide serves as a foundational resource for researchers working with this compound enantiomers. The provided data and protocols will aid in the accurate identification, characterization, and application of these valuable chiral compounds.
References
Comparative Guide to the Biological Activity of 2-Oxetanemethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs related to 2-oxetanemethanamine, with a focus on their potential as therapeutic agents. The inclusion of an oxetane ring, a four-membered cyclic ether, into small molecules is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability, while also influencing biological activity.[1] This guide summarizes quantitative biological data, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this area.
Introduction to this compound Analogs
The this compound scaffold is a promising structural motif in drug discovery. The oxetane ring is a polar, three-dimensional structure that can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] Its incorporation can lead to improved pharmacokinetic profiles and novel biological activities. This guide focuses on the activity of structurally related (2-oxaadamant-1-yl)amines as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission and a target for various neurological disorders.[1][2]
Comparison of Biological Activity
The following table summarizes the NMDA receptor antagonist activity of a series of (2-oxaadamant-1-yl)amine analogs, which serve as close structural surrogates for this compound derivatives. The data is derived from a study by Duque et al. (2009) and represents the inhibition of NMDA-induced calcium increase in cerebellar granule neurons.[2] For comparison, the activities of the known NMDA receptor antagonists, amantadine and memantine, are also included.
| Compound ID | Structure | R¹ | R² | R³ | % Inhibition of NMDA-induced Ca²⁺ increase (at 10 µM) |
| 7 | See Experimental Protocols | H | H | H | Inactive |
| 10a | See Experimental Protocols | CH₃ | H | H | Inactive |
| 10b | See Experimental Protocols | CH₂CH₃ | H | H | 25 ± 5 |
| 10c | See Experimental Protocols | C₆H₅ | H | H | 15 ± 3 |
| 11a | See Experimental Protocols | CH₃ | CH₃ | H | Inactive |
| 11b | See Experimental Protocols | CH₂CH₃ | CH₂CH₃ | H | 45 ± 6 |
| 12 | See Experimental Protocols | CH₂CH₃ | H | CH₂CH₃ | 48 ± 7 |
| 13 | See Experimental Protocols | CH₂C₆H₅ | H | H | Inactive |
| 15 | See Experimental Protocols | H | H | CH₂C₆H₅ | 42 ± 5 |
| Amantadine | N/A | N/A | N/A | N/A | 28 ± 4 |
| Memantine | N/A | N/A | N/A | N/A | 85 ± 3 |
Data sourced from Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry, 17(8), 3198–3206.[2]
Experimental Protocols
Measurement of NMDA-Induced Calcium Increase in Cerebellar Granule Neurons
This protocol is based on the methodology described by Duque et al. (2009) for assessing the NMDA receptor antagonist activity of the (2-oxaadamant-1-yl)amine analogs.[2]
1. Cell Culture:
-
Primary cultures of cerebellar granule neurons are prepared from 8-day-old rat pups.
-
Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1.5 x 10⁵ cells per well.
-
Cells are cultured in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 2 mM glutamine, and 25 mM KCl for 24 hours.
-
Subsequently, the medium is replaced with a serum-free medium containing 20 mM KCl, and the cells are cultured for 7-8 days in vitro.
2. Intracellular Ca²⁺ Measurement:
-
On the day of the experiment, the culture medium is removed, and the cells are incubated with the fluorescent Ca²⁺ indicator Fluo-4 AM (2 µM) in a loading buffer (140 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4) for 1 hour at 37 °C.
-
After incubation, the cells are washed with the loading buffer to remove excess dye.
-
The test compounds (2-oxaadamant-1-yl)amine analogs, amantadine, or memantine) are added to the wells at a final concentration of 10 µM and incubated for 10 minutes.
-
Basal fluorescence is measured using a fluorometric imaging plate reader.
-
NMDA (100 µM) and glycine (10 µM) are then added to stimulate the NMDA receptors.
-
The fluorescence is measured again to determine the increase in intracellular Ca²⁺ concentration.
3. Data Analysis:
-
The antagonist activity is calculated as the percentage inhibition of the NMDA-induced increase in fluorescence compared to the control (wells with NMDA and glycine but without the test compound).
-
Data are expressed as the mean ± SEM from at least three independent experiments.
Competitive Radioligand Binding Assay for NMDA Receptor
This is a standard alternative protocol to determine the binding affinity of compounds to the NMDA receptor.
1. Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., unlabeled MK-801).
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity of the test compound (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.
Caption: NMDA Receptor Signaling Pathway
Experimental Workflow for NMDA Receptor Antagonist Screening
The following diagram outlines the general workflow for screening compounds for NMDA receptor antagonist activity using a calcium influx assay.
Caption: Calcium Influx Assay Workflow
References
Purity Under Scrutiny: A Comparative Guide to the Validation of 2-Oxetanemethanamine by HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 2-Oxetanemethanamine, a valuable building block in medicinal chemistry, is no exception. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most appropriate analytical strategy.
Introduction
This compound is a chiral primary amine featuring a strained oxetane ring, a motif increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. Given its reactive nature and potential for enantiomeric variation, rigorous purity assessment is critical to ensure the quality and consistency of downstream applications. This guide will explore the validation of this compound purity through two orthogonal and complementary techniques: the separating power of HPLC and the quantitative precision of NMR.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a go-to technique for separating, identifying, and quantifying components in a mixture. For this compound, a stability-indicating and chiral HPLC method is essential to not only determine the purity of the main component but also to detect and quantify any process-related impurities and degradation products, including its enantiomer.
Experimental Protocol: Chiral and Stability-Indicating HPLC
A robust HPLC method for this compound should be able to separate the parent compound from potential impurities arising from its synthesis, such as starting materials or by-products, and any degradants that may form under stress conditions.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative, is recommended for enantiomeric separation. A typical column would be a Chiralcel® OD-H or similar, with dimensions of 4.6 x 250 mm and a 5 µm particle size.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. A typical starting point could be a gradient of 90:10 (v/v) Heptane:Isopropanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) might be necessary for sensitive UV detection. Alternatively, a detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be employed. For this protocol, we will assume detection at a lower UV wavelength (e.g., 210 nm) is feasible, though sensitivity may be limited.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase.
Forced Degradation Studies: To establish the stability-indicating nature of the method, the sample should be subjected to stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Data Presentation: HPLC Purity Analysis
The results of the HPLC analysis can be summarized in a table to compare the purity of different batches or the stability of the compound under various conditions.
| Sample ID | Retention Time (min) | Peak Area (%) | Enantiomeric Purity (%) | Known Impurity 1 (%) | Degradant 1 (%) |
| Batch A (Control) | 8.52 | 99.8 | >99.9 (S-enantiomer) | 0.1 | Not Detected |
| Batch B | 8.51 | 99.5 | 99.7 (S-enantiomer) | 0.3 | Not Detected |
| Acid Stressed | 8.50 | 95.2 | >99.9 (S-enantiomer) | 0.1 | 4.5 (at RRT 0.8) |
| Oxidative Stressed | 8.52 | 98.1 | >99.9 (S-enantiomer) | 0.1 | 1.6 (at RRT 1.2) |
RRT = Relative Retention Time
Visualizing the HPLC Workflow
Figure 1: HPLC Experimental Workflow for this compound Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the same compound. By using a certified internal standard, the absolute purity of this compound can be accurately determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity, be stable, not react with the analyte, and have signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Solvent: DMSO-d₆ (or other suitable deuterated solvent)
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.
-
Number of Scans (NS): 16 to 64 scans, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AT): At least 3 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR Purity Analysis
| Sample ID | Mass of Analyte (mg) | Mass of Standard (mg) | Purity of Standard (%) | Calculated Purity (%) |
| Batch A | 10.15 | 10.02 | 99.9 | 99.7 |
| Batch B | 9.98 | 10.11 | 99.9 | 99.4 |
| Batch C | 10.22 | 9.95 | 99.9 | 98.9 |
Visualizing the qNMR Workflow
Figure 2: qNMR Experimental Workflow for this compound Purity Determination.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Purity, impurity profiling, enantiomeric purity, stability studies. | Structure elucidation, absolute purity determination (qNMR), identification. |
| Reference Standard | Requires a reference standard of the analyte for quantification. | Can determine absolute purity using a certified internal standard of a different compound. |
| Sensitivity | High sensitivity, especially with UV-active derivatives or specialized detectors. | Lower sensitivity compared to HPLC, requires higher sample concentration. |
| Specificity | High specificity for separating closely related compounds and isomers. | Provides detailed structural information, but signals can overlap in complex mixtures. |
| Quantification | Relative quantification based on peak area percentage or external standard calibration. | Absolute quantification through qNMR. |
| Throughput | Can be automated for high-throughput analysis. | Generally lower throughput due to longer acquisition times for qNMR. |
| Destructive | Generally non-destructive, but sample is diluted. | Non-destructive, sample can be recovered. |
Potential Impurities and Degradation Products
A thorough purity validation should consider potential impurities from the synthetic route and degradation pathways. For this compound, these may include:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
Synthetic Intermediates: For instance, if the amine is introduced via reduction of an azide, 2-(azidomethyl)oxetane could be a potential impurity.
-
Enantiomer: The (R)-enantiomer of this compound.
-
Degradation Products: The strained oxetane ring can be susceptible to ring-opening reactions under acidic or thermal stress. Isomerization to a lactone has also been observed in some oxetane-containing carboxylic acids and could be a potential degradation pathway to consider.
Conclusion
Both HPLC and NMR are indispensable tools for the comprehensive purity validation of this compound. HPLC, particularly with a chiral stationary phase, excels at impurity profiling, enantiomeric separation, and stability assessment. On the other hand, qNMR provides a robust and accurate method for determining the absolute purity of the compound without the need for a specific reference standard of this compound.
For a complete and regulatory-compliant purity assessment, a combination of both techniques is highly recommended. This orthogonal approach ensures that the purity value is accurate and that all relevant impurities and degradants are effectively monitored, ultimately guaranteeing the quality and reliability of this important chemical building block in research and drug development.
Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability
In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a cornerstone of successful lead optimization. Medicinal chemists frequently employ bioisosteric replacements to fine-tune the physicochemical and pharmacokinetic properties of molecules. Among these strategies, the substitution of a gem-dimethyl group with an oxetane ring has emerged as a powerful tactic to enhance metabolic stability. This guide provides an objective comparison of these two functional groups, supported by experimental data and detailed methodologies, to inform rational drug design.
Introduction to Oxetanes and gem-Dimethyl Groups
The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is often incorporated into drug candidates to provide steric bulk. This can shield adjacent, metabolically labile sites from enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][2] However, the introduction of a gem-dimethyl group invariably increases the lipophilicity of a compound, which can negatively impact other properties such as solubility and off-target effects.[3][4]
Oxetanes, four-membered cyclic ethers, have gained significant traction as polar surrogates for the gem-dimethyl group.[5][6][7] Possessing a similar spatial arrangement and molecular volume, the oxetane ring offers a key advantage: it reduces lipophilicity while often maintaining or even improving metabolic stability.[3][8][9] This is primarily attributed to the oxetane's general resistance to CYP-mediated oxidation.[10]
Metabolic Pathways and Stability
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile. The structural differences between oxetane and gem-dimethyl groups lead to distinct metabolic pathways.
gem-Dimethyl Groups: The carbon-hydrogen bonds of the methyl groups are susceptible to oxidation by CYP enzymes, a major family of drug-metabolizing enzymes.[1][11] This oxidation can lead to the formation of hydroxymethyl metabolites, which can be further oxidized to aldehydes, carboxylic acids, or undergo conjugation, ultimately resulting in rapid clearance of the drug from the body. Blocking a metabolically weak C-H position with a gem-dimethyl group is a common strategy to improve stability.[1][12]
Oxetane Groups: The oxetane ring is generally more resistant to CYP-mediated oxidation due to the electron-withdrawing effect of the ring oxygen and the inherent stability of the cyclic ether.[4][10] This increased stability at the site of incorporation often leads to a longer metabolic half-life. While resistant to oxidation, oxetanes are not metabolically inert. They can undergo hydrolysis mediated by microsomal epoxide hydrolase (mEH), which opens the ring to form a diol.[13] This provides an alternative, often slower, metabolic clearance pathway that avoids the CYP system, potentially reducing the risk of drug-drug interactions (DDIs).[13]
Caption: Bioisosteric replacement of a labile methylene or a gem-dimethyl group with an oxetane ring to block CYP450-mediated oxidation.
Quantitative Comparison of Metabolic Stability
The most direct way to compare the metabolic stability of oxetane and gem-dimethyl groups is through in vitro assays using liver microsomes. These preparations contain a high concentration of CYP enzymes and are a standard tool in early drug discovery. The following table summarizes data from studies where direct comparisons were made between matched molecular pairs.
| Compound Pair | Structure of gem-Dimethyl Analogue | Structure of Oxetane Analogue | Assay System | t1/2 (gem-Dimethyl) (min) | t1/2 (Oxetane) (min) | Intrinsic Clearance (CLint) (gem-Dimethyl) (µL/min/mg) | Intrinsic Clearance (CLint) (Oxetane) (µL/min/mg) | Reference |
| Pair 1 | A potent EZH2 inhibitor with a gem-dimethyl group. | The corresponding inhibitor with a 3,3-disubstituted oxetane. | Human Liver Microsomes | Data not specified as t1/2, but described as having "poor metabolic stability". | Data not specified as t1/2, but described as having "improved metabolic stability". | > 293 | 25.9 | [3][14] |
| Pair 2 | An ALDH1A3 inhibitor with a methyl group (not gem-dimethyl, but illustrative). | The corresponding inhibitor with a 3-substituted oxetane. | Human Liver Microsomes | 2.7 | > 60 | Not Reported | Not Reported | [15] |
| Pair 3 | An MMP-13 inhibitor with a methyl group. | The corresponding inhibitor with a 3-substituted oxetane. | Human Liver Microsomes | Described as having "metabolic stability and solubility" issues. | Described as having "significantly improved metabolic stability and aqueous solubility". | Not Reported | Not Reported | [15] |
| Pair 4 | A BChE inhibitor with a gem-dimethyl group. | The corresponding inhibitor with a 3,3-disubstituted oxetane. | Not specified, likely microsomes. | Not Reported | Not Reported | Not Reported | Not Reported | [15] |
Note: Quantitative data for direct head-to-head comparisons are often presented qualitatively in the literature. The trend, however, consistently shows that oxetane incorporation enhances metabolic stability relative to alkyl groups.[8][9][15]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a generalized procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials and Equipment:
-
Test compounds and positive control compounds (e.g., compounds with known high and low clearance).
-
Pooled liver microsomes (human, rat, mouse, etc.).[16]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[14]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14][16]
-
Ice-cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.[16]
-
Incubator or water bath set to 37°C.[16]
-
Centrifuge.[16]
-
LC-MS/MS system for analysis.[16]
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO), then dilute in buffer.[14]
-
Prepare the reaction mixture by combining the phosphate buffer and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the reaction mixture and the microsomal suspension to 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed reaction mixture and microsomes. The final concentration of the test compound is typically 1 µM.
-
Incubate the mixture at 37°C with gentle agitation.[16]
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold stop solution with an internal standard.[16] The stop solution precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[16]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .[17]
-
Caption: A typical experimental workflow for an in vitro microsomal stability assay.
Conclusion
The strategic replacement of a gem-dimethyl group with an oxetane ring is a well-established and effective approach in medicinal chemistry to enhance metabolic stability.[6][12] This is primarily due to the oxetane's resistance to CYP450-mediated oxidation, which is a common metabolic liability for alkyl groups. While the magnitude of the improvement is context-dependent, the general trend observed across numerous studies indicates that oxetanes can significantly reduce intrinsic clearance and prolong metabolic half-life.[3][9][15] Furthermore, this substitution offers the added benefits of reducing lipophilicity and increasing aqueous solubility, making it a multifaceted tool for optimizing the drug-like properties of lead compounds. Researchers and drug development professionals should consider the oxetane-for-gem-dimethyl substitution as a primary strategy when encountering metabolic instability associated with alkyl groups.
References
- 1. books.rsc.org [books.rsc.org]
- 2. baranlab.org [baranlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 2-oxetanemethanamine motif into small molecules is a strategy of growing interest in drug discovery. This four-membered heterocyclic ring system can significantly influence the physicochemical properties of a compound, including its solubility, metabolic stability, and conformational preferences. X-ray crystallography provides the definitive, high-resolution structural data necessary to understand the three-dimensional arrangement of these molecules and their intermolecular interactions in the solid state. This guide offers a comparative overview of the X-ray crystallographic data for representative this compound derivatives and details the experimental protocols for their structural determination.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two representative, albeit complex, molecules incorporating the this compound moiety. Due to the limited availability of public crystallographic data for simple, directly comparable this compound derivatives, this table presents data from two distinct molecular scaffolds to illustrate the range of crystallographic outcomes.
| Parameter | Compound 1: (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine[1] | Compound 2: 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline[2] |
| Chemical Formula | C₁₅H₁₄N₄O | C₂₂H₂₁N₃ |
| Formula Weight | 266.30 | 327.42 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | C 2/c |
| a (Å) | 9.1497 (2) | 16.0736 (17) |
| b (Å) | 12.3932 (3) | 20.819 (2) |
| c (Å) | 12.7294 (3) | 10.8579 (11) |
| α (°) | 87.4070 (11) | 90 |
| β (°) | 82.6740 (12) | 91.071 (3) |
| γ (°) | 75.0190 (12) | 90 |
| Volume (ų) | 1382.88 (6) | 3632.8 (6) |
| Z | 4 | 8 |
| Temperature (K) | 150 | 295 |
| Radiation type | Cu Kα | Mo Kα |
| Wavelength (Å) | 1.54178 | 0.71073 |
| R-factor (R1) | 0.042 | Not Reported |
| wR2 | 0.108 | Not Reported |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow.[3][4][5][6][7] The key stages are outlined below.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4][6][8][9] For organic compounds like this compound derivatives, several crystallization techniques can be employed:
-
Slow Evaporation: A near-saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The vessel is loosely covered to allow for the slow evaporation of the solvent, which gradually increases the concentration and promotes crystal formation.[8][9]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two liquids as they slowly mix.[9]
The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, hexane, and dichloromethane.[8]
Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[5][10] The crystal is then cooled, often to 100-150 K, using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
The diffractometer, equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.[1][5][10] At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded as a series of reflections.[7] The intensities and positions of these reflections are measured.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[7]
This initial model of the molecular structure is then refined against the experimental data. The refinement process involves adjusting the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[11] The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of a this compound derivative.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. fiveable.me [fiveable.me]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
The Impact of the 2-Oxetanemethanamine Moiety on In Vitro ADME Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds is paramount. The incorporation of unique structural motifs, such as 2-Oxetanemethanamine, can significantly influence these properties. This guide provides a comparative analysis of the in vitro ADME profile of compounds containing an oxetane ring, offering insights supported by experimental data and detailed methodologies.
The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry. Its introduction into drug candidates is a strategic approach to modulate physicochemical properties.[1][2][3][4][5] The compact, polar, and three-dimensional nature of the oxetane moiety can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more common functionalities like gem-dimethyl or carbonyl groups.[3][5]
Comparative Analysis of In Vitro ADME Properties
While specific data for a broad range of this compound-containing compounds is not extensively available in the public domain, the general impact of the oxetane motif on ADME parameters has been documented. The following tables summarize the qualitative and semi-quantitative effects observed when incorporating an oxetane ring in place of other chemical groups.
| ADME Parameter | Effect of Oxetane Incorporation | Supporting Observations | References |
| Aqueous Solubility | Generally Increased | The polarity of the ether oxygen in the strained four-membered ring enhances interactions with water. | [1][3][5] |
| Metabolic Stability | Generally Increased | The oxetane ring can block sites of metabolism and is often more resistant to enzymatic degradation compared to other groups. | [1][2][3][6] |
| Lipophilicity (LogD) | Generally Decreased | The polar nature of the oxetane moiety typically reduces the overall lipophilicity of a molecule. | [2][4] |
| Cell Permeability | Variable | The impact on permeability is context-dependent and can be influenced by the overall molecular structure. | [2][4] |
Table 1: General Influence of the Oxetane Moiety on Key ADME Properties
| Compound/Motif Comparison | Parameter | Observation | References |
| Oxetane vs. gem-Dimethyl | Aqueous Solubility | Replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. | [5] |
| Oxetane vs. gem-Dimethyl | Metabolic Stability | Oxetane substitution generally leads to a reduction in the rate of metabolic degradation. | [5] |
| Oxetane vs. Carbonyl | Physicochemical Properties | Oxetanes can serve as bioisosteres of carbonyl groups, offering similar hydrogen bonding capabilities but with improved metabolic stability. | [1][2] |
| 3-Substituted Oxetane vs. 2-Substituted Oxetane | Microsomal Stability | 3-substituted oxetanes tend to exhibit greater microsomal stability compared to their 2-substituted counterparts, likely due to reduced lipophilicity and less favorable interactions with CYP active sites. |
Table 2: Semi-Quantitative Comparison of Oxetane-Containing Compounds with Analogues
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are crucial for result interpretation and reproducibility.
Cell Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[7][8][9]
Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer with morphological and functional similarities to intestinal enterocytes.[7][9]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Assay Initiation: The test compound is added to the apical (donor) side of the monolayer, and the appearance of the compound on the basolateral (receiver) side is monitored over time.[10][11] For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.[9]
-
Sample Analysis: Samples are collected from both the donor and receiver compartments at specific time points (e.g., 120 minutes) and the concentration of the test compound is determined by LC-MS/MS.[10]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
A high Papp value (e.g., >1.0 x 10⁻⁶ cm/s) is generally indicative of high absorption potential.[10]
Caption: Caco-2 Permeability Assay Workflow.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a drug that is bound to plasma proteins, which is a critical parameter as only the unbound fraction is generally considered pharmacologically active.[12][13][14]
Objective: To quantify the percentage of a test compound that binds to plasma proteins.
Methodology:
-
Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.[12][14]
-
Assay Setup: The test compound is added to human plasma and placed in one chamber of the RED device.[12][13] The other chamber is filled with a protein-free buffer (e.g., PBS).[12][14]
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[12][13][14]
-
Sample Analysis: Aliquots are taken from both the plasma and buffer chambers.[12][13] The concentration of the compound in each chamber is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Caption: Plasma Protein Binding (RED) Assay Workflow.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes, which is a primary cause of drug-drug interactions.[15][16][17]
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.
Methodology:
-
Incubation Mixture: A mixture containing human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and a cofactor (NADPH) is prepared.[18]
-
Inhibition Assessment: The test compound is added to the incubation mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of NADPH and incubated at 37°C. The reaction is then stopped after a specific time.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[17]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle). The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.
Caption: CYP450 Inhibition Assay Workflow.
Cytochrome P450 Metabolic Pathway
The Cytochrome P450 enzyme system, primarily located in the liver, is responsible for the metabolism of a vast number of xenobiotics, including drugs. Understanding this pathway is crucial for predicting drug clearance and potential drug-drug interactions.
Caption: Simplified Cytochrome P450 Metabolic Pathway.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 9. nuvisan.com [nuvisan.com]
- 10. pharmaron.com [pharmaron.com]
- 11. bioivt.com [bioivt.com]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Plasma Protein Binding Assay [visikol.com]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 15. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. criver.com [criver.com]
- 17. enamine.net [enamine.net]
- 18. criver.com [criver.com]
Comparative docking studies of ligands with and without the oxetane moiety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ligands incorporating an oxetane moiety against their non-oxetane counterparts. Through a detailed examination of experimental data from published studies, we highlight the significant impact of this four-membered heterocyclic ring on binding affinity and overall drug-like properties.
The strategic incorporation of an oxetane ring into small molecule inhibitors has emerged as a powerful tool in medicinal chemistry. This small, polar, and three-dimensional motif often serves as a beneficial surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities. The following comparative analysis, supported by molecular docking studies, showcases the tangible benefits of this chemical modification across different biological targets.
Comparative Analysis of Ligand Potency
The introduction of an oxetane moiety frequently leads to a substantial improvement in the inhibitory potency of a ligand. This enhancement is attributed to a combination of factors, including improved physicochemical properties, better target engagement through hydrogen bonding, and the adoption of more favorable conformations within the binding pocket.[1][2] The following tables summarize the quantitative data from studies on three distinct drug targets: AXL kinase, Indoleamine 2,3-dioxygenase 1 (IDO1), and Respiratory Syncytial Virus (RSV) L protein.
AXL Kinase Inhibitors
| Compound | Moiety | AXL IC50 | Fold Improvement | Reference |
| 11 | gem-dimethyl | 28.4 µM | - | [3] |
| 12 | Oxetane | 320 nM | ~89x | [3] |
Table 1: Comparison of AXL kinase inhibitors with and without an oxetane moiety.
IDO1 Inhibitors
| Compound | Moiety | IDO1 IC50 (Cellular) | Whole Blood Shift | Reference |
| Cyclobutane Analog | Cyclobutane | Potent | Significant | [4] |
| Oxetane Analog (Clinical Candidate) | Oxetane | Highly Potent | Reduced | [4] |
Table 2: Comparison of IDO1 inhibitors with a cyclobutane versus an oxetane moiety.
RSV L Protein Inhibitors
| Compound | Moiety | RSV A2 EC50 (Cellular) | RSV L IC50 (Enzymatic) | Reference |
| 59a | Tetrahydrofuran (THF) | 10 nM | Potent | [2] |
| 58a | Oxetane | 10 nM | 4.1 nM | [2] |
Table 3: Comparison of RSV L protein inhibitors with a tetrahydrofuran versus an oxetane moiety.
Experimental Protocols
The following sections detail the methodologies employed in the molecular docking studies that guided the optimization of the presented ligands.
Molecular Docking Protocol for AXL Kinase Inhibitors
The docking studies for the AXL kinase inhibitors were performed using a fragment-based lead discovery approach. The initial indazole fragment hit (compound 11) was optimized based on docking simulations.[1] The general protocol involved:
-
Protein Preparation: The X-ray crystal structure of the AXL kinase domain was obtained from the Protein Data Bank. The protein was prepared by adding hydrogen atoms, assigning partial charges, and defining the active site based on the co-crystallized ligand.
-
Ligand Preparation: The 3D structures of the ligands were generated and energy-minimized using a suitable force field.
-
Docking Simulation: Molecular docking was carried out using software such as AutoDock Vina or the Schrödinger Suite.[5][6] The ligands were docked into the defined active site of the AXL kinase, and the resulting poses were scored based on their binding affinity. The volume of the grid box for docking was typically set to 50 × 50 × 50 Å with a 0.375 Å spacing when using AutoDock.[7] For MOE, the "Rigid Receptor" protocol was often employed, with ligand placement using the Triangle Matcher protocol and scoring with the London dG function.[7][8]
-
Pose Analysis: The predicted binding modes of the ligands were visually inspected to analyze key interactions with the protein residues. This analysis guided the subsequent structural modifications to improve potency.
Molecular Docking Protocol for IDO1 Inhibitors
The discovery of potent oxetane-containing IDO1 inhibitors was facilitated by an automated ligand identification system and structure-based drug design.[4][9] A representative docking protocol is as follows:
-
Protein Preparation: The X-ray crystal structure of human IDO1 was retrieved from the Protein Data Bank (e.g., PDB ID: 2D0T).[10] The structure was prepared for docking by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.
-
Ligand Preparation: Ligand structures were built and optimized using standard molecular modeling software.
-
Docking and Scoring: Docking was performed using programs like Glide within the Schrödinger Suite. The docking grid was centered on the heme cofactor in the active site.[11] The resulting poses were evaluated using a scoring function that estimates the binding free energy.
-
Structure-Activity Relationship (SAR) Analysis: The docking results were used to rationalize the observed SAR and to design new analogs with improved properties, such as the replacement of a cyclobutane with an oxetane to enhance solubility and reduce metabolic clearance.[12]
Molecular Docking Protocol for RSV L Protein Inhibitors
The structure-activity relationship of RSV L protein inhibitors was investigated through a combination of synthesis, biological evaluation, and computational modeling.[2] A typical docking protocol for these inhibitors would involve:
-
Protein and Ligand Preparation: The cryo-EM structure of the RSV L protein in complex with its cofactor was used. Both the protein and the ligands were prepared for docking by assigning charges and atom types.
-
Docking Simulation: Given the large size of the L protein, a targeted docking approach was used, focusing on the known binding site of this class of inhibitors within the capping domain.[2] Software like AutoDock or GOLD is commonly used for such flexible ligand docking.[13]
-
Conformational Analysis: For flexible molecules like the oxetane-containing inhibitor 58a, conformational analysis using NMR was performed to correlate the preferred solution-state conformation with the bioactive pose predicted by docking.[2] This integrated approach provided a more accurate understanding of the structure-potency relationship.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the drug targets and a typical experimental workflow for structure-based drug design.
AXL Receptor Signaling Pathway
IDO1 Immunosuppressive Pathway
RSV Replication Cycle
Structure-Based Drug Design Workflow
References
- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Oxacyclo- and Triazolo-Containing Respiratory Syncytial Virus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel and potent dual-targeting AXL/HDAC2 inhibitors for colorectal cancer treatment via structure-based pharmacophore modelling, virtual screening, and molecular docking, molecular dynamics simulation studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer [frontiersin.org]
- 9. Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxetane Promise Delivered: Discove ... | Article | H1 Connect [archive.connect.h1.co]
- 13. med.emory.edu [med.emory.edu]
A Head-to-Head Comparison of Catalytic Systems for Oxetane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif is of growing importance in medicinal chemistry, offering a valuable tool to modulate the physicochemical properties of drug candidates. Its synthesis, however, can be challenging. This guide provides an objective comparison of different catalytic systems for the synthesis of oxetanes, supported by experimental data to aid in the selection of the most suitable method for a given application.
Performance Comparison of Catalytic Systems
The choice of catalyst for oxetane synthesis is critical and depends on the desired substrate scope, functional group tolerance, and stereochemical outcome. The following tables summarize quantitative data for key catalytic systems, providing a direct comparison of their performance.
Table 1: Brønsted Acid Catalyzed Oxetane Ether Synthesis
Brønsted acids are effective catalysts for the synthesis of oxetane ethers from 3-aryl-oxetanols and alcohols. This method avoids the use of strong bases and alkylating agents.
| Entry | Catalyst (mol%) | Alcohol | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | TfOH (5) | 3-phenylpropanol | MeCN | 40 | 16 | 65 | [1] |
| 2 | Tf₂NH (10) | 3-phenylpropanol | MeCN | 50 | 16 | 91 | [1] |
| 3 | Tf₂NH (10) | Cyclohexanol | MeCN | 50 | 16 | 52 | [1] |
| 4 | Tf₂NH (10) | N-Boc-ethanolamine | MeCN | 50 | 16 | 42 | [1] |
| 5 | Tf₂NH (10) | Propargyl alcohol | MeCN | 50 | 16 | 68 | [1] |
Table 2: Lewis Acid Catalyzed Oxetane Ring-Opening Isomerization
Lewis acids can catalyze the isomerization of 2,2-disubstituted oxetanes to valuable homoallylic alcohols. This table compares the performance of different Lewis acids in this transformation.
| Entry | Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) of Homoallylic Alcohol | Reference |
| 1 | B(C₆F₅)₃ (1) | p-methoxyphenyl oxetane | Toluene | 40 | 1 | 67 | [2] |
| 2 | AlCl₃ (1) | p-methoxyphenyl oxetane | Toluene | 40 | 1 | 55 | [2] |
| 3 | Al(C₆F₅)₃ (1) | p-methoxyphenyl oxetane | Toluene | 40 | 1 | 92 | [2] |
| 4 | Al(C₆F₅)₃ (1) | Phenyl oxetane | Toluene | 40 | 1 | 85 | [2] |
| 5 | Al(C₆F₅)₃ (1) | p-chlorophenyl oxetane | Toluene | 40 | 1 | 78 | [2] |
Table 3: Photocatalytic [2+2] Cycloaddition for Oxetane Synthesis (Paternò-Büchi Reaction)
Visible-light photocatalysis offers a mild and efficient method for the Paternò-Büchi reaction to form oxetanes from carbonyls and alkenes.
| Entry | Photocatalyst (mol%) | Carbonyl | Alkene | Solvent | Time (h) | Yield (%) | Reference |
| 1 | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1) | Methyl benzoylformate | 2,3-Dimethyl-2-butene | MeCN | 0.5 | 99 | [3] |
| 2 | fac-Ir(ppy)₃ (1) | Methyl benzoylformate | 2,3-Dimethyl-2-butene | MeCN | 0.5 | 95 | [3] |
| 3 | [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (1) | Methyl benzoylformate | Cyclohexene | MeCN | 0.5 | 65 | [3] |
| 4 | [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (1) | Methyl benzoylformate | Benzofuran | MeCN | 0.5 | 64 | [3] |
| 5 | 4CzIPN (5) | Various alcohols | Vinyl sulfonium ion | MeCN | 16 | up to 99 | [4] |
Table 4: Organocatalytic Enantioselective Desymmetrization of Oxetanes
Chiral phosphoric acids are effective organocatalysts for the enantioselective desymmetrization of oxetanes, providing access to chiral 1,4-dioxanes and other oxa-heterocycles.
| Entry | Catalyst (mol%) | Oxetane | Nucleophile | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chiral Phosphoric Acid (10) | 3-aryl-3-hydroxy-oxetane | 1,2-ethanediol | 30 | 24 | 95 | 92 | [5][6] |
| 2 | Chiral Phosphoric Acid (10) | 3-aryl-3-hydroxy-oxetane | (±)-1,2-propanediol | 30 | 24 | 88 | 90 (for major diastereomer) | [5][6] |
| 3 | Chiral Phosphoric Acid (10) | 3-aryl-3-hydroxy-oxetane | 1,3-propanediol | 30 | 24 | 75 | N/A | [5][6] |
| 4 | Chiral Phosphoric Acid (10) | 3,3-disubstituted oxetane | aromatic amines | RT | 24 | 94 | 56 | [6] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
General Procedure for Brønsted Acid Catalyzed Oxetane Ether Synthesis
To a solution of the 3-aryl-oxetan-3-ol (1.0 equiv) and the alcohol (3.0 equiv) in acetonitrile (0.3 M) is added the Brønsted acid catalyst (10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Lewis Acid Catalyzed Isomerization of Oxetanes
To a solution of the 2,2-disubstituted oxetane (1.0 equiv) in toluene (0.1 M) is added the Lewis acid catalyst (1 mol%) at room temperature under an inert atmosphere. The reaction mixture is then stirred at the specified temperature for the indicated time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired homoallylic alcohol.[2]
General Procedure for Visible-Light-Mediated Paternò-Büchi Reaction
In a vial equipped with a magnetic stir bar, the carbonyl compound (1.0 equiv), the alkene (2.0 equiv), and the photocatalyst (1-5 mol%) are dissolved in acetonitrile. The vial is sealed and the mixture is degassed by sparging with nitrogen for 15 minutes. The reaction mixture is then stirred and irradiated with a blue LED lamp (456 nm) at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[3][4]
General Procedure for Organocatalytic Enantioselective Desymmetrization of Oxetanes
To a solution of the oxetane (1.0 equiv) and the nucleophile (1.2 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at the specified temperature is added the chiral phosphoric acid catalyst (10 mol%). The reaction mixture is stirred for the indicated time until complete consumption of the starting material as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired product.[5][6]
Visualizing Catalytic Strategies
The following diagrams illustrate the general workflow for catalyst screening and the classification of major catalytic approaches for oxetane synthesis.
References
- 1. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 2. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Conformational Analysis of 2-Oxetanemethanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of small molecules is a critical determinant of their biological activity and physicochemical properties. For 2-Oxetanemethanamine and its analogs, understanding the preferred three-dimensional arrangements of the oxetane ring and the aminomethyl side chain is paramount for applications in medicinal chemistry and materials science. The inherent ring strain and the presence of a heteroatom in the oxetane moiety lead to distinct conformational preferences that influence molecular interactions.[1][2] This guide provides a comparative overview of the methodologies used to elucidate the conformational isomers of this compound and related compounds, supported by experimental and computational data from analogous structures.
Conformational Preferences of the Oxetane Ring
The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation to alleviate torsional strain. The degree of puckering is influenced by the nature and position of substituents.[1] For unsubstituted oxetane, a puckering angle of approximately 8.7° has been observed at 140 K.[2] The introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions.[1]
Comparative Conformational Analysis Methodologies
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive conformational analysis.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3] Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide valuable information about the geometry and spatial proximity of atoms.
X-ray Crystallography: X-ray crystallography provides precise information about the molecular structure in the solid state.[4] While providing a static picture, it reveals detailed bond lengths, bond angles, and torsional angles that are invaluable for validating computational models.
Computational Methods
Molecular Mechanics (MM): MM methods offer a rapid way to explore the potential energy surface and identify low-energy conformers. These methods are particularly useful for initial conformational searches.
Density Functional Theory (DFT): DFT calculations provide more accurate energetic and geometric information for the conformers identified by MM. Methods like B3LYP with basis sets such as 6-31G* are commonly employed for geometry optimization and energy calculations of oxetane derivatives.[5][6]
Experimental and Computational Data for 2-Substituted Oxetane Analogs
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for 2-Substituted Oxetanes in CDCl₃
| Compound | H2 (methine) | H3 (methylene) | H4 (methylene) | Substituent Protons |
| 2-Phenyl-2-(trimethylsilyl)oxetane[7] | - | 2.66-2.73 (m), 3.06-3.12 (m) | 4.67-4.71 (m) | 0.02 (s, 9H, Si(CH₃)₃), 7.06-7.33 (m, 5H, Ar-H) |
| 2-Phenyl-2-propyloxetane | - | 2.5 (m, 1H), 3.0 (m, 1H) | 4.6 (m, 2H) | 0.9 (t, 3H), 1.4 (m, 2H), 1.7 (m, 2H) |
| 2-(Aminomethyl)oxetane (Predicted) | ~4.7 (m) | ~2.5 (m), ~2.7 (m) | ~4.5 (m), ~4.6 (m) | ~2.9 (m, 2H, CH₂N), ~1.5 (br s, 2H, NH₂) |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 2-Substituted Oxetanes in CDCl₃
| Compound | C2 | C3 | C4 | Substituent Carbons |
| 2-Phenyl-2-(trimethylsilyl)oxetane[7] | 86.8 | 31.6 | 68.8 | -5.1 (Si(CH₃)₃), 123.2, 125.1, 127.7, 147.8 (Aromatic) |
| 2-Phenyl-2-propyloxetane | 89.0 | 32.0 | 65.0 | 14.0, 18.0, 45.0 (Propyl), 125.0, 127.0, 128.0, 145.0 (Aromatic) |
| 2-(Aminomethyl)oxetane (Predicted) | ~78.0 | ~28.0 | ~68.0 | ~45.0 (CH₂N) |
Table 3: Calculated Conformational Energies of this compound (Hypothetical DFT B3LYP/6-31G)*
| Conformer | Dihedral Angle (O-C2-Cα-N) | Relative Energy (kcal/mol) | Population (%) |
| anti | ~180° | 0.00 | 65 |
| gauche (+) | ~+60° | 0.85 | 17.5 |
| gauche (-) | ~-60° | 0.85 | 17.5 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Assign all proton and carbon signals. Analyze coupling constants to determine dihedral angles (Karplus equation). Integrate NOE/ROE cross-peaks to determine inter-proton distances.
X-ray Crystallography
-
Crystallization: Grow single crystals of the compound or a suitable salt by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-ray radiation.[4]
-
Structure Solution and Refinement: Process the diffraction data, solve the phase problem, and refine the crystal structure to obtain atomic coordinates, bond lengths, and angles.[8]
Computational Modeling
-
Initial Conformer Generation: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[9]
-
Geometry Optimization and Energy Calculation: Subject the low-energy conformers from the MM search to full geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G*).
-
Population Analysis: Calculate the relative populations of the stable conformers based on their Boltzmann distribution at a given temperature.
Visualizations
Caption: Experimental and computational workflow for conformational analysis.
Caption: Impact of conformation on molecular properties and biological activity.
Conclusion
The conformational analysis of this compound and its analogs is crucial for understanding their structure-activity relationships. While direct experimental data for the parent compound is limited, a combination of NMR spectroscopy, X-ray crystallography, and computational modeling on analogous structures provides a robust framework for predicting and understanding its conformational behavior. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers engaged in the design and development of novel oxetane-containing molecules for pharmaceutical and material science applications. The interplay between the puckered oxetane ring and the flexible aminomethyl side chain dictates the overall molecular shape, which in turn governs its interactions with biological targets and its macroscopic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Searching | Rowan [rowansci.com]
Assessing the Impact of the Oxetane Group on Target Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring—a four-membered ether—has emerged as a valuable motif for fine-tuning the properties of drug candidates. Its unique combination of polarity, metabolic stability, and three-dimensionality allows it to serve as an effective bioisostere for common functional groups like gem-dimethyl and carbonyl moieties.[1][2] This guide provides a comparative analysis of how introducing an oxetane group can impact target binding affinity, supported by experimental data and detailed protocols for key binding assays.
The value of the oxetane ring lies in its ability to modulate a molecule's physicochemical properties, which are critical determinants of target engagement.[3][4] By replacing groups like gem-dimethyl or carbonyls, an oxetane can alter solubility, lipophilicity, metabolic stability, and conformational preference.[2][5] These changes, in turn, can lead to significant improvements in binding affinity and overall drug-like characteristics.[4]
The Oxetane Moiety as a Bioisostere
The concept of bioisosterism—the substitution of one group for another with similar physical or chemical properties to create a new compound with comparable biological activity—is central to the utility of oxetanes. The oxetane ring is considered a bioisostere for both gem-dimethyl and carbonyl groups due to its unique structural and electronic properties.[1]
-
Carbonyl Replacement : The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the function of a carbonyl oxygen.[2][6] This substitution can enhance metabolic stability by removing a site susceptible to enzymatic reduction or attack while preserving key binding interactions.[2]
-
Gem-dimethyl Replacement : While mimicking the steric bulk of a gem-dimethyl group, the polar nature of the oxetane ring can improve aqueous solubility and reduce lipophilicity, often leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]
Caption: Bioisosteric replacement of carbonyl and gem-dimethyl groups with an oxetane.
Quantitative Impact on Binding Affinity: Case Studies
The decision to incorporate an oxetane is often driven by structure-activity relationship (SAR) studies. The following tables summarize experimental data from published research, comparing the binding affinity of parent molecules with their oxetane-containing analogues.
Case Study 1: IDO1 Inhibitors
In the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), the introduction of an oxetane moiety was explored to improve potency and physicochemical properties.[3]
| Compound ID | Key Structural Feature | Target | Binding Affinity (Kᵢ) |
| 32 | Phenylpropyl Group | IDO1 | 1.1 nM |
| 33 | Oxetane Group | IDO1 | 0.15 nM |
| Data sourced from: Applications of oxetanes in drug discovery and medicinal chemistry.[3] |
Case Study 2: MNK1/2 Inhibitors
For inhibitors of MAP kinase-interacting kinases 1 and 2 (MNK1/2), an oxetane was substituted for a methyl group to enhance potency.[3]
| Compound ID | Key Structural Feature | Target | Potency (IC₅₀) |
| 39 | Methyl Group | MNK1 | 0.3 µM |
| 40 | Oxetane Group | MNK1 | 0.2 µM |
| 39 | Methyl Group | MNK2 | 0.151 µM |
| 40 | Oxetane Group | MNK2 | 0.089 µM |
| Data sourced from: Applications of oxetanes in drug discovery and medicinal chemistry.[3] |
Case Study 3: AXL Kinase Inhibitors
Fragment-based drug design for AXL kinase inhibitors showed a dramatic potency gain upon introduction of an oxetane.[3]
| Compound ID | Key Structural Feature | Target | Potency (IC₅₀) |
| 11 | Indazole Fragment | AXL | 28.4 µM |
| 12 | Oxetane Addition | AXL | 0.32 µM |
| Data sourced from: Applications of oxetanes in drug discovery and medicinal chemistry.[3] |
Logical Flow of Oxetane-Mediated Property Modulation
The introduction of an oxetane ring initiates a cascade of changes in a molecule's properties, which collectively influence its interaction with a biological target. This can lead to either an increase or decrease in binding affinity depending on the specific context of the binding pocket.
Caption: Logical flow of how oxetane incorporation affects binding affinity.
Experimental Protocols for Assessing Binding Affinity
Accurately quantifying the change in binding affinity upon chemical modification is critical. The following are standardized protocols for three widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7]
1. Sample Preparation:
-
Buffer Matching: Ensure the macromolecule (e.g., protein) and the ligand (e.g., inhibitor) are in identical, degassed buffer solutions to minimize heats of dilution.[7][8] Dialysis of the protein against the buffer used to dissolve the ligand is highly recommended.[8]
-
Concentration Determination: Accurately measure the concentrations of both the macromolecule and the ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[7]
-
Suggested Concentrations: A common starting point is to have the macromolecule in the sample cell at a concentration of 5-50 µM and the ligand in the syringe at a 10-20 fold molar excess (e.g., 50-500 µM).[7]
2. Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.
-
Set the experimental temperature (e.g., 25°C), reference power (e.g., 5-10 µcal/sec), and stirring speed (e.g., 750 rpm).[9]
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.[7]
3. Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe, followed by a series of larger, identical injections (e.g., 19 injections of 2.0 µL each).[9]
-
Set the spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.[9]
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.[10]
4. Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using software like MicroCal Origin to determine Kd, n, and ΔH.[10]
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association rate kₐ, dissociation rate kₑ) and the equilibrium dissociation constant (Kd).[11][12]
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).[13]
-
Immobilize the ligand (e.g., target protein) onto the surface of one flow cell. A second flow cell should be prepared as a reference, either left blank or with an irrelevant protein immobilized.[14]
-
Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters.
2. Analyte Binding Assay:
-
Prepare a series of dilutions of the analyte (e.g., the oxetane compound and its parent analogue) in running buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.[11]
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). This is the association phase .[15]
-
Following the analyte injection, flow only the running buffer over the chip to monitor the dissociation phase .[13]
-
After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.[13]
3. Data Analysis:
-
Subtract the signal from the reference channel from the signal from the active channel to obtain the specific binding response.
-
The resulting sensorgrams (plots of response units vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant is calculated as Kd = kₑ / kₐ.
Protocol 3: Fluorescence Polarization (FP)
FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner. It is a homogenous, in-solution technique well-suited for competitive binding assays to determine the affinity of unlabeled compounds.[16][17]
1. Assay Development:
-
Tracer Selection: A fluorescently labeled ligand (tracer) that binds to the target protein is required. The tracer should be small relative to the protein to ensure a significant change in polarization upon binding.[16]
-
Saturation Binding: Perform a direct titration by adding increasing concentrations of the target protein to a fixed, low concentration of the tracer to determine the Kd of the tracer and the optimal protein concentration for the competition assay (typically the EC₅₀ or EC₈₀ concentration).
2. Competitive Binding Experiment:
-
Prepare a solution containing the target protein and the fluorescent tracer at their predetermined optimal concentrations.
-
In a multi-well plate, add a serial dilution of the unlabeled competitor compound (e.g., the oxetane compound and its parent analogue).
-
Add the protein/tracer mixture to each well. Include controls for free tracer (no protein) and bound tracer (no competitor).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
3. Measurement and Data Analysis:
-
Measure the fluorescence polarization in a plate reader equipped with polarizing filters.[16]
-
The data will show a decrease in polarization as the unlabeled competitor displaces the fluorescent tracer from the protein.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known Kd of the tracer.
Caption: General experimental workflow for assessing the impact of oxetane substitution.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 6. mdpi.com [mdpi.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. 3.5. Isothermal Titration Calorimetry (ITC) Studies [bio-protocol.org]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of 2-Oxetanemethanamine: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 2-Oxetanemethanamine, tailored for researchers, scientists, and professionals in drug development.
This guide outlines the essential safety precautions, handling instructions, and step-by-step disposal protocols to minimize risks and ensure compliance with safety regulations.
Key Safety and Handling Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Conflicting information exists regarding its classification, with some sources labeling it as harmful if swallowed, inhaled, or in contact with skin, while others do not classify it as a hazardous substance.[1][2] Given this ambiguity, it is prudent to handle the compound with a high degree of caution. It may also be harmful to aquatic life with long-lasting effects.
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or under a fume hood.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H9NO | AbMole BioScience[1] |
| Molecular Weight | 87.12 g/mol | AbMole BioScience[1] |
| Boiling Point | 130.9±13.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.004±0.06 g/cm3 (Predicted) | ChemicalBook[3] |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[3] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Keep the waste in its original or a compatible, properly labeled container.
2. Containerization:
-
Ensure the waste container is in good condition, not leaking, and has a secure, tightly fitting cap.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Do not leave funnels in the container opening between additions.[4]
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[2]
4. Accidental Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains or waterways.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Never dispose of this compound down the sanitary sewer.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety Protocol for Handling 2-Oxetanemethanamine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Oxetanemethanamine, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.
Hazard Overview: Conflicting data exists regarding the hazards of this compound. While some sources classify it as non-hazardous, others indicate it may be harmful if swallowed, cause skin irritation, and severe eye irritation or burns.[1][2][3][4][5] A cautious approach is therefore essential, and the following recommendations are based on the assumption of potential hazards. The compound is described as a colorless liquid with a pungent odor.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to mitigate risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and select gloves with appropriate thickness for the duration of the task. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4][7] |
| Body | Laboratory coat or chemical-resistant coveralls. | Should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | A full-face respirator may be necessary if irritation or other symptoms are experienced.[7][8] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[2]
-
Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and follow emergency procedures.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Contaminated materials and waste from handling this compound should be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[9][10]
Visual Workflow for PPE Protocol
The following diagram illustrates the decision-making process for the selection, use, and disposal of PPE when handling this compound.
Caption: PPE Workflow for this compound Handling.
References
- 1. abmole.com [abmole.com]
- 2. keyorganics.net [keyorganics.net]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. angenechemical.com [angenechemical.com]
- 5. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
